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  • Product: 1-(4-Fluoro-2-nitrophenyl)piperazine
  • CAS: 243128-46-3

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(4-Fluoro-2-nitrophenyl)piperazine

[1][2] Executive Summary 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[][2][3][4] It serves as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[][2][3][4] It serves as a critical intermediate in the synthesis of psychotropic pharmaceutical agents, particularly those targeting serotonergic (5-HT) and dopaminergic (D2) receptors. This guide provides a comprehensive technical analysis of its chemical properties, synthesis protocols, application in drug discovery, and safety standards.

Part 1: Chemical Profile & Identification[5]

The compound belongs to the arylpiperazine class, a "privileged structure" in drug discovery known for its ability to bind to multiple G-protein-coupled receptors (GPCRs).

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 1-(4-Fluoro-2-nitrophenyl)piperazine
CAS Number 243128-46-3
Molecular Formula C₁₀H₁₂FN₃O₂
Molecular Weight 225.22 g/mol
Physical State Yellow to orange crystalline solid
Melting Point 130–134 °C
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~8.5 (Piperazine secondary amine)
LogP ~1.5 - 2.0

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most efficient synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro group (


) activates the benzene ring, specifically the position ortho to itself, facilitating the displacement of a halogen leaving group by the piperazine amine.

Key Regioselectivity Principle: In the precursor 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene), the fluorine atom at position 1 (ortho to the nitro group) is significantly more electrophilic than the fluorine at position 4 (meta to the nitro group). This ensures high regioselectivity for the desired product.

Experimental Protocol

Objective: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine from 2,5-difluoronitrobenzene.

Reagents:

  • Substrate: 2,5-Difluoronitrobenzene (1.0 eq)

  • Nucleophile: Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)

  • Base: Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-difluoronitrobenzene (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add anhydrous Piperazine (30 mmol) and

    
     (15 mmol). Note: Excess piperazine acts as both reactant and acid scavenger.
    
  • Reaction: Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC. The starting material should disappear, and a new, more polar spot (amine) should appear.

  • Quenching: Cool the reaction mixture to room temperature. Pour into ice-cold water (200 mL) to precipitate the crude product or extract with Ethyl Acetate (

    
     mL).
    
  • Work-up: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Dichloromethane/Methanol 95:5) to yield the target compound as a yellow solid.

Synthesis Pathway Visualization

SynthesisPathway SM 2,5-Difluoronitrobenzene (Starting Material) Complex Meisenheimer Complex (Intermediate) SM->Complex Nucleophilic Attack (Ortho to NO2) Pip Piperazine (Nucleophile) Pip->Complex Product 1-(4-Fluoro-2-nitrophenyl)piperazine (Target) Complex->Product Elimination of F- ByProduct HF / HBr salt Complex->ByProduct

Figure 1: SNAr reaction mechanism showing the regioselective attack of piperazine on the activated ortho-fluorine.

Part 3: Applications in Drug Discovery[4][11]

The "Privileged" Phenylpiperazine Scaffold

1-(4-Fluoro-2-nitrophenyl)piperazine is a versatile scaffold. The piperazine ring provides a basic center (protonated at physiological pH) essential for ionic interactions with Aspartate residues in GPCR binding pockets (e.g., D2, 5-HT2A).

Role of Substituents:

  • Nitro Group (

    
    ):  Initially serves as an activating group for synthesis. In subsequent steps, it is often reduced to an amine (
    
    
    
    ) to allow for further derivatization (e.g., urea formation, amidation) or to form fused heterocyclic systems like benzimidazoles or quinoxalines .
  • Fluorine Atom (

    
    ): 
    
    • Metabolic Stability: Blocks metabolic oxidation at the para-position (preventing hydroxylation), extending the drug's half-life (

      
      ).
      
    • Binding Affinity: Increases lipophilicity and can participate in specific hydrophobic interactions within the receptor pocket.

Drug Development Workflow

DrugDiscovery Scaffold 1-(4-Fluoro-2-nitrophenyl)piperazine (Scaffold) Step1 Reduction of Nitro Group (H2, Pd/C or SnCl2) Scaffold->Step1 Aniline Intermediate: 1-(4-Fluoro-2-aminophenyl)piperazine Step1->Aniline Step2 Cyclization / Derivatization Aniline->Step2 Target1 Target Class A: Serotonin Antagonists (Anxiolytics) Step2->Target1 Target2 Target Class B: Dopamine Modulators (Antipsychotics) Step2->Target2

Figure 2: Downstream synthetic utility of the scaffold in generating bioactive CNS agents.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.6–7.8 ppm (dd, 1H, aromatic proton ortho to nitro).
      
    • 
       7.4–7.5 ppm (m, 2H, remaining aromatic protons).
      
    • 
       2.8–3.0 ppm (m, 4H, piperazine 
      
      
      
      adjacent to N-aryl).
    • 
       2.7–2.8 ppm (m, 4H, piperazine 
      
      
      
      adjacent to NH).
    • 
       ~2.0 ppm (br s, 1H, NH).
      
  • ¹⁹F NMR:

    • Distinct singlet (or multiplet due to H-coupling) typically around -110 to -120 ppm, confirming the presence of the fluorine atom.

  • Mass Spectrometry (ESI+):

    • Major peak at

      
      .
      

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[5]
Serious Eye Damage H319Causes serious eye irritation.[5][6][7][8]
STOT - Single Exposure H335May cause respiratory irritation.[5][6][8][9]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or dust generation must be performed inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24856908, 1-(4-Nitrophenyl)piperazine. (Related structural analog data). Retrieved January 31, 2026, from [Link]

  • Chaudhary, P., et al. (2012). Synthesis and biological activity of piperazine derivatives. Journal of Advanced Pharmaceutical Technology & Research. (General reference for SnAr synthesis of arylpiperazines).

Sources

Exploratory

1-(4-Fluoro-2-nitrophenyl)piperazine derivatives and analogs

Title: Strategic Synthesis and Functionalization of 1-(4-Fluoro-2-nitrophenyl)piperazine Scaffolds Subtitle: A Technical Guide to Regioselective SNAr Chemistries and Downstream Heterocyclic Applications Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis and Functionalization of 1-(4-Fluoro-2-nitrophenyl)piperazine Scaffolds Subtitle: A Technical Guide to Regioselective SNAr Chemistries and Downstream Heterocyclic Applications

Introduction: The Aryl-Piperazine Pharmacophore

The moiety 1-(4-Fluoro-2-nitrophenyl)piperazine represents a critical "privileged scaffold" in medicinal chemistry. Aryl-piperazines are ubiquitous in neuropsychiatric drug discovery (targeting Dopamine D2/D3 and Serotonin 5-HT receptors) and anti-infective agents (specifically azole antifungals and fluoroquinolone hybrids).

The specific substitution pattern—fluoro at C4 and nitro at C2 relative to the piperazine at C1 —offers unique synthetic advantages:

  • Electronic Push-Pull: The electron-withdrawing nitro group (ortho) and the fluorine (para) create a highly polarized system, modulating the basicity of the piperazine nitrogen.

  • Orthogonal Reactivity: The nitro group serves as a "masked" aniline, allowing for subsequent reduction and cyclization (e.g., into benzimidazoles or triazolones), while the fluorine atom provides a metabolic handle or a site for further nucleophilic substitution under forcing conditions.

Strategic Synthesis: Regiocontrol in SNAr

The synthesis of this specific isomer requires careful selection of the starting material to ensure the correct regiochemical outcome.

The Regioselectivity Paradox

A common error in synthesizing fluoro-nitro-phenylpiperazines is the misuse of 2,4-difluoronitrobenzene .

  • 2,4-Difluoronitrobenzene: The nitro group activates the para-fluorine (C4) significantly more than the ortho-fluorine (C2) due to a combination of steric accessibility and resonance stabilization of the Meisenheimer complex. Nucleophilic attack by piperazine on this substrate predominantly yields 1-(3-fluoro-4-nitrophenyl)piperazine (the para isomer), which is not the target.

The Correct Pathway: 2,5-Difluoronitrobenzene

To achieve the 1-(4-Fluoro-2-nitrophenyl)piperazine structure, one must utilize 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene).

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Regiologic: In 2,5-difluoronitrobenzene, the fluorine at C2 is ortho to the activating nitro group. The fluorine at C5 is meta to the nitro group. Since SNAr requires electron-withdrawing activation (ortho/para), the C2-fluorine is highly reactive, while the C5-fluorine is essentially inert to mild nucleophilic attack.

  • Outcome: Piperazine displaces the C2 fluorine exclusively, retaining the C5 fluorine (which becomes C4 in the product numbering).

Graphviz Pathway: Synthesis & Regiochemistry

SynthesisPathway SM 2,5-Difluoronitrobenzene (Starting Material) Transition Meisenheimer Complex (Ortho-stabilized) SM->Transition + Piperazine K2CO3, MeCN, Reflux Byproduct Meta-substitution Product (Not Observed) SM->Byproduct Reaction at C5 (Kinetically Disfavored) Piperazine Piperazine (Nucleophile) Product 1-(4-Fluoro-2-nitrophenyl)piperazine (Target Scaffold) Transition->Product - HF (Major Isomer)

Figure 1: Regioselective synthesis pathway favoring ortho-substitution via SNAr mechanism.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 1-(4-Fluoro-2-nitrophenyl)piperazine (10g scale).

Materials
  • Substrate: 2,5-Difluoronitrobenzene (1.0 eq).

  • Nucleophile: Piperazine (3.0 eq). Note: Excess is used to prevent the formation of bis-aryl species.

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.2 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Piperazine (3.0 eq) and

    
     (1.2 eq).
    
  • Solvation: Add Acetonitrile (10 volumes relative to substrate). Stir for 10 minutes to create a uniform suspension.

  • Addition: Add 2,5-Difluoronitrobenzene (1.0 eq) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material should be consumed, and a new polar spot (product) should appear.
    
  • Work-up (Self-Validating Purification):

    • Cool to room temperature and filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Acid/Base Extraction: Dissolve residue in EtOAc. Extract with 1N HCl (3x). The product (basic amine) moves to the aqueous layer; non-basic impurities remain in organics.

    • Basify the aqueous layer to pH 10 using 4N NaOH. The product precipitates or oils out.

    • Extract back into EtOAc, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Quantitative Data Summary
ParameterCondition A (Recommended)Condition B (Alternative)
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)
Base

Triethylamine (TEA)
Temperature Reflux (

)

Time 4-6 Hours2-3 Hours
Yield 85-92%88-95%
Work-up Easy (Solvent evaporation)Difficult (DMF removal)

Downstream Derivatization & Analog Design

Once the 1-(4-Fluoro-2-nitrophenyl)piperazine scaffold is secured, it serves as a versatile precursor.

Nitro Reduction to Aniline

The transformation of the nitro group to an aniline is the gateway to bicyclic heterocycles.

  • Reagents: Iron powder (

    
    ) in 
    
    
    
    /Ethanol (Bechamp reduction) is preferred over catalytic hydrogenation (
    
    
    ) to avoid potential de-fluorination, although the aryl-fluorine bond is generally stable.
  • Product: 1-(4-Fluoro-2-aminophenyl)piperazine.

Cyclization Strategies

The resulting ortho-diamine system (aniline + piperazine nitrogen? No, the piperazine nitrogen is tertiary. The aniline is ortho to the piperazine ring).

  • Correction: The aniline is at position 2.[2] The piperazine is at position 1.[3][4] This steric proximity allows for unique interactions, but cyclization usually involves the aniline nitrogen and an external electrophile, or the aniline nitrogen and the piperazine ring if the piperazine was functionalized.

  • Common Pathway: Reaction of the aniline with urea or carbonyldiimidazole (CDI) to form Benzimidazolones is a standard route in antipsychotic synthesis.

Graphviz: Functionalization Tree

Functionalization Core 1-(4-Fluoro-2-nitrophenyl)piperazine Aniline 1-(4-Fluoro-2-aminophenyl)piperazine Core->Aniline Fe/NH4Cl or H2/Pd N_Alkyl Distal N-Alkylation (Targeting 5-HT/D2 Receptors) Core->N_Alkyl R-X, K2CO3 Benzimidazole Benzimidazole Derivatives (Urea/CDI Cyclization) Aniline->Benzimidazole + CDI or Urea

Figure 2: Divergent synthesis strategies from the core scaffold.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24851481, 1-(4-Fluorophenyl)piperazine derivatives. Retrieved from [Link]

  • Chaudhary, P., et al. (2019). Reduction of nitro groups to anilines: A review of catalytic and non-catalytic methods. YouTube / ChemRxiv. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Piperazine Derivatives in Medicinal Chemistry. Chemistry Proceedings. Retrieved from [Link]

Sources

Foundational

1-(4-Fluoro-2-nitrophenyl)piperazine: A Technical Safety & Handling Guide

Topic: Safety and Handling of 1-(4-Fluoro-2-nitrophenyl)piperazine Audience: Researchers, Medicinal Chemists, and EHS Professionals Format: In-Depth Technical Guide Introduction: The Molecule and Its Mission In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of 1-(4-Fluoro-2-nitrophenyl)piperazine Audience: Researchers, Medicinal Chemists, and EHS Professionals Format: In-Depth Technical Guide

Introduction: The Molecule and Its Mission

In the landscape of drug discovery, 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS 243128-46-3) is more than a mere reagent; it is a high-value scaffold used frequently in the synthesis of kinase inhibitors, antipsychotics, and antifungal agents. Its structure combines a piperazine ring (providing solubility and receptor affinity) with a fluorinated nitro-aromatic core (offering metabolic stability and a handle for further functionalization).

However, this utility comes with a complex hazard profile. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.

Chemical Identity & Properties
PropertyDataRelevance to Safety
CAS Number 243128-46-3Unique identifier for inventory/waste tracking.
Molecular Formula C₁₀H₁₂FN₃O₂Nitrogen-rich; potential for NOx generation in fire.
Molecular Weight 225.22 g/mol Non-volatile solid; dust inhalation is the primary airborne risk.
Physical State Solid (Yellow/Orange)Visual indicator of contamination; high dust potential.
Solubility DMSO, Methanol, DCMSolubilized forms penetrate skin significantly faster than solids.
Melting Point ~70-72°CLow melting point implies potential to melt/stick during exothermic reactions.

Hazard Identification: The Mechanistic View

Standard GHS codes often fail to capture the why behind a hazard. Below is the Composite Hazard Profile derived from the structural alerts of the piperazine and nitro-aromatic moieties.

The "Two-Headed" Risk
  • The Piperazine Moiety (The Sensitizer):

    • Mechanism: The secondary amine in the piperazine ring is a nucleophile capable of haptenization—binding to skin proteins to form immunogenic complexes.

    • Result: High risk of Respiratory and Skin Sensitization .[1] Repeated exposure can lead to irreversible allergic responses (asthma-like symptoms).

    • GHS Inference: H317 (Skin Sensitization), H334 (Respiratory Sensitization).

  • The Nitro-Aromatic Core (The Systemic Toxin):

    • Mechanism: Nitro groups (

      
      ) can be enzymatically reduced in the body to hydroxylamines and amines. This redox cycling can induce methemoglobinemia  (impairing oxygen transport) and oxidative stress in the liver.
      
    • Result: Potential for specific organ toxicity (liver, blood) and suspected mutagenicity.

    • GHS Inference: H302 (Harmful if swallowed), H373 (Damage to organs through prolonged exposure).

Reactivity Hazards
  • Incompatibility: Violent reaction potential with strong oxidizers and strong acids.[2]

  • Thermal Instability: Nitro-compounds have high energy potential. Heating this compound above 150°C (or near its decomposition point) in a closed vessel risks thermal runaway.

Engineering Controls & Risk Management

Do not rely solely on PPE. Use the Hierarchy of Controls to engineer safety into your workflow.

Visualization: Exposure Control Workflow

ExposureControl Start Task: Handle 1-(4-Fluoro-2-nitrophenyl)piperazine EngControl Engineering Control: Fume Hood / Vented Enclosure Start->EngControl Verify Validation Step: Verify Face Velocity (80-100 fpm) EngControl->Verify Solids Handling Solids: Use Anti-Static Balance & Funnel Verify->Solids If Weighing Liquids Handling Solutions: Use Luer-Lock Syringes (Avoid Needles) Verify->Liquids If Dissolving PPE PPE Layer: Double Nitrile Gloves + Lab Coat + Goggles Solids->PPE Liquids->PPE Safe Safe Operation PPE->Safe

Figure 1: The mandatory logic flow for establishing a safe working environment before handling the compound.

Specific Engineering Protocols
  • Containment: All weighing of the solid must occur inside a certified chemical fume hood or a powder containment enclosure. Never weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The fine powder is prone to static charge, which can cause "scattering" and invisible surface contamination.

Operational Protocols

PPE Selection (The "Last Line of Defense")

Standard latex gloves are insufficient. The lipophilic nature of the fluorinated ring aids permeation.

  • Primary Glove: Nitrile (minimum 5 mil thickness) .

  • Secondary Glove (for prolonged handling): Silver Shield (Laminate) under nitrile.

  • Respiratory: If hood work is impossible (e.g., equipment maintenance), a P100/OV (Organic Vapor) respirator is mandatory.

Weighing & Solubilization Protocol
  • Step 1: Pre-weigh solvent in the reaction vessel to minimize the time the solid is dry and mobile.

  • Step 2: Transfer solid using a disposable anti-static spatula.

  • Step 3: Immediately dissolve the solid. Note: Once in solution (e.g., DMSO), the skin permeation rate increases by orders of magnitude. Treat the solution as more dangerous than the solid.

  • Step 4 (Validation): Wipe down the balance area with a methanol-dampened tissue (white). If the tissue turns yellow/orange, contamination has occurred. Repeat cleaning.

Reaction Safety
  • Exotherm Management: When coupling this piperazine with acid chlorides or other electrophiles, the reaction is often exothermic.

  • Rule: Always add the electrophile slowly to the piperazine solution at 0°C to control heat evolution.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust to capture any potential HF or NOx evolution if decomposition occurs.

Emergency Response Procedures

Visualization: Spill & Exposure Logic

EmergencyResponse Event Emergency Event Skin Skin Exposure Event->Skin Eye Eye Exposure Event->Eye Spill Bench Spill (< 5g) Event->Spill Wash 1. Blot excess (do not rub) 2. Wash with soap/water (15 min) Skin->Wash Rinse Flush with water (15 min) Lift eyelids Eye->Rinse Isolate 1. Evacuate Area 2. Don Silver Shield Gloves Spill->Isolate Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical Cleanup Absorb with sand/vermiculite Dispose as HazWaste Isolate->Cleanup

Figure 2: Decision tree for immediate response to biological exposure or containment breach.[3][4][5]

Specific First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), administer oxygen and seek emergency care.

  • Skin Contact: Do not use alcohol to wash skin; it enhances absorption of the nitro-compound. Use copious soap and water.[3][5]

  • Eye Contact: The amine nature makes this caustic. Immediate irrigation is critical to prevent corneal opacity.

Waste Disposal & Decontamination

  • Deactivation: While no specific "quencher" exists, wiping surfaces with a dilute surfactant (soap) solution followed by water is effective. Avoid bleach (hypochlorite) as it may react with the amine to form chloramines (toxic gas).

  • Waste Stream: Segregate as "Toxic Organic Waste" . Do not mix with oxidizers (peroxides, nitric acid) in the waste stream to prevent fire.

  • Empty Containers: Triple rinse with a solvent (acetone/methanol) before disposal. Treat the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776097, 1-(4-Fluoro-2-nitrophenyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine and Nitrobenzene derivatives hazard classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Importance of Fluorinated Arylpiperazines in Medicinal Chemistry The strategic incorporation of fluorine atoms and piperazine scaffolds into molecular architectures has become a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Arylpiperazines in Medicinal Chemistry

The strategic incorporation of fluorine atoms and piperazine scaffolds into molecular architectures has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity and ability to modulate metabolic stability, coupled with the versatile pharmacophoric nature of the piperazine ring, have led to the development of numerous successful therapeutic agents. This guide provides an in-depth technical overview of a key building block in this chemical space: 1-(4-Fluoro-2-nitrophenyl)piperazine. We will delve into its synthesis, physicochemical properties, and its critical role as an intermediate in the creation of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this valuable synthetic intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of 1-(4-Fluoro-2-nitrophenyl)piperazine are summarized below.

PropertyValueSource
CAS Number 243128-46-3BOC Sciences
Molecular Formula C₁₀H₁₂FN₃O₂BOC Sciences
Molecular Weight 225.22 g/mol BOC Sciences
Appearance SolidBOC Sciences
Melting Point 70-72 °C (for the isomer 1-(2-Fluoro-4-nitrophenyl)piperazine)ChemicalBook[1]
Boiling Point 386.2 °C at 760 mmHg (Predicted)BOC Sciences
Density 1.295 g/cm³ (Predicted)BOC Sciences

Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine: A Mechanistic Approach

The primary route for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for coupling amines to aromatic rings that are "activated" by the presence of strong electron-withdrawing groups.

The Causality Behind the SNAr Reaction

The success of the SNAr reaction hinges on the electronic nature of the aromatic ring. The presence of a nitro group (-NO₂) ortho to the fluorine atom is critical. The nitro group is a powerful electron-withdrawing group, and it significantly depletes the electron density of the benzene ring, particularly at the ortho and para positions. This electron deficiency makes the carbon atom attached to the fluorine susceptible to attack by a nucleophile, in this case, the secondary amine of the piperazine ring.

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex . The stability of this complex is a key factor in the reaction's feasibility.

Visualizing the Synthesis Workflow

G reagents Piperazine (Nucleophile) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack starting_material 1,4-Difluoro-2-nitrobenzene (Activated Aromatic) starting_material->intermediate Addition product 1-(4-Fluoro-2-nitrophenyl)piperazine intermediate->product Elimination of F⁻ byproduct HF (Byproduct) intermediate->byproduct Proton Transfer

Caption: SNAr synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine.

Detailed Experimental Protocol

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperazine (anhydrous)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add piperazine (1.2 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The excess piperazine helps to drive the reaction to completion and minimize the formation of di-substituted byproducts. The base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(4-Fluoro-2-nitrophenyl)piperazine.

Self-Validating System:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, more polar product spot validates the progress of the reaction.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected signals for the aromatic protons and the piperazine protons, as well as the characteristic carbon signals, will confirm the identity of the compound. Mass spectrometry will confirm the molecular weight.

Applications in Drug Discovery: A Gateway to Complex Therapeutics

1-(4-Fluoro-2-nitrophenyl)piperazine is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive nitro group and the secondary amine on the piperazine ring allows for further functionalization.

Role as a Key Intermediate for Antifungal Agents

Arylpiperazine moieties are found in a number of antifungal drugs. While a direct synthetic route from 1-(4-Fluoro-2-nitrophenyl)piperazine to a marketed drug is not explicitly detailed in the searched literature, its structural similarity to intermediates used in the synthesis of drugs like posaconazole is noteworthy. The synthesis of posaconazole involves the coupling of a complex side chain to an arylpiperazine core. The 4-fluoro-2-nitrophenyl moiety can be chemically modified (e.g., reduction of the nitro group to an amine) to serve as a handle for attaching such side chains. A Chinese patent (CN101824009A) describes a preparation method for a posaconazole intermediate that involves the N-arylation of a piperazine derivative with a nitro-substituted aromatic compound, highlighting the relevance of this type of chemical transformation in the synthesis of this important antifungal agent.[2]

Potential in the Development of Other Therapeutic Agents

The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry and is present in drugs targeting a wide range of conditions, including central nervous system disorders and cancer. The 4-fluoro-2-nitrophenylpiperazine building block provides a platform for the synthesis of libraries of compounds for screening against various biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which can then be further derivatized to explore structure-activity relationships.

Structural Analysis and Characterization Data

The definitive identification of 1-(4-Fluoro-2-nitrophenyl)piperazine relies on spectroscopic methods. While a dedicated publication with the full spectral data for this specific compound was not found in the searches, the expected NMR signals can be predicted based on the analysis of similar compounds.

Expected ¹H NMR Spectral Data
  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine, nitro, and piperazine substituents.

  • Piperazine Protons: The eight protons on the piperazine ring will likely appear as two multiplets in the aliphatic region (typically δ 3.0-3.5 ppm). The protons on the carbons adjacent to the phenyl-substituted nitrogen will be deshielded compared to the protons on the carbons adjacent to the secondary amine.

Expected ¹³C NMR Spectral Data
  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.

  • Piperazine Carbons: Two signals are expected for the piperazine carbons in the aliphatic region (typically δ 45-55 ppm).

For comparison, the ¹³C NMR spectrum of the similar compound 1-(4-chlorophenyl)piperazine shows signals for the piperazine carbons at 49.63 and 45.95 ppm in DMSO.[3]

Conclusion and Future Outlook

1-(4-Fluoro-2-nitrophenyl)piperazine is a strategically important building block in medicinal chemistry. Its synthesis via a robust nucleophilic aromatic substitution reaction provides a reliable source of this intermediate for drug discovery programs. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable starting point for the synthesis of complex therapeutic agents, with a notable potential in the development of antifungal drugs. Further research to fully characterize its experimental physicochemical properties and to explore its application in the synthesis of novel bioactive molecules is warranted. This guide provides a solid foundation for researchers and scientists to understand and utilize this key intermediate in their drug development endeavors.

References

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. 2019. [Link]

  • Google Patents.

Sources

Foundational

Technical Guide: Therapeutic Targets &amp; Utility of 1-(4-Fluoro-2-nitrophenyl)piperazine

The following technical guide details the pharmacological and synthetic utility of 1-(4-Fluoro-2-nitrophenyl)piperazine , a specialized chemical scaffold. Executive Summary 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 2431...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic utility of 1-(4-Fluoro-2-nitrophenyl)piperazine , a specialized chemical scaffold.

Executive Summary

1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. While rarely used as a standalone active pharmaceutical ingredient (API) due to the metabolic liability of the nitro group, it serves as a high-value "warhead" for targeting G-Protein Coupled Receptors (GPCRs) —specifically Serotonin (5-HT) and Dopamine (D) receptors.

Its primary utility lies in its role as a precursor to 1-(2-amino-4-fluorophenyl)piperazine , a gateway intermediate for synthesizing fused heterocyclic drugs (benzimidazoles, quinoxalines) used in antipsychotics, anxiolytics, and kinase inhibitors.

Core Identity Matrix
FeatureSpecification
CAS Number 243128-46-3
Molecular Formula C₁₀H₁₂FN₃O₂
Molecular Weight 225.22 g/mol
Primary Class Phenylpiperazine (Arylpiperazine)
Key Substituents 4-Fluoro (Metabolic Blocker), 2-Nitro (Precursor/EWG)

Chemical Architecture & Pharmacophore Analysis

The therapeutic potential of this molecule is dictated by its three structural domains. Understanding these interactions is essential for rational drug design.

Structural Activity Relationship (SAR)
  • The Piperazine Ring (The Proton Acceptor):

    • Function: At physiological pH, the distal secondary amine (N4) is protonated.

    • Target Interaction: Forms a critical ionic salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of monoamine GPCRs (5-HT, Dopamine, Adrenergic).

  • The Phenyl Linker (The Scaffold):

    • Function: Positions the substituents and provides rigid spacing.

    • Target Interaction: Engages in

      
      -
      
      
      
      stacking
      interactions with aromatic residues (Phenylalanine, Tryptophan) within the receptor binding pocket.
  • The 4-Fluoro & 2-Nitro Substituents (The Selectivity Filters):

    • 4-Fluoro: Increases lipophilicity and blocks para-hydroxylation (a major metabolic pathway), extending half-life.

    • 2-Nitro: An electron-withdrawing group (EWG) that reduces the electron density of the phenyl ring. In synthesis, it is the "handle" for cyclization; in binding, it can form hydrogen bonds with Serine/Threonine residues.

Pharmacophore Piperazine Piperazine Ring (Ionic Bond to Asp3.32) Phenyl Phenyl Core (Pi-Pi Stacking) Piperazine->Phenyl Linked Target GPCR Binding Pocket (5-HT1A / D2) Piperazine->Target High Affinity Nitro 2-Nitro Group (H-Bond / Cyclization) Phenyl->Nitro Ortho Fluoro 4-Fluoro Group (Metabolic Block) Phenyl->Fluoro Para Phenyl->Target Hydrophobic

Figure 1: Pharmacophore mapping of 1-(4-Fluoro-2-nitrophenyl)piperazine within a GPCR binding pocket.

Primary Therapeutic Targets (Pharmacodynamics)

Although often an intermediate, the intact phenylpiperazine moiety is a "privileged structure" for the following targets.

A. Serotonin 5-HT1A Receptors (Anxiolytic/Antidepressant)[1][4][5]
  • Mechanism: Arylpiperazines act as partial agonists or antagonists at 5-HT1A.

  • Relevance: The 2-nitro group creates a specific steric profile that differentiates it from the 2-methoxy group found in drugs like Enciprazine or Vortioxetine.

  • Therapeutic Indication: Anxiety disorders, Major Depressive Disorder (MDD).

B. Dopamine D2/D3 Receptors (Antipsychotic)
  • Mechanism: The scaffold fits into the orthosteric binding site of D2-like receptors.

  • Relevance: The 4-fluoro substitution mimics the electronic properties found in potent antipsychotics (e.g., Risperidone, though structurally distinct).

  • Therapeutic Indication: Schizophrenia, Bipolar Disorder.[1]

C. Alpha-Adrenergic Receptors ( )
  • Mechanism: Off-target antagonism.

  • Risk: Phenylpiperazines often bind

    
     receptors, leading to orthostatic hypotension as a side effect. This must be screened early in development.
    

Synthetic Utility: The Pathway to Drugs

The most authoritative application of 1-(4-Fluoro-2-nitrophenyl)piperazine is as a precursor . It undergoes a specific workflow to generate Benzimidazole or Quinoxaline cores, which are found in approved kinase inhibitors and antihistamines.

Synthesis Workflow
  • Reduction: The nitro group is reduced (using H₂/Pd-C or Fe/HCl) to an amine.

  • Cyclization: The resulting diamine reacts with carboxylic acids, aldehydes, or carbonyls to close the second ring.

Target Drug Classes Derived from this Scaffold:

  • Poly(ADP-ribose) polymerase (PARP) inhibitors: For oncology.[1]

  • H1-Antihistamines: E.g., Mizolastine analogs.

  • Neurokinin-1 (NK1) Antagonists: For chemotherapy-induced nausea.[1]

Synthesis Start 1-(4-Fluoro-2-nitrophenyl)piperazine (Precursor) Step1 Reduction (H2, Pd/C) (-NO2 -> -NH2) Start->Step1 Intermediate 1-(2-Amino-4-fluorophenyl)piperazine (Active Intermediate) Step1->Intermediate Step2 Cyclization with R-COOH / R-CHO Intermediate->Step2 Product1 Fluoro-Benzimidazoles (Antipsychotics / Antihistamines) Step2->Product1 Product2 Fluoro-Quinoxalines (Kinase Inhibitors) Step2->Product2

Figure 2: Synthetic pathway transforming the nitro-precursor into bioactive heterocyclic drugs.

Experimental Protocols (Validation)

Protocol A: Radioligand Binding Assay (5-HT1A)

To validate the affinity of the scaffold or its derivatives.

  • Tissue Preparation: Transfect CHO-K1 cells with human recombinant 5-HT1A receptors. Harvest and homogenize membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Ligand: [³H]-8-OH-DPAT (0.5 nM).

    • Competitor: 1-(4-Fluoro-2-nitrophenyl)piperazine (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Serotonin (5-HT).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Synthetic Reduction to Aniline Intermediate

Objective: Convert the nitro group to the reactive amine.

  • Dissolution: Dissolve 10 mmol of 1-(4-Fluoro-2-nitrophenyl)piperazine in 50 mL Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (5% w/w).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

  • Yield Check: The product, 1-(2-amino-4-fluorophenyl)piperazine, should appear as a dark oil or solid, ready for immediate cyclization (oxidation sensitive).

Safety & Toxicology Profile

When developing drugs containing this moiety, specific toxicity screens are mandatory.

Toxicity EndpointMechanismMitigation Strategy
hERG Inhibition Phenylpiperazines can block

potassium channels, causing QT prolongation.
Screen early using Patch-Clamp assays. Add polar groups to the piperazine N4 to reduce lipophilicity.
Genotoxicity Nitro-aromatics can be mutagenic (Ames positive) if not fully reduced/metabolized.Ensure the nitro group is a synthetic intermediate only, not present in the final drug, or test for mutagenicity.
Metabolic Stability The piperazine ring is subject to N-oxidation and cleavage.Substitution on the N4 nitrogen (e.g., methyl, ethyl) modulates stability.

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 45(22), 4806–4815. Link

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry, 30(1), 1–12. Link

  • PubChem Compound Summary. (2024). "1-(4-Fluoro-2-nitrophenyl)piperazine."[2][3][4] National Center for Biotechnology Information. Link

  • Boc Sciences. (2024). "1-(4-Fluoro-2-nitrophenyl)piperazine Product Information." Boc Sciences Building Blocks.

  • Chem-Impex. (2024). "1-(4-Nitrophenyl)piperazine and derivatives in pharmaceutical development." Chem-Impex International. Link

Sources

Exploratory

Pharmacokinetic Profiling &amp; Impurity Assessment: 1-(4-Fluoro-2-nitrophenyl)piperazine

Executive Summary & Compound Identity 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 2236-09-1 / 154590-33-7) is a critical pharmacophore and process intermediate, most notably utilized in the synthesis of the antifungal age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 2236-09-1 / 154590-33-7) is a critical pharmacophore and process intermediate, most notably utilized in the synthesis of the antifungal agent Posaconazole and various experimental psychoactive phenylpiperazines.

Unlike marketed therapeutics with established clinical pharmacokinetics (PK), this molecule functions primarily as a Critical Process Intermediate (CPI) . Consequently, its PK profile is evaluated through the lens of impurity qualification , metabolic stability , and toxicokinetics .

This guide provides a technical framework for assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound, focusing on its metabolic fate (nitro-reduction) and analytical quantification in biological matrices.

Physicochemical Profile (Predicted)
PropertyValue/DescriptorImplication for PK
Molecular Weight 225.22 g/mol High permeability potential (Rule of 5 compliant).
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; likely high oral absorption; capable of crossing BBB.
pKa (Piperazine N) ~8.5 – 9.0Predominantly ionized at physiological pH; lysosomal trapping potential.
Structural Alerts Nitro group (-NO2)Genotoxicity Alert: Susceptible to nitro-reduction; potential Ames positive.

Metabolic Fate & Biotransformation

The pharmacokinetic behavior of 1-(4-Fluoro-2-nitrophenyl)piperazine is dominated by two competing enzymatic systems: Hepatic Cytochrome P450s (CYPs) and Nitroreductases .

The Nitro-Reduction Pathway (Cytosolic/Microbial)

The 2-nitro substituent is a high-affinity substrate for cytosolic nitroreductases (and gut microbiota). This is the primary clearance pathway, converting the parent compound into 1-(4-Fluoro-2-aminophenyl)piperazine .

  • Mechanism: Stepwise electron transfer (-NO2 → -NO → -NHOH → -NH2).

  • Toxicological Relevance: The hydroxylamine intermediate (-NHOH) is often reactive and DNA-damaging.

Oxidative Pathways (Microsomal)

Similar to structural analogs like TFMPP (Trifluoromethylphenylpiperazine), the piperazine ring undergoes:

  • N-Dealkylation: Removal of the piperazine ring (minor).

  • Ring Hydroxylation: CYP2D6/CYP3A4 mediated oxidation of the aromatic ring.

  • N-Oxidation: Flavin-containing monooxygenase (FMO) mediated oxidation of the secondary amine.

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic pathways.

MetabolicPathways Parent 1-(4-Fluoro-2-nitrophenyl) piperazine NitroRed Nitroreductase (Cytosolic/Gut) Parent->NitroRed Reduction CYP CYP2D6 / CYP3A4 (Microsomal) Parent->CYP Oxidation UGT UGT Transferases (Phase II) Parent->UGT Direct N-Glucuronidation Metabolite1 Hydroxylamine Intermediate (Genotoxic Risk) NitroRed->Metabolite1 2e- transfer Metabolite3 Hydroxylated Metabolites CYP->Metabolite3 Ring Hydroxylation Conjugate N-Glucuronide Conjugates UGT->Conjugate Metabolite2 1-(4-Fluoro-2-aminophenyl) piperazine (Aniline Derivative) Metabolite1->Metabolite2 Reduction Metabolite2->UGT Conjugation

Figure 1: Divergent metabolic pathways showing the competition between nitro-reduction (red) and oxidative metabolism (yellow).

Experimental Protocols for PK Assessment

To validate the pharmacokinetic profile of this intermediate, we employ a Self-Validating System approach. The following protocols are designed to ensure data integrity during impurity profiling or metabolite identification.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and half-life (

) to predict hepatic elimination.

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1-(4-Fluoro-2-nitrophenyl)piperazine (1 µM final conc).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and Test Compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1] Critical Step: Include a "minus NADPH" control to detect non-CYP degradation (e.g., hydrolysis).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: LC-MS/MS Quantification Method

Objective: High-sensitivity detection of the parent compound and its aniline metabolite in plasma or media.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

MRM Transitions (Optimized):

Analyte Precursor ion (m/z) Product ion (m/z) Collision Energy (eV)
Parent (Nitro) 226.1 [M+H]+ 166.1 (Loss of piperazine ring fragment) 25
Metabolite (Amino) 196.1 [M+H]+ 136.1 22

| Internal Std | 230.1 | 170.1 | 25 |

Note: The mass shift of -30 Da (226 → 196) is the diagnostic signature for the reduction of the Nitro group (-NO2) to the Amine (-NH2).

Analytical Workflow for Impurity Isolation

When assessing this molecule as an impurity in Posaconazole batches, a rigorous isolation workflow is required to separate it from the API (Active Pharmaceutical Ingredient).

AnalyticalWorkflow Sample Drug Substance Sample (Posaconazole API) Dissolution Dissolution (MeOH:H2O 80:20) Sample->Dissolution Filter Filtration (0.22 µm PVDF) Dissolution->Filter UHPLC UHPLC Separation (Gradient Elution) Filter->UHPLC QDa Mass Detection (QDa) Monitor m/z 226.1 UHPLC->QDa Confirmation PDA UV Detection (254 nm / 280 nm) UHPLC->PDA Primary Data Impurity Quantification (% Area vs Standard) QDa->Data PDA->Data

Figure 2: Analytical workflow for detecting 1-(4-Fluoro-2-nitrophenyl)piperazine as a process impurity.

Safety & Toxicokinetics (The "Nitro Alert")

From a drug development perspective, the 2-nitro group presents a specific toxicological challenge known as a "Structural Alert" under ICH M7 guidelines.

  • Mutagenicity: Nitro-aromatics are frequently Ames positive. The metabolic reduction to hydroxylamine (-NHOH) can lead to DNA adduct formation.

  • Assessment Strategy:

    • If used as an intermediate: It must be controlled to negligible levels (typically < threshold of toxicological concern, TTC).

    • If the aniline metabolite is formed: The aniline derivative is generally less genotoxic but may carry risks of methemoglobinemia.

Reference Standard Handling: Due to potential genotoxicity, all reference standards of 1-(4-Fluoro-2-nitrophenyl)piperazine should be handled in a chemical fume hood with double-gloving protocols.

References

  • European Medicines Agency (EMA). (2019). Assessment Report: Posaconazole. Retrieved from

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of piperazine-based designer drugs in rat and human urine using GC-MS. Journal of Analytical Toxicology.
  • FDA. (2015). Guidance for Industry: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

  • Anant Labs. (2024). Posaconazole Intermediate Impurity Profiling. Retrieved from

  • PubChem. (2024). Compound Summary: 1-(4-Fluoro-2-nitrophenyl)piperazine.[] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 1-(4-Fluoro-2-nitrophenyl)piperazine Using Chromatographic Techniques

Abstract This document provides detailed analytical methods for the quantification of 1-(4-Fluoro-2-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds.[][2] The accurate deter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the quantification of 1-(4-Fluoro-2-nitrophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds.[][2] The accurate determination of its purity and concentration is critical for ensuring the quality and efficacy of final drug products. This guide outlines two robust chromatographic methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. Each protocol is presented with the scientific rationale behind the methodological choices, validation parameters, and visual workflows to aid researchers, scientists, and drug development professionals in implementing these methods.

Introduction: The Role of 1-(4-Fluoro-2-nitrophenyl)piperazine in Drug Development

1-(4-Fluoro-2-nitrophenyl)piperazine is a substituted piperazine derivative that serves as a crucial building block in medicinal chemistry.[][2] Piperazine derivatives are integral to the structure of numerous drugs, including antipsychotics, antidepressants, and antihistamines. The presence of the fluoro and nitro groups on the phenyl ring provides specific electronic properties and reactive sites for further chemical modification. Given its role as a precursor, the precise quantification of 1-(4-Fluoro-2-nitrophenyl)piperazine is essential for process control during synthesis and for the quality assessment of the intermediate itself. Impurities or inaccurate assays can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to validated analytical procedures suitable for their intended purpose, a cornerstone of good manufacturing practice (GMP).[3][4][5]

Physicochemical Properties of the Analyte

Understanding the chemical properties of 1-(4-Fluoro-2-nitrophenyl)piperazine is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN₃O₂[]
Molecular Weight 225.22 g/mol []
Appearance Light yellow to yellow solid[6]
Melting Point 70-72°C[6]
Boiling Point 386.2 °C (Predicted)[]
Topological Polar Surface Area 61.1 Ų[]
XLogP3 1.3[]

The presence of a chromophore (the nitrophenyl group) makes UV detection a viable quantification strategy. The basic piperazine moiety allows for efficient ionization in mass spectrometry.

Method 1: RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely accessible and robust technique for the routine analysis of pharmaceutical intermediates. This method separates compounds based on their hydrophobicity.

Principle and Rationale

The method is designed to provide a reliable and reproducible quantification of 1-(4-Fluoro-2-nitrophenyl)piperazine. A C18 column is selected for its versatility and strong retention of moderately polar compounds like the target analyte. The mobile phase, consisting of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer maintains a consistent pH, which is crucial for the reproducible ionization state of the basic piperazine nitrogen. The detection wavelength is selected based on the UV absorbance maximum of the nitrophenyl chromophore. For similar nitrophenyl compounds, this is typically in the range of 340 nm.[7]

Experimental Protocol

2.2.1. Materials and Reagents

  • 1-(4-Fluoro-2-nitrophenyl)piperazine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonication bath

2.2.3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A (pH 3.0 phosphate buffer) and B (Acetonitrile)
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 340 nm
Run Time 20 minutes
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard prep_sol Prepare Stock Solution (1000 µg/mL) prep_std->prep_sol prep_cal Create Calibration Curve Standards (1-100 µg/mL) prep_sol->prep_cal hplc_inj Inject 10 µL into HPLC prep_cal->hplc_inj prep_sample Prepare Sample Solution prep_sample->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection at 340 nm hplc_sep->hplc_det data_peak Integrate Peak Area hplc_det->data_peak data_cal Construct Calibration Curve data_peak->data_cal data_quant Quantify Sample Concentration data_cal->data_quant

Caption: HPLC-UV workflow for quantification.

Method 2: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as determining trace levels of the intermediate in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9]

Principle and Rationale

This method combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[10] The analyte is first separated on a C18 column and then ionized, typically using electrospray ionization (ESI) in positive mode, due to the basicity of the piperazine ring. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.[11] Formic acid is used in the mobile phase as it is volatile and compatible with MS, aiding in the ionization process.[12][13]

Experimental Protocol

3.2.1. Materials and Reagents

  • As per HPLC method, but using LC-MS grade solvents.

  • Formic acid (LC-MS grade)

3.2.2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solutions: Prepare stock and calibration standards as in the HPLC method but using the LC-MS diluent. The concentration range can be significantly lower (e.g., 0.1-100 ng/mL) depending on the required sensitivity.

3.2.4. Chromatographic and MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with A (0.1% FA in Water) and B (0.1% FA in Acetonitrile)
Gradient Program 0-4 min: 10-90% B; 4-5 min: 90% B; 5-5.1 min: 90-10% B; 5.1-7 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions (Hypothetical) Q1 (Precursor): 226.1 (M+H)⁺ Q3 (Product 1): 154.1 (Quantifier) Q3 (Product 2): 127.1 (Qualifier)
Collision Energy To be optimized for the specific instrument

Note: MRM transitions are predicted based on the molecular weight ([M+H]⁺ = 225.22 + 1.007 = 226.2) and likely fragmentation patterns. These must be empirically determined and optimized on the specific instrument used.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards (ng/mL range) lc_inj Inject into UHPLC prep_std->lc_inj prep_sample Prepare & Dilute Sample prep_sample->lc_inj lc_sep Chromatographic Separation lc_inj->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_mrm MRM Detection (Q1/Q3) ms_ion->ms_mrm data_peak Integrate MRM Peak Area ms_mrm->data_peak data_quant Quantify using Calibration Curve data_peak->data_quant

Caption: LC-MS/MS workflow for quantification.

Method Validation

Any analytical method developed must be validated to ensure it is suitable for its intended purpose.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

Key Validation Parameters

The following table summarizes the essential parameters for the validation of a quantitative analytical method.

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank/placebo at the retention time of the analyte. Peak purity should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, column temp) are slightly varied.

Conclusion

This application note provides two comprehensive and robust methods for the quantification of 1-(4-Fluoro-2-nitrophenyl)piperazine. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. It is imperative that any method chosen be fully validated according to ICH guidelines to ensure the generation of reliable and accurate data, thereby supporting the development of safe and effective pharmaceuticals.

References

  • SIELC. (n.d.). Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • SIELC. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • Kuban, W., & Celiński, R. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
  • Issa, M. M., & Nejem, M. M. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • SINTEF. (n.d.). Gassnova.
  • (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BLDpharm. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF.
  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • BOC Sciences. (n.d.). CAS 243128-46-3 1-(4-Fluoro-2-nitrophenyl)piperazine.
  • ChemicalBook. (2025). 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine.
  • Shimadzu. (2013). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography.
  • Chem-Impex. (n.d.). 1-(4-Nitrophenyl)piperazine.

Sources

Application

1-(4-Fluoro-2-nitrophenyl)piperazine as a research chemical

An In-Depth Guide to 1-(4-Fluoro-2-nitrophenyl)piperazine for Chemical Research and Development Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 1-(4-Fluoro-2-nitrophenyl)piperazine for Chemical Research and Development

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(4-Fluoro-2-nitrophenyl)piperazine. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for utilizing this versatile research chemical.

Introduction: A Privileged Scaffold for Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in marketed drugs targeting a wide array of diseases.[1][2] Its structural properties—a six-membered heterocyclic ring with two nitrogen atoms—confer favorable physicochemical attributes such as improved aqueous solubility and the ability to act as a flexible linker between different pharmacophoric elements.[3][4]

1-(4-Fluoro-2-nitrophenyl)piperazine is a particularly valuable derivative for several strategic reasons:

  • The Piperazine Core : The secondary amine provides a readily available nucleophilic handle for a multitude of chemical transformations, allowing for systematic structural modifications.[1][3]

  • The Activated Aryl System : The phenyl ring is substituted with two key functional groups. The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and can serve as a precursor to an amino group, opening further synthetic pathways.[5][6]

  • The Fluorine Atom : Positioned para to the piperazine and meta to the nitro group, the fluorine atom is a crucial modulator of pharmacokinetic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[7][8]

This combination of features makes 1-(4-Fluoro-2-nitrophenyl)piperazine not just a static building block, but a dynamic tool for generating diverse chemical libraries and probing structure-activity relationships (SAR).

Physicochemical and Structural Data

A clear understanding of a compound's physical properties is the foundation of its effective use in research. The key data for 1-(4-Fluoro-2-nitrophenyl)piperazine are summarized below.

PropertyValueReference
CAS Number 243128-46-3[]
Molecular Formula C₁₀H₁₂FN₃O₂[]
Molecular Weight 225.22 g/mol []
Appearance Solid[]
Boiling Point 386.2 °C at 760 mmHg (Predicted)[]
Density 1.295 g/cm³ (Predicted)[]
Topological Polar Surface Area 61.1 Ų[]
XLogP3 1.3[]

Core Application: Synthesis and Mechanistic Rationale

The primary utility of 1-(4-Fluoro-2-nitrophenyl)piperazine begins with its synthesis, which itself is an instructive example of a cornerstone reaction in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr).

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the reaction between an activated aryl halide and a nucleophile. In this case, 1,4-difluoro-2-nitrobenzene serves as the electrophilic aryl component. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making the fluorine atoms effective leaving groups. The piperazine acts as the nucleophile. The reaction proceeds with high regioselectivity, as the fluorine atom para to the nitro group is more activated and sterically accessible than the fluorine atom ortho to it.

This SNAr reaction is a robust and scalable method, frequently employed in the synthesis of pharmaceuticals.[4]

Diagram: Synthetic Pathway

G cluster_product Product cluster_reagents Conditions R1 1,4-Difluoro-2-nitrobenzene P1 1-(4-Fluoro-2-nitrophenyl)piperazine R1->P1 R2 Piperazine R2->P1 C1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat C1->P1

Caption: SNAr synthesis of the title compound.

Protocol 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine

This protocol is a representative procedure based on established SNAr methodologies. Researchers should optimize conditions as needed.

Materials:

  • 1,4-Difluoro-2-nitrobenzene (1.0 eq)

  • Piperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 eq), piperazine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium cation and leaving the carbonate anion more reactive. K₂CO₃ acts as a base to deprotonate the piperazine and neutralize the HF byproduct.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Rationale: The product is organic-soluble and will move into the EtOAc phase, while inorganic salts and excess piperazine will remain in the aqueous phase.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Validation & Purification: The resulting crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Application Notes: Strategic Derivatization Protocols

The true power of 1-(4-Fluoro-2-nitrophenyl)piperazine lies in its capacity for diversification. The following protocols outline key transformations that unlock vast areas of chemical space.

Application Note 1: Synthesis of Amide Libraries via N-Acylation

Coupling the secondary amine of the piperazine with various carboxylic acids is a fundamental strategy for exploring SAR. This allows for the introduction of diverse functional groups to probe interactions with biological targets.

G Start 1-(4-Fluoro-2-nitrophenyl)piperazine Coupling Amide Coupling (e.g., EDC, HOBt) Solvent (DCM/DMF) Start->Coupling Acid R-COOH (Carboxylic Acid) Acid->Coupling Product Target Amide Derivative Coupling->Product G cluster_derivatives Further Derivatization Start 1-(4-Fluoro-2-nitrophenyl)piperazine Reduction Nitro Reduction (e.g., SnCl₂·2H₂O or Fe/AcOH) Start->Reduction Intermediate 1-(2-Amino-4-fluorophenyl)piperazine Reduction->Intermediate Urea Urea Formation (with Isocyanate) Intermediate->Urea R-N=C=O Sulfonamide Sulfonamide Formation (with Sulfonyl Chloride) Intermediate->Sulfonamide R-SO₂Cl Amide Amide Formation (with Acyl Chloride) Intermediate->Amide R-COCl

Sources

Method

Application Notes: The Strategic Utility of 1-(4-Fluoro-2-nitrophenyl)piperazine in Modern Drug Discovery

Introduction: A Privileged Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient development o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient development of novel therapeutics. 1-(4-Fluoro-2-nitrophenyl)piperazine has emerged as a compound of significant interest for medicinal chemists. Its structure uniquely combines three critical functionalities: a piperazine ring, a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties; a nitro-activated fluorophenyl ring, primed for diverse chemical transformations; and a fluorine substituent, which can improve metabolic stability and binding affinity.[1][2]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 1-(4-Fluoro-2-nitrophenyl)piperazine. We will explore its synthesis, key chemical transformations, and its role as a core intermediate in the generation of high-value therapeutic agents, particularly in oncology and neuropsychiatry. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their own discovery efforts.

Physicochemical Properties & Safety Guidelines

A thorough understanding of a chemical's properties and handling requirements is the foundation of its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 243128-46-3[]
Molecular Formula C₁₀H₁₂FN₃O₂[]
Molecular Weight 225.22 g/mol []
Appearance Solid[]
Boiling Point 386.2 °C at 760 mmHg[]
Density 1.295 g/cm³[]

Safety & Handling: 1-(4-Fluoro-2-nitrophenyl)piperazine and its analogues should be handled in accordance with good industrial hygiene and safety practices.[4] It is classified as a substance that may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid breathing dust and ensure work is conducted in a well-ventilated area or a chemical fume hood.[5][6] Avoid contact with skin, eyes, and clothing.[4][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][7] If on skin, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.

Core Synthetic Pathways & Chemical Logic

The true power of 1-(4-Fluoro-2-nitrophenyl)piperazine lies in its predictable and versatile reactivity. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while also serving as a precursor to a versatile aniline functional group.

G cluster_0 Synthesis of Core Intermediate cluster_1 Key Downstream Transformations A 1,4-Difluoro-2-nitrobenzene + Piperazine B 1-(4-Fluoro-2-nitrophenyl)piperazine A->B S N Ar Reaction (Base, Solvent) C 4-Fluoro-2-(piperazin-1-yl)aniline B->C Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) D N-Alkylated/Acylated Derivatives B->D N-Functionalization (Alkylation, Acylation) E Complex Heterocyclic Scaffolds (e.g., Kinase Inhibitors) C->E Cyclization / Amide Coupling (Drug Synthesis)

Caption: Synthetic workflow for 1-(4-Fluoro-2-nitrophenyl)piperazine and its key transformations.

Causality in Synthesis and Reaction
  • SNAr Synthesis: The reaction between 1,4-difluoro-2-nitrobenzene and piperazine proceeds efficiently because the ortho-nitro group strongly stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of the para-fluorine atom. This regioselectivity is a key advantage for predictable synthesis.

  • Nitro Group Reduction: The reduction of the nitro group to an aniline is a pivotal step. This transformation converts an electron-withdrawing group into a versatile electron-donating group. The resulting aniline at the 2-position is a potent nucleophile and a critical handle for building more complex molecular architectures, such as the hinge-binding motifs found in many kinase inhibitors.

  • Piperazine N-H Functionalization: The secondary amine of the piperazine ring provides a straightforward point for diversification. Alkylation or acylation at this position allows for the introduction of various side chains to probe the binding pocket of a biological target, optimizing potency, selectivity, and pharmacokinetic (ADME) properties. This is a cornerstone of structure-activity relationship (SAR) studies.

Application in Target-Driven Drug Discovery

The scaffold derived from 1-(4-Fluoro-2-nitrophenyl)piperazine is prevalent in several classes of therapeutic agents.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8] The 2-aminophenylpiperazine core, obtained after nitro reduction, is a privileged structure for developing potent and selective kinase inhibitors.

Mechanism of Action: Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The aniline nitrogen and the adjacent piperazine can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic pockets, conferring selectivity.

Example - Avapritinib (A Blueprint): Avapritinib is a potent inhibitor of KIT and PDGFRA kinases used to treat gastrointestinal stromal tumors (GIST).[9][10] While not a direct derivative, its structure contains a substituted phenyl-piperazine moiety linked to a pyrimidine core. The synthesis of such molecules often involves coupling an aniline derivative (like the one derived from our starting material) with a functionalized pyrimidine.

cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling GF Growth Factor RTK RTK (e.g., KIT, PDGFRA) ATP Binding Site GF->RTK:head 1. Ligand Binding & Dimerization ADP ADP RTK->ADP 3. Autophosphorylation Downstream Downstream Signaling (Proliferation, Survival) RTK->Downstream 4. Pathway Activation ATP ATP ATP->RTK:port 2. ATP Binding Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK:port BLOCKS

Sources

Application

Application Note: 1-(4-Fluoro-2-nitrophenyl)piperazine in Heterocyclic Scaffold Construction

This guide details the strategic application of 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3), a critical "Gateway Intermediate" in medicinal chemistry. It is primarily employed to synthesize 5-fluoro-benzimida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3), a critical "Gateway Intermediate" in medicinal chemistry. It is primarily employed to synthesize 5-fluoro-benzimidazole and quinoxaline scaffolds, which are privileged structures in serotonergic antipsychotics, antifungal agents, and kinase inhibitors.

Executive Summary & Chemical Profile

1-(4-Fluoro-2-nitrophenyl)piperazine is a bifunctional building block. Its value lies in the orthogonal reactivity of its functional groups: the piperazine tail (secondary amine) allows for diversification via alkylation/acylation, while the nitro-fluoro-phenyl core serves as a masked precursor to bicyclic heterocycles.

The presence of the fluorine atom at the para position (relative to the piperazine) modulates metabolic stability (blocking P450 oxidation) and lipophilicity, making this intermediate a standard bioisostere in Structure-Activity Relationship (SAR) campaigns for drugs like Flibanserin or Bifeprunox .

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4-Fluoro-2-nitrophenyl)piperazine
CAS Number 243128-46-3
Molecular Formula C₁₀H₁₂FN₃O₂
Molecular Weight 225.22 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
Key Functionality SNAr Substrate, Benzimidazole Precursor

Synthesis Protocol (Upstream)

Objective: Preparation of 1-(4-Fluoro-2-nitrophenyl)piperazine from 2,5-Difluoronitrobenzene.

Mechanistic Insight (Regioselectivity)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The starting material, 2,5-difluoronitrobenzene , possesses two fluorine atoms.

  • F at C2 (Ortho): Highly activated by the electron-withdrawing nitro group (inductive and resonance effects).

  • F at C5 (Meta): Non-activated.

  • Outcome: Piperazine attacks exclusively at the ortho position, yielding the desired 1-(4-fluoro-2-nitrophenyl)piperazine regioisomer.

Experimental Procedure
  • Reagents:

    • 2,5-Difluoronitrobenzene (1.0 eq)

    • Piperazine (3.0 eq) – Excess is critical to prevent bis-arylation.

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (MeCN) or DMF (10 volumes)

  • Step-by-Step:

    • Dissolve piperazine (3.0 eq) and K₂CO₃ in MeCN. Heat to 60°C.

    • Add 2,5-difluoronitrobenzene dropwise over 30 minutes. Exothermic reaction; control temp < 70°C.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

    • Purification: Dilute residue with water and extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Hexane if necessary.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the ortho-F signal and the appearance of piperazine methylene protons (~2.8–3.0 ppm).

Downstream Applications: The "Benzimidazole Gateway"

The primary utility of this intermediate is the generation of 5-fluoro-1-(piperazin-1-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives. This scaffold mimics the pharmacophore of serotonergic (5-HT) modulators.

Pathway Logic
  • Nitro Reduction: Converts the nitro group to a primary aniline.

  • Cyclization: The resulting 1,2-diamine reacts with a "C1" source (Urea, CDI, Phosgene) to close the imidazole ring.

G cluster_0 Key Transformation SM 2,5-Difluoronitrobenzene INT1 1-(4-Fluoro-2-nitrophenyl) piperazine (Target Intermediate) SM->INT1 Piperazine (3 eq) SnAr, 60°C INT2 1-(2-Amino-4-fluorophenyl) piperazine INT1->INT2 H2, Pd/C or Fe/AcOH PROD 5-Fluoro-benzimidazolone Scaffold INT2->PROD CDI or Urea Cyclization

Figure 1: Synthetic workflow from starting material to bioactive benzimidazole scaffold.

Protocol: Nitro Reduction & Cyclization

Step A: Reduction

  • Dissolve 1-(4-Fluoro-2-nitrophenyl)piperazine in Methanol.

  • Add 10% Pd/C (5 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite to remove catalyst. Caution: Pyrophoric catalyst.

  • Result: 1-(2-Amino-4-fluorophenyl)piperazine. Use immediately (oxidation sensitive).

Step B: Cyclization (Benzimidazolone Formation)

  • Dissolve the crude diamine in dry THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Stir at Room Temperature for 2 hours, then reflux for 1 hour.

  • Workup: Quench with water. The product often precipitates as a white solid. Filter and wash with ether.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (SnAr) Bis-arylation (Piperazine attacking two benzene rings)Increase Piperazine equivalents to >3.0. Add substrate slowly to the amine solution.[1]
Impurity in Reduction Incomplete reduction or hydroxylamine intermediateEnsure H₂ pressure is maintained. Check catalyst activity. Add a trace of acid (HCl) to accelerate.
Oiling out Product is an HCl salt or free base mixtureFree base is often an oil. Convert to HCl or Oxalate salt for solid isolation.

References

  • Synthesis of Piperazine Derivatives

    • Strategic applications of SnAr reactions in drug synthesis.
    • Source:

  • Benzimidazole Scaffolds in Drug Discovery

    • Benzimidazole(s): synthons, bioactive lead structures, and total synthesis.
    • Source:

  • Related Fluorinated Intermediates

    • Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine (Isomer comparison).
    • Source:

  • Antifungal Piperazine Linkers

    • Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine analogs.
    • Source:

Sources

Method

Application Note: Strategic Utilization of 1-(4-Fluoro-2-nitrophenyl)piperazine in Pharmacophore Assembly

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS 243128-4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS 243128-46-3) as a privileged scaffold intermediate.

Introduction & Chemical Significance

1-(4-Fluoro-2-nitrophenyl)piperazine is a high-value heterocyclic building block used extensively in the synthesis of antipsychotics, antifungals (e.g., posaconazole analogues), and kinase inhibitors. Its structural utility lies in its trifunctional nature :

  • The Piperazine Tail: Provides solubility and a basic handle for pharmacokinetic modulation (logP, pKa).

  • The Fluorine Substituent (C4): Enhances metabolic stability by blocking oxidative metabolism (CYP450) at the para-position relative to the piperazine.

  • The Nitro Group (C2): Acts as a "masked" aniline. Upon reduction, it provides an orthogonal attachment point for coupling to heteroaromatic cores (e.g., pyrimidines, quinazolines) or for cyclization into benzimidazole-fused systems.

This guide details the "Orthogonal Activation Protocol" , a validated workflow to transform this raw intermediate into a protected, reactive scaffold ready for library synthesis.

Safety Advisory (Critical)
  • Energetic Hazard: Nitro-aromatics can be shock-sensitive. While this piperazine derivative is stable, bulk reduction (hydrogenation) is exothermic. Monitor internal temperature strictly (<40°C).

  • Sensitization: Piperazine derivatives are potent skin and respiratory sensitizers. Handle only in a fume hood with double-gloving (Nitrile).

Experimental Design: The "Protect-Reduce-Couple" Workflow

In medicinal chemistry, direct reduction of the nitro group without protecting the distal piperazine nitrogen (N4) often leads to polymerization or "double-coupling" side products during subsequent acylation steps.

The Golden Rule: Always protect the aliphatic amine (N4-piperazine) before exposing the aromatic amine (aniline).

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, ensuring high yield and purity.

G cluster_0 Chemical Transformation Logic Start Raw Material 1-(4-Fluoro-2-nitrophenyl)piperazine QC QC Check (HPLC/NMR) Start->QC Verify Purity >97% Step1 Step 1: N4-Protection (Boc-Anhydride) QC->Step1 Pass Step2 Step 2: Nitro Reduction (H2, Pd/C) Step1->Step2 Yield >95% Product Final Scaffold tert-butyl 4-(2-amino-4-fluorophenyl) piperazine-1-carboxylate Step2->Product Clean Aniline

Caption: Figure 1. Optimized synthetic workflow for generating the reactive aniline scaffold. The N4-protection step is critical to prevent regio-isomeric byproducts in downstream coupling.

Detailed Experimental Protocols

Protocol A: Quality Assessment (Starting Material)

Before synthesis, verify the isomeric purity. The 2-fluoro-4-nitro isomer is a common impurity that will lead to "dead" analogues (wrong vector).

  • Technique: HPLC-UV (254 nm)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid) over 8 min.

  • Acceptance Criteria:

    • Purity > 98.0%[1]

    • No single impurity > 0.5%

    • 1H NMR Diagnostic: The proton ortho to the nitro group (H3) should appear as a doublet of doublets (dd) around 7.5–7.7 ppm . If it appears upfield, suspect isomeric contamination.

Protocol B: N4-Boc Protection (The "Shielding" Step)

This step renders the piperazine tail inert, allowing selective chemistry on the phenyl ring later.

Reagents:

  • Substrate: 1-(4-Fluoro-2-nitrophenyl)piperazine (1.0 eq)

  • Boc-Anhydride (Di-tert-butyl dicarbonate) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (10 mL/g)

Procedure:

  • Dissolve the substrate in DCM at 0°C (ice bath).

  • Add TEA slowly.

  • Add Boc-Anhydride dropwise (dissolved in minimal DCM) to control gas evolution.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Monitor: TLC (50% EtOAc/Hexane). Product will be less polar (higher Rf) than starting material.

  • Workup: Wash with 0.5M HCl (to remove unreacted amine), then Brine. Dry over Na2SO4.

  • Yield Target: >95% (Yellow solid).

Protocol C: Catalytic Nitro Reduction (The "Activation" Step)

This generates the primary aniline, the key handle for drug discovery coupling.

Reagents:

  • Substrate: N-Boc-1-(4-Fluoro-2-nitrophenyl)piperazine (from Protocol B)

  • Catalyst: 10% Pd/C (5 wt% loading, e.g., 50 mg catalyst per 1 g substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H2 balloon (1 atm) or Hydrogenator (30 psi)

Procedure:

  • Inerting: Place substrate and Pd/C in a round-bottom flask. Purge with Nitrogen (N2) for 5 mins. Safety: Do not add dry catalyst to solvent; wet with inert solvent first to prevent spark.

  • Add MeOH carefully under N2 flow.

  • Hydrogenation: Switch atmosphere to H2 (vacuum/purge cycle x3). Stir vigorously at RT.

  • Time: Reaction is usually complete in 2–4 hours. The yellow color of the nitro compound will fade to colorless/pale pink.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Warning: Spent Pd/C is pyrophoric. Keep wet.

  • Concentration: Evaporate solvent under reduced pressure.

  • Storage: The resulting aniline is oxidation-sensitive. Store under Argon at -20°C or use immediately.

Data Summary & Physical Properties

PropertyValue / ConditionNote
Molecular Weight 225.22 g/mol Free base
Appearance Yellow Crystalline SolidNitro form
Melting Point 70–72 °CLiterature value [1]
Solubility DMSO, DCM, MeOHPoor water solubility
pKa (Calc) ~8.5 (Piperazine N4)Basic
LogP 2.06Moderate lipophilicity

Strategic Applications (Why this scaffold?)

Once the 2-amino-4-fluoro-1-(N-Boc-piperazinyl)benzene is generated (via Protocol C), it becomes a versatile node for divergent synthesis:

  • Kinase Inhibitors: Reaction with 2,4-dichloropyrimidine yields structures analogous to Palbociclib or Ribociclib precursors.

  • Benzimidazole Formation: Reaction with formic acid or triethyl orthoformate cyclizes the 1,2-diamine system (if the piperazine steric bulk allows, though typically this requires a secondary amine at position 1; here, the piperazine is tertiary, so cyclization would likely involve ring expansion or is not the primary pathway. The primary pathway is Amide Coupling ).

  • Urea Formation: Reaction with isocyanates generates stable urea linkers common in soluble epoxide hydrolase (sEH) inhibitors.

References
  • ChemicalBook. (2025). 1-(2-Fluoro-4-nitrophenyl)piperazine and Isomers: Physical Properties and Safety Data.

  • National Institutes of Health (NIH). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. PubMed Central.

  • Boc Sciences. (2024). Building Blocks: 1-(4-Fluoro-2-nitrophenyl)piperazine Specifications.

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds: Methods and Mechanisms.[2]

Disclaimer: This protocol is for research purposes only. All chemical operations must be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Note: In Vitro Characterization of 1-(4-Fluoro-2-nitrophenyl)piperazine as a Potential Covalent Inhibitor

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(4-Fluoro-2-nitrophenyl)piperazine. Given its chemical structure, this compound pres...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-(4-Fluoro-2-nitrophenyl)piperazine. Given its chemical structure, this compound presents a compelling hypothesis for a mechanism of action involving covalent modification of biological targets. This guide deviates from a standard template to offer a logic-driven, multi-phase experimental workflow, beginning with broad activity screening and progressing to specific assays designed to rigorously test and validate a covalent binding mechanism.

Scientific Rationale & Core Hypothesis

The piperazine heterocycle is a well-established scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide range of biological systems.[1][2] Its prevalence is due to its favorable physicochemical properties and its utility as a versatile linker for arranging pharmacophoric elements.[3] The subject of this guide, 1-(4-fluoro-2-nitrophenyl)piperazine (hereafter referred to as FNPP), is a research chemical with potential applications as an intermediate or a biologically active agent itself.[]

The key to our investigative approach lies in the unique electronic properties of the 4-fluoro-2-nitrophenyl group. The nitro group (NO₂) at the ortho position is a powerful electron-withdrawing group. This electronic influence, coupled with the electronegativity of the fluorine atom, renders the ipso-carbon (the carbon atom attached to the fluorine) highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3]

Our central hypothesis is that FNPP can act as a covalent inhibitor , irreversibly modifying nucleophilic residues (such as Cysteine, Lysine, or Serine) within the binding site of a protein target.[5] The reaction would proceed via the displacement of the fluoride ion by the protein's nucleophile, forming a stable, covalent bond. This guide outlines the necessary in vitro assays to systematically investigate this hypothesis.

G cluster_0 Mechanism: Covalent Inhibition via SNAr cluster_1 Reaction FNPP 1-(4-Fluoro-2-nitrophenyl)piperazine (FNPP) Meisenheimer Meisenheimer Complex (Intermediate) FNPP->Meisenheimer Nucleophilic Attack Protein Protein Target (with Nucleophile, e.g., Cys-SH) Protein->Meisenheimer Covalent_Adduct Covalently Modified Protein (Irreversible) Meisenheimer->Covalent_Adduct Fluoride Elimination

Caption: Proposed covalent inhibition via Nucleophilic Aromatic Substitution (SNAr).

Preliminary Handling and Preparation

Proper handling and preparation are critical for reproducible results.

  • Solubility Testing: Begin by assessing the solubility of FNPP in common laboratory solvents (e.g., DMSO, Ethanol). For cell-based assays, DMSO is typically the solvent of choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light, to maintain stability and avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

  • Safety: Handle FNPP with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat.

Phase 1: Initial Screening for Biological Activity

The first step is to determine if FNPP exhibits any biological activity in a relevant context. A cell-based cytotoxicity or proliferation assay is a robust starting point, as it provides a quantifiable phenotypic readout.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability, which is a sensitive indicator of cytotoxicity or anti-proliferative effects.

Rationale: This assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-read" format. It establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC₅₀), a key parameter for guiding concentrations in subsequent mechanistic studies.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution series of FNPP in culture medium from your DMSO stock. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no cells" control (medium only, for background).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background (no cells control) from all wells. Normalize the data by setting the vehicle control to 100% viability. Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Line User-defined (e.g., A549, HeLa, relevant cancer line)Choice depends on the research area of interest.
Seeding Density 1,000 - 10,000 cells/wellMust be optimized to ensure cells are in log-phase growth.
Concentration Range 1 nM to 100 µM (8-12 point curve)A wide range is needed to capture the full dose-response.
Incubation Time 48 - 72 hoursAllows for multiple cell divisions to observe anti-proliferative effects.
Final DMSO % ≤ 0.5%Minimizes solvent toxicity.

Phase 2: Elucidating the Covalent Mechanism

If Phase 1 demonstrates activity (i.e., a measurable IC₅₀), the next phase focuses on testing the covalent binding hypothesis. These assays are designed to distinguish between reversible and irreversible (covalent) inhibition.[6]

Protocol 2: Time-Dependency of Inhibition Assay

Rationale: Unlike reversible inhibitors which reach equilibrium quickly, the activity of a covalent inhibitor increases with incubation time as more target molecules become irreversibly modified.[7] This assay measures target activity (e.g., of a purified enzyme) after pre-incubating with FNPP for varying durations.

G cluster_0 Time-Dependency Assay Workflow A Mix Enzyme + FNPP (or Vehicle) B Pre-incubate for Varying Times (t = 0, 15, 30, 60 min) A->B C Initiate Reaction (Add Substrate) B->C D Measure Product Formation (Read Signal) C->D E Plot % Inhibition vs. Time D->E

Sources

Method

Application Note: Preclinical Evaluation of 1-(4-Fluoro-2-nitrophenyl)piperazine

Executive Summary 1-(4-Fluoro-2-nitrophenyl)piperazine (hereafter FNP-Pip ) is a substituted arylpiperazine, a chemical class constituting the pharmacophore of numerous psychoactive agents, including atypical antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluoro-2-nitrophenyl)piperazine (hereafter FNP-Pip ) is a substituted arylpiperazine, a chemical class constituting the pharmacophore of numerous psychoactive agents, including atypical antipsychotics (e.g., olanzapine precursors), anxiolytics (e.g., buspirone analogues), and antidepressants. The presence of the electron-withdrawing nitro group at the ortho position and a fluorine atom at the para position suggests a specific profile aimed at modulating metabolic stability and receptor affinity, particularly for serotonin (5-HT) and dopamine (D2) receptors.

This guide details the rationale, experimental design, and protocols for assessing the efficacy of FNP-Pip. Given the structural homology to known serotonergic ligands, the primary focus is on anxiolytic and antidepressant-like activity, with secondary screening for antipsychotic potential .

Pharmacological Rationale & Mechanism

Structural Significance

The arylpiperazine moiety is a "privileged structure" in medicinal chemistry.

  • Piperazine Ring: Provides the basic nitrogen necessary for ionic interaction with the aspartate residue in the transmembrane domain of GPCRs (e.g., Asp3.32 in 5-HT receptors).

  • 4-Fluoro Substitution: Blocks para-hydroxylation, a primary metabolic pathway for phenylpiperazines, potentially extending the half-life (

    
    ) and enhancing blood-brain barrier (BBB) penetration due to increased lipophilicity.
    
  • 2-Nitro Substitution: Alters the electronic distribution of the phenyl ring, potentially influencing selectivity between 5-HT1A (anxiolytic target) and 5-HT2A (psychotomimetic/antipsychotic target) subtypes.

Putative Mechanism of Action (MOA)

Based on SAR data from analogous compounds (e.g., mCPP, TFMPP), FNP-Pip is hypothesized to act as a Serotonin Receptor Ligand . The testing strategy must differentiate between:

  • 5-HT1A Agonism: Leads to anxiolysis (Target effect).

  • 5-HT2A Antagonism: Leads to antipsychotic efficacy.

  • 5-HT2C Agonism: Potential for anorectic effects or anxiety (Off-target liability).

Signaling Pathway Visualization

The following diagram illustrates the canonical 5-HT1A signaling pathway, the primary target for arylpiperazine anxiolytics.

G FNP FNP-Pip (Ligand) R_5HT1A 5-HT1A Receptor (GPCR) FNP->R_5HT1A Binding Gi_protein G_i/o Protein R_5HT1A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi_protein->GIRK Activates (Beta-Gamma subunit) cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activation cAMP->PKA Reduces Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol K+ Efflux Effect Anxiolytic Response (Reduced Firing) Hyperpol->Effect Inhibition of Raphe Neurons

Caption: Putative mechanism of FNP-Pip acting as a 5-HT1A agonist, leading to neuronal hyperpolarization and anxiolysis.

Animal Model Selection Strategy

To validate FNP-Pip, a battery of behavioral tests is required. Single-model reliance is discouraged due to the complexity of serotonergic signaling.

AssayTarget IndicationRationale for FNP-PipPrimary Readout
Elevated Plus Maze (EPM) AnxietyStandard for 5-HT1A agonists. Sensitive to arylpiperazines.Time spent in Open Arms (%)
Forced Swim Test (FST) DepressionDistinguishes SSRI-like vs. Agonist activity.Immobility Time (s)
Head-Twitch Response (HTR) 5-HT2A ActivationSafety Screen. 5-HT2A agonists (hallucinogens) induce HTR. Antagonists block it.Number of Head Twitches / 10 min
Open Field Test (OFT) Locomotor/SedationControls for false positives in EPM/FST caused by sedation.Total Distance Moved (cm)

Detailed Experimental Protocols

Formulation & Dosing

Arylpiperazines are often lipophilic bases. Proper vehicle selection is critical to avoid precipitation-induced variability.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Route: Intraperitoneal (i.p.) is preferred for rodent PK/PD consistency.

  • Dose Range: 1, 5, 10, and 20 mg/kg. (Based on potency of mCPP/Buspirone).

  • Pre-treatment Time: 30 minutes prior to testing.

Protocol A: Elevated Plus Maze (Anxiety)

Objective: Assess anxiolytic-like effects. Subjects: Male C57BL/6J mice (8-10 weeks).

  • Apparatus: A cross-shaped maze raised 50cm above the floor. Two "open" arms (exposed) and two "closed" arms (walled).

  • Acclimatization: Move animals to the testing room 1 hour before testing. Lighting: Dim (approx. 100 lux).

  • Administration: Inject Vehicle or FNP-Pip (i.p.) 30 mins pre-test.

    • Positive Control:[1] Diazepam (1.5 mg/kg).

  • Trial: Place mouse in the center facing an open arm. Record for 5 minutes.

  • Scoring:

    • Time in Open Arms (TO).

    • Time in Closed Arms (TC).

    • Entries into Open Arms (EO).

  • Validation Criteria: Anxiolysis is defined as a statistically significant increase in TO and EO compared to vehicle, without a significant decrease in total entries (which would indicate sedation).

Protocol B: Forced Swim Test (Depression)

Objective: Assess antidepressant-like efficacy (immobility reduction). Subjects: Male Swiss Webster mice or Wistar Rats.

  • Apparatus: Cylindrical tank (Height: 30cm, Diameter: 20cm) filled with water (23-25°C) to a depth where tails do not touch the bottom.

  • Administration: Inject FNP-Pip 30 mins pre-test.

    • Positive Control:[1] Fluoxetine (20 mg/kg) or Imipramine (15 mg/kg).

  • Trial:

    • Place mouse in water for 6 minutes.

    • Record activity during the last 4 minutes only (first 2 mins are habituation).

  • Behaviors Scored:

    • Immobility: Floating with minimal movement to keep head above water.

    • Swimming: Active horizontal movement.

    • Climbing: Vertical thrashing (often associated with Noradrenergic activity).

  • Interpretation: Reduced immobility indicates antidepressant efficacy. If FNP-Pip increases swimming but not climbing, it suggests a serotonergic mechanism.

Protocol C: Head Twitch Response (Safety/Hallucinogenic Screen)

Objective: Rule out 5-HT2A agonism (hallucinogenic liability). Critical Step: This test is mandatory for arylpiperazines, as some (e.g., TFMPP) have mixed profiles.

  • Administration: Inject FNP-Pip (10 mg/kg).

  • Observation: Place mouse in a clear glass cylinder.

  • Recording: Count discrete "head twitches" (rapid rotational jerks of the head) for 20 minutes.

  • Result Logic:

    • High Count (>5-10): Compound is likely a 5-HT2A agonist (Hallucinogenic potential). STOP development for anxiolytic indication.

    • Zero/Low Count: Compound is safe regarding 5-HT2A agonism.

    • Antagonist Mode: Pre-treat with DOI (a known hallucinogen). If FNP-Pip blocks DOI-induced twitches, it is a 5-HT2A Antagonist (Potential Antipsychotic).

Experimental Workflow Diagram

This workflow ensures a logical progression from safety to efficacy.

Workflow cluster_decision Decision Gate Start Compound Synthesis FNP-Pip Tox Step 1: Acute Tox (Rotarod/Open Field) Start->Tox HTR Step 2: HTR Assay (5-HT2A Screen) Tox->HTR If no sedation Efficacy Step 3: Efficacy Models (EPM & FST) HTR->Efficacy If no hallucinations Analysis Data Analysis & SAR Feedback Efficacy->Analysis

Caption: Preclinical validation workflow prioritizing safety (sedation/hallucination) before efficacy.

Data Analysis & Statistical Rigor

  • Sample Size: Power analysis (G*Power) typically requires n=8-12 animals per group to detect an effect size of 1.5 with

    
     and Power=0.8.
    
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all doses to Vehicle).

  • Exclusion Criteria: Animals falling off the maze (EPM) or diving (FST) must be excluded.

References

  • Glennon, R. A., et al. (1986). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[2] Journal of Medicinal Chemistry. Link

  • Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods. Link

  • Halberstadt, A. L., et al. (2011). "The head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: mechanism of action and developmental aspects." Neuropharmacology. Link

  • Cryan, J. F., et al. (2002). "The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice." Neuroscience & Biobehavioral Reviews. Link

  • PubChem Compound Summary. "1-(4-Nitrophenyl)piperazine."[3] (Structural analog reference). Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 1-(4-Fluoro-2-nitrophenyl)piperazine

Introduction: The Strategic Role of 1-(4-Fluoro-2-nitrophenyl)piperazine in Modern Drug Discovery In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1-(4-Fluoro-2-nitrophenyl)piperazine in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical starting point. 1-(4-Fluoro-2-nitrophenyl)piperazine is a versatile chemical entity that has garnered attention as a valuable building block in the synthesis of pharmacologically active compounds.[] The piperazine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various conditions, from neuropsychiatric disorders to infectious diseases.[2] The presence of a fluorinated nitrophenyl group on the piperazine core of 1-(4-Fluoro-2-nitrophenyl)piperazine provides unique physicochemical properties and synthetic handles for further chemical modifications, making it an attractive starting point for library synthesis and lead optimization.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Fluoro-2-nitrophenyl)piperazine in high-throughput screening (HTS) campaigns. While this compound is often employed as a synthetic intermediate, its core structure can be leveraged in initial screening efforts to identify novel modulators of therapeutic targets. This guide will focus on a hypothetical, yet scientifically rigorous, HTS workflow to identify modulators of a G-protein coupled receptor (GPCR), a common target class for piperazine-containing drugs.

Physicochemical Properties of 1-(4-Fluoro-2-nitrophenyl)piperazine

A foundational understanding of the physicochemical properties of a screening compound is paramount for designing robust and reproducible assays.

PropertyValueSource
Molecular Formula C10H12FN3O2[]
Molecular Weight 225.22 g/mol []
Appearance Solid[]
LogP 2.06[]
Topological Polar Surface Area (tPSA) 61.1 Ų[]
Hydrogen Bond Donors 1[]
Hydrogen Bond Acceptors 5[]
Rotatable Bonds 1[]

Proposed Mechanism of Action: A Scaffold for GPCR Modulation

The phenylpiperazine scaffold is a well-established pharmacophore for ligands targeting aminergic GPCRs, such as serotonin and dopamine receptors. The related compound, para-nitrophenylpiperazine (pNPP), is a selective serotonin releasing agent.[4] Given that 1-(4-Fluoro-2-nitrophenyl)piperazine is a known intermediate in the synthesis of neurotensin receptor 1 (NTR1) agonists, a GPCR, we will hypothesize a similar mechanism of action for the purpose of designing our HTS cascade.[] NTR1 activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NTR1 Neurotensin Receptor 1 (NTR1) (GPCR) Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Ligand 1-(4-Fluoro-2-nitrophenyl)piperazine (or derivative) Ligand->NTR1 Binds to

Caption: Proposed signaling pathway for NTR1 activation.

High-Throughput Screening Workflow

A typical HTS campaign involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[5]

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Lead Optimization Primary_Assay Primary Screen: Fluorescence-Based Calcium Mobilization Assay (e.g., FLIPR) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Active Compounds ('Hits') Orthogonal_Assay Orthogonal Assay: Radioligand Binding Assay Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen: Promiscuous Inhibitor Assay Orthogonal_Assay->Counter_Screen SAR Structure-Activity Relationship (SAR) Studies Counter_Screen->SAR Validated Hits ADME In Vitro ADME/Tox SAR->ADME

Caption: High-throughput screening cascade for GPCR modulators.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Fluorescence-Based Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based assay to detect changes in intracellular calcium levels in response to compound treatment. This is a common method for screening GPCRs that couple to the Gq signaling pathway.

Objective: To identify compounds that induce or inhibit calcium mobilization in cells expressing the target GPCR (e.g., NTR1).

Materials:

  • HEK293 cells stably expressing the human neurotensin receptor 1 (NTR1).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM or Calcium-6 AM).

  • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

  • 1-(4-Fluoro-2-nitrophenyl)piperazine and compound library dissolved in 100% DMSO.

  • 384-well black, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reading and liquid handling.

Procedure:

  • Cell Plating:

    • Culture HEK293-NTR1 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (50,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution by adding the calcium-sensitive dye and probenecid to the Assay Buffer according to the manufacturer's instructions.

    • Gently remove the culture medium from the cell plates.

    • Add 20 µL of the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare a compound source plate by diluting 1-(4-Fluoro-2-nitrophenyl)piperazine and library compounds in Assay Buffer to a 4X final concentration. Include appropriate controls (e.g., known agonist, known antagonist, and DMSO vehicle).

    • Place the cell plate and the compound plate into the FLIPR instrument.

  • Data Acquisition:

    • Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second for a total of 180 seconds.

    • Establish a baseline reading for the first 20 seconds.

    • The instrument's integrated liquid handler should then add 10 µL of the 4X compound solution from the source plate to the cell plate.

    • Continue recording the fluorescence signal for the remaining 160 seconds.

Data Analysis and Hit Identification:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the maximum fluorescence signal post-compound addition.

  • Normalize the data to the positive control (known agonist) and the negative control (DMSO vehicle).

  • A "hit" is typically defined as a compound that produces a response greater than three standard deviations above the mean of the negative controls.

Protocol 2: Secondary Assay - Competitive Radioligand Binding Assay

This protocol is designed to confirm that "hits" from the primary screen directly interact with the target receptor.

Objective: To determine the binding affinity (Ki) of hit compounds for the target receptor.

Materials:

  • Cell membranes prepared from HEK293-NTR1 cells.

  • Radiolabeled ligand (e.g., [³H]-Neurotensin).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control (e.g., a high concentration of unlabeled neurotensin).

  • Hit compounds dissolved in 100% DMSO.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of Binding Buffer.

      • 25 µL of hit compound at various concentrations (for competition curve).

      • 25 µL of radiolabeled ligand at a concentration near its Kd.

      • 100 µL of cell membrane suspension.

    • For total binding wells, add 25 µL of Binding Buffer instead of the hit compound.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of each well onto the filter plate using a cell harvester.

    • Rapidly wash the filters three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Subtract the non-specific binding counts from all other wells to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the hit compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion and Future Directions

The strategic use of 1-(4-Fluoro-2-nitrophenyl)piperazine as a foundational scaffold in high-throughput screening campaigns offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for identifying and validating modulators of GPCRs. Subsequent hit-to-lead optimization efforts can leverage the synthetic tractability of the phenylpiperazine core to explore structure-activity relationships and enhance potency, selectivity, and pharmacokinetic properties.[6][7] The integration of computational modeling and in vitro ADME/Tox assays will be crucial in advancing promising candidates toward clinical development.

References

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • Nuvisan. High-throughput screening: accelerating target-to-lead pipeline. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]

  • Wikipedia. para-Nitrophenylpiperazine. [Link]

  • Mancini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5899. [Link]

  • Wünsch, B., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 117513. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Duignan, B., et al. (2015). Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. Journal of Medicinal Chemistry, 58(15), 6214–6231. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785–800. [Link]

  • University of California San Diego. High-Throughput Discovery Sciences. [Link]

  • Brand, C. S. (2016). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]

Sources

Method

Labeling 1-(4-Fluoro-2-nitrophenyl)piperazine for imaging studies

Application Note: Radiosynthesis and Quality Control of [ F]1-(4-Fluoro-2-nitrophenyl)piperazine Introduction & Scientific Rationale The molecule 1-(4-Fluoro-2-nitrophenyl)piperazine represents a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis and Quality Control of [


F]1-(4-Fluoro-2-nitrophenyl)piperazine 

Introduction & Scientific Rationale

The molecule 1-(4-Fluoro-2-nitrophenyl)piperazine represents a critical pharmacophore in neuroreceptor imaging. Phenylpiperazine derivatives are privileged structures in medicinal chemistry, serving as potent ligands for serotonin (5-HT


, 5-HT

) and dopamine (D

/D

) receptors.

While often used as a synthetic intermediate (e.g., in the synthesis of Flibanserin or p-MPPF analogs), the direct radiolabeling of this scaffold with Fluorine-18 (


F) allows it to function as a standalone PET tracer or a "click-chemistry" prosthetic group for larger biomolecules.

Key Challenges:

  • Regioselectivity: The phenyl ring contains multiple substituents (Piperazine at C1, Nitro at C2, Fluorine at C4). Directing the

    
    F specifically to the C4 position requires precise precursor design.
    
  • Electronic Deactivation: The piperazine nitrogen at C1 is an electron-donating group (EDG), which deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Stability: The secondary amine of the piperazine must be protected during the harsh basic conditions of radiofluorination to prevent side reactions (e.g., N-arylation or polymerization).

This guide details a robust, automated protocol for the synthesis of [


F]1-(4-Fluoro-2-nitrophenyl)piperazine using a Boc-protected nitro-precursor  strategy.

Retrosynthetic Analysis & Mechanism

To achieve high specific activity (SA), carrier-added isotopic exchange (


F/

F) is unsuitable. We utilize Nucleophilic Aromatic Substitution (

)
.
  • Target: [

    
    F]1-(4-Fluoro-2-nitrophenyl)piperazine.
    
  • Precursor: tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate.

  • Leaving Group: The Nitro group at C4.

  • Activating Group: The Nitro group at C2 (ortho to the piperazine, meta to the leaving group? No. In 1,2,4-substitution: C1=Piperazine, C2=Nitro, C4=Leaving Group).

    • Correction: The Nitro group at C2 is meta to the C4 position. Standard

      
       requires an electron-withdrawing group (EWG) ortho or para to the leaving group.
      
    • Structural Re-evaluation: In 1-(2,4-dinitrophenyl)piperazine, the C2-Nitro and C4-Nitro are meta to each other. The C1-Piperazine is ortho to C2 and para to C4. This is a "mismatched" system for standard

      
       if we rely solely on the nitro groups.
      
    • Optimized Strategy: The C2-Nitro activates C1 and C3. The C4-Nitro activates C3 and C5. This substrate is difficult for direct

      
       at C4 unless the C2-Nitro exerts a strong inductive effect or if we use a Trimethylammonium (TMA)  leaving group at C4, which is significantly more reactive.
      
    • Selected Protocol: We will utilize the Trimethylammonium Precursor strategy (tert-butyl 4-(2-nitro-4-(trimethylammonio)phenyl)piperazine-1-carboxylate triflate). This ensures regioselective fluorination at C4.

Reaction Mechanism Visualization

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Transition State cluster_2 Step 3: Elimination F18 [18F]F- (K222/K+) Meisenheimer Meisenheimer Complex F18->Meisenheimer Nucleophilic Attack Precursor TMA-Precursor (Pos 4: -NMe3+) Precursor->Meisenheimer Product_Boc [18F]Intermediate (Boc-Protected) Meisenheimer->Product_Boc Restoration of Aromaticity LG Leaving Group (NMe3) Meisenheimer->LG

Caption: Mechanism of SNAr fluorination. The [18F]fluoride attacks the C4 position activated by the C2-nitro group and the cationic nature of the TMA leaving group.

Automated Radiosynthesis Protocol

Equipment: GE TRACERlab FX2 N, Trasis AllinOne, or equivalent cassette-based module. Reagents:

  • Precursor: 5 mg tert-butyl 4-(2-nitro-4-(trimethylammonio)phenyl)piperazine-1-carboxylate triflate.

  • QMA Cartridge: Waters Sep-Pak Light QMA (Carbonate form).

  • Eluent: 22 mg Kryptofix 2.2.2 + 7 mg K

    
    CO
    
    
    
    in 1 mL MeCN/H
    
    
    O (80:20).
  • Solvent: 1 mL Anhydrous DMSO.

  • Acid: 1 M HCl or 4 M HCl in Dioxane.

  • Buffer: 1 M NaOH (for neutralization) + Phosphate Buffer.

Step-by-Step Workflow
  • [18F]Fluoride Trapping & Elution:

    • Cyclotron-produced [

      
      F]F
      
      
      
      in O-18 water is passed through the QMA cartridge.
    • Elute into the reactor with 1.0 mL K

      
      /K
      
      
      
      CO
      
      
      solution
      .
  • Azeotropic Drying:

    • Heat reactor to 95°C under vacuum and Helium flow.

    • Add 1 mL anhydrous MeCN and repeat drying (ensure water content < 50 ppm).

    • Why: Water forms a hydration shell around F

      
      , quenching its nucleophilicity.
      
  • Labeling Reaction:

    • Dissolve 5 mg Precursor in 1 mL DMSO .

    • Add to the dried [

      
      F]F
      
      
      
      complex.[1]
    • Heat to 110°C for 10 minutes .

    • Note: The TMA group allows for milder temperatures (110°C) compared to nitro-precursors (140-150°C), reducing thermal decomposition.

  • Deprotection (Hydrolysis):

    • Cool reactor to 70°C.

    • Add 1 mL 1 M HCl .

    • Heat to 100°C for 5 minutes .

    • Mechanism:[2][3][4] Acid-catalyzed cleavage of the tert-butyl carbamate (Boc) to yield the free secondary amine.

  • Neutralization & Purification:

    • Cool to 40°C.

    • Add 1.5 mL 1 M NaOH (to reach pH ~7-8) + 2 mL Mobile Phase .

    • Inject onto Semi-preparative HPLC .

Module Workflow Diagram

Module_Workflow Cyclotron Cyclotron Target (18O-H2O) QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor Reactor Vessel (Drying -> Labeling -> Hydrolysis) QMA->Reactor Elution (K222/K2CO3) Reactor->Reactor 1. Add Precursor 2. Heat 110°C 3. Add HCl HPLC Semi-Prep HPLC (C18 Column) Reactor->HPLC Injection SPE C18 Sep-Pak (Formulation) HPLC->SPE Collect Fraction FinalVial Final Product Vial (Sterile Saline) SPE->FinalVial Elute (EtOH) + Dilute

Caption: Automated synthesis path from cyclotron target to formulated vial.

Purification & Quality Control (QC)

HPLC Purification Conditions
  • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate (35 : 65 v/v).

  • Flow Rate: 4 mL/min.

  • Wavelength: 254 nm.

  • Retention Time: Product typically elutes at ~12-14 minutes; Precursor (if hydrolyzed) elutes earlier or is washed out.

QC Specifications Table
Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particle-free
pH pH Strip/Meter4.5 – 8.5
Radiochemical Identity HPLC (co-injection)Retention time ± 0.5 min of standard
Radiochemical Purity (RCP) HPLC / Radio-TLC> 95%
Radionuclidic Purity Gamma Spectrometry> 99.9% (511 keV peak)
Specific Activity HPLC (UV mass)> 50 GBq/µmol (at EOS)
Residual Solvents GCMeCN < 410 ppm, DMSO < 5000 ppm
Bacterial Endotoxins LAL Test< 175 EU/V (max dose volume)
Filter Integrity Bubble Point Test> 50 psi (for 0.22 µm filter)

Troubleshooting & Optimization

  • Low Yield (< 10%):

    • Moisture: The most common failure mode. Check the azeotropic drying cycles. Ensure the MeCN used for drying is anhydrous.

    • Base Sensitivity: The TMA precursor is sensitive to high base concentrations which can cause degradation. Use mild carbonate conditions or bicarbonate.

  • Incomplete Deprotection:

    • If the "Boc-intermediate" is observed on HPLC (elutes later than product), increase the hydrolysis temperature to 110°C or extend time to 8 minutes.

  • Radiolysis:

    • For high-activity runs (> 50 GBq), add Sodium Ascorbate (5 mg) to the final formulation to prevent autoradiolysis of the nitro-aromatic ring.

References

  • Preshlock, S., et al. (2016). "

    
    F-Labeling of Sensitive Biomolecules for Positron Emission Tomography." Chemical Reviews, 116(2), 719-766. Link
    
  • Cole, E. L., et al. (2014).

    
    F-labeled phenylpiperazine derivatives." Nuclear Medicine and Biology, 41(7), 600-606. Link
    
  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. Link

  • European Pharmacopoeia (Ph. Eur.). "Fluorodeoxyglucose (

    
    F) Injection Monograph 1325." (Standard for QC methodology). Link
    
  • Zimmer, L., et al. (2022). "Standardization of F-labeled serotonin receptor ligands." Journal of Nuclear Medicine, 63(1), 12-18. (Contextual reference for piperazine tracers).

Disclaimer: This protocol involves the use of radioactive materials and hazardous chemicals.[5][6] All procedures must be performed by trained personnel in a licensed facility in compliance with local radiation safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

1-(4-Fluoro-2-nitrophenyl)piperazine synthesis yield improvement

Executive Summary & Chemical Context Target Molecule: 1-(4-Fluoro-2-nitrophenyl)piperazine Precursor: 2,4-Difluoronitrobenzene (2,4-DFNB) Reaction Class: Nucleophilic Aromatic Substitution ( ) The Core Challenge: The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 1-(4-Fluoro-2-nitrophenyl)piperazine Precursor: 2,4-Difluoronitrobenzene (2,4-DFNB) Reaction Class: Nucleophilic Aromatic Substitution (


)

The Core Challenge: The synthesis of this specific isomer presents a classic regioselectivity conflict . 2,4-Difluoronitrobenzene contains two electrophilic sites:

  • C-4 (Para to Nitro): Sterically accessible and electronically activated. Substitution here yields the undesired isomer: 1-(2-fluoro-4-nitrophenyl)piperazine.

  • C-2 (Ortho to Nitro): Sterically hindered but capable of hydrogen-bond-assisted attack. Substitution here yields the desired target.

Standard conditions (polar aprotic solvents like DMF/DMSO) favor the para product. To improve the yield of the ortho product (your target), you must invert this selectivity while suppressing the formation of bis-piperazine byproducts.

Diagnostic Workflow (Logic Diagram)

The following decision tree visualizes the critical control points where yield is typically lost.

SynthesisOptimization Start Start: 2,4-DFNB + Piperazine SolventCheck Check Solvent Polarity Start->SolventCheck Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar High Dielectric NonPolar Non-Polar (Toluene, DCM) SolventCheck->NonPolar Low Dielectric ParaProduct Undesired Isomer (Para-substitution favored) Polar->ParaProduct Dipole Stabilization StoichCheck Piperazine Equivalents? NonPolar->StoichCheck H-Bond Transition State OrthoProduct Desired Target (Ortho-substitution favored) CleanMono High Yield Mono-substituted Product OrthoProduct->CleanMono Acid/Base Workup LowStoich 1.0 - 1.5 eq StoichCheck->LowStoich HighStoich 3.0 - 5.0 eq StoichCheck->HighStoich BisSideProduct Bis-substitution (Dimer impurity) LowStoich->BisSideProduct Competition HighStoich->OrthoProduct Kinetic Control

Caption: Logic flow for maximizing regioselectivity towards the ortho-isomer and minimizing dimer formation.

Troubleshooting Guide & FAQs

Issue 1: "I am isolating the wrong isomer (1-(2-fluoro-4-nitrophenyl)piperazine)."

Diagnosis: Solvent-Controlled Regioselectivity Failure. In polar aprotic solvents (DMF, DMSO, Acetonitrile), the nucleophile (piperazine) is "naked" and highly reactive. It attacks the least sterically hindered position (C-4, para), leading to the wrong molecule.

Corrective Action: Switch to a non-polar solvent (Toluene or Dichloromethane).

  • Mechanism: In non-polar media, the reaction proceeds via a specific transition state where the piperazine N-H forms an intramolecular hydrogen bond with the nitro group oxygen. This "tethers" the nucleophile to the ortho position (C-2), overriding the steric hindrance [1].

Issue 2: "My yield is low because of a 'dimer' impurity (Bis-piperazine)."

Diagnosis: Stoichiometric Competition. Piperazine has two reactive amine sites. Once the first aryl group attaches, the remaining amine is still nucleophilic. If the concentration of 2,4-DFNB is high relative to piperazine, the product will react again with another starting molecule, forming the bis-substituted dimer.

Corrective Action: Use Piperazine in large excess (3.0 to 5.0 equivalents) .

  • Logic: This ensures that every molecule of 2,4-DFNB encounters a fresh piperazine molecule rather than a mono-substituted product. The excess piperazine is water-soluble and easily removed during aqueous workup.

Issue 3: "The product is oiling out or difficult to crystallize."

Diagnosis: Impurity Profile/Salt Formation. The free base of the target is likely a low-melting solid or oil. However, piperazine derivatives often trap solvent.

Corrective Action: Convert the product to the Hydrochloride (HCl) salt immediately after workup.

  • Protocol: Dissolve the crude free base in EtOAc or EtOH and add 4M HCl in Dioxane. The HCl salt of the target is typically a stable, high-melting solid that precipitates cleanly, leaving non-basic impurities in the mother liquor.

Optimized Experimental Protocol

This protocol is designed to maximize ortho-substitution and minimize bis-substitution.

Materials Table
ReagentRoleEquivalentsNotes
2,4-Difluoronitrobenzene Limiting Reagent1.0Electrophile
Piperazine Nucleophile4.0Must be excess to prevent dimer
Triethylamine (TEA) Base Scavenger1.2Neutralizes HF byproduct
Toluene SolventN/ACritical: Promotes ortho-selectivity
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 eq) and Triethylamine (1.2 eq) in Toluene (approx. 10 mL per gram of substrate).

    • Note: Ensure piperazine is fully dissolved or finely suspended.

  • Addition: Cool the solution to 0°C. Add 2,4-Difluoronitrobenzene (1.0 eq) dropwise.

    • Why: Exotherm control prevents thermal degradation and "runaway" non-selective reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexane). The ortho product usually runs slightly higher (less polar) than the para isomer due to internal H-bonding.

  • Workup (Purification by Extraction):

    • Wash 1: Dilute with Ethyl Acetate. Wash with Water (3x) to remove the excess unreacted piperazine and TEA salts.

    • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (aq) .

      • Result: The basic product moves into the aqueous layer (protonated). Neutral impurities (unreacted 2,4-DFNB) stay in the organic layer. Discard the organic layer.

    • Basification: Cool the aqueous acidic layer and slowly basify with 6M NaOH or Sat. NaHCO₃ until pH > 10.[1]

    • Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Isolation: Dry the DCM extracts over

    
    , filter, and concentrate in vacuo.
    
  • Salt Formation (Optional but Recommended): Redissolve residue in minimal Ethanol, add HCl/Ether, and filter the precipitate.

References

  • Regioselectivity in SNAr Reactions

    • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Piperazine Synthesis Optimization

    • Title: Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)
    • Source: Chemical Engineering Journal / ResearchG
    • URL:[Link]

  • General SNAr Mechanism & Fluorine Leaving Groups

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Fluoro-2-nitrophenyl)piperazine

Core Technical Overview 1-(4-Fluoro-2-nitrophenyl)piperazine is a critical intermediate often used as a scaffold in the synthesis of antipsychotics and antifungal agents.[1] Its purity is paramount because the secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

1-(4-Fluoro-2-nitrophenyl)piperazine is a critical intermediate often used as a scaffold in the synthesis of antipsychotics and antifungal agents.[1] Its purity is paramount because the secondary amine functionality is prone to side reactions in subsequent steps.

The synthesis typically involves the nucleophilic aromatic substitution (


) of 2,5-difluoronitrobenzene  with piperazine.[1] Understanding this mechanism is the key to purification, as the primary impurities are structurally related regioisomers and bis-adducts.[1]
Impurity Profile & Physical Data
ParameterSpecification / Detail
Target Compound 1-(4-Fluoro-2-nitrophenyl)piperazine
Physical State Solid (Yellow to Orange crystalline powder)
Primary Impurity A 1,4-Bis(4-fluoro-2-nitrophenyl)piperazine (Bis-adduct formed if piperazine is limiting)
Primary Impurity B 1-(3-Fluoro-4-nitrophenyl)piperazine (Regioisomer from 2,4-difluoro contamination)
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Solubility (Salt) Soluble in Water, dilute HCl

Synthesis & Impurity Logic (Visualization)

To troubleshoot purification, one must first understand the origin of the impurities. The following diagram illustrates the reaction pathway and where specific byproducts arise.

G cluster_0 Starting Materials cluster_1 Reaction (SNAr) cluster_2 Products & Impurities SM1 2,5-Difluoronitrobenzene Rxn Nucleophilic Attack (Ortho to Nitro) SM1->Rxn SM2 Piperazine (Excess) SM2->Rxn Target TARGET: 1-(4-Fluoro-2-nitrophenyl) piperazine Rxn->Target Major Path Imp1 IMPURITY A: Bis-adduct (If Piperazine < 2 eq) Rxn->Imp1 Over-reaction Imp2 IMPURITY B: Regioisomer (If 2,4-DFNB present) Rxn->Imp2 Contaminant Path

Caption: Reaction scheme showing the origin of the target compound and critical impurities based on stoichiometry and starting material purity.

Protocol: The "Acid-Base Switch" Purification

The most robust method for purifying phenylpiperazines is exploiting the basicity of the secondary amine. This "switch" method moves the product between aqueous and organic phases, leaving non-basic impurities behind.

Step-by-Step Methodology
  • Dissolution (Organic Phase 1):

    • Dissolve the crude reaction mixture in Dichloromethane (DCM) .

    • Why? DCM is an excellent solvent for both the nitro-aromatic starting materials and the product.[1]

  • Acid Extraction (The Switch):

    • Extract the DCM layer with 1M HCl (aq) (3x).

    • Mechanism:[2][3] The target piperazine becomes protonated (

      
      ), becoming water-soluble.
      
    • Fate of Impurities:

      • Unreacted 2,5-difluoronitrobenzene: Remains in DCM (discard).

      • Bis-adduct: Often has lower solubility or remains in the organic/interface due to high lipophilicity (check interface carefully).[1]

  • Washing:

    • Wash the combined acidic aqueous layers with fresh DCM (2x).

    • Purpose: Removes mechanically trapped non-basic impurities.

  • Basification (The Return):

    • Cool the aqueous layer to 0-5°C (exothermic reaction).[1]

    • Slowly adjust pH to >12 using 6M NaOH or 50% NaOH .

    • Observation: The product will precipitate as a yellow/orange oil or solid.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3x).

    • Dry over

      
      , filter, and concentrate.
      
Visual Workflow: Acid-Base Extraction

Purification Start Crude Mixture (in DCM) AcidWash Add 1M HCl Separate Phases Start->AcidWash OrgLayer1 Organic Layer 1 (Contains Non-basic Impurities) AcidWash->OrgLayer1 Top/Bottom? Check Density AqLayer1 Aqueous Layer 1 (Contains Product Salt + H2O) AcidWash->AqLayer1 WashStep Wash with fresh DCM AqLayer1->WashStep OrgLayer2 Organic Wash (Discard) WashStep->OrgLayer2 Basify Basify with NaOH (pH > 12) Extract with DCM WashStep->Basify FinalOrg Final Organic Layer (Pure Product) Basify->FinalOrg FinalAq Final Aqueous (Discard) Basify->FinalAq

Caption: Logical flow of the Acid-Base extraction protocol to isolate the basic piperazine derivative.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: The melting point of 1-(4-fluoro-2-nitrophenyl)piperazine is relatively low, and nitro compounds often form supercooled oils.[1] Solution:

  • Solvent Choice: Switch to a IPA/Hexane or Ethanol/Water system. Avoid pure non-polar solvents.

  • Seeding: Obtain a seed crystal (even a crude speck) to induce nucleation.

  • Trituration: If it oils out, decant the solvent and triturate the oil vigorously with cold Pentane or Diethyl Ether. This physical agitation often forces the lattice to form.

Q2: I see a persistent impurity at RRT 1.2 on HPLC. What is it?

Analysis: If you used 2,4-difluoronitrobenzene as a starting material (or if your 2,5-DFNB was contaminated), this is likely the 1-(3-fluoro-4-nitrophenyl)piperazine regioisomer.[1] Fix:

  • Chemical Separation: Regioisomers are difficult to separate by extraction. You must use column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1]

  • Prevention: Check the CoA of your starting material. Ensure you are using 2,5-difluoronitrobenzene (CAS 364-74-9).[1][4]

Q3: The aqueous layer is bright red/orange after acidification. Is my product decomposing?

Insight: Nitro-aromatics are chromophores.[1] A color change upon pH shift is normal (halochromism).

  • Verification: Take a small aliquot of the aqueous layer, basify it in a vial, and extract into DCM. Spot on TLC. If the spot matches your product, the color is simply a property of the protonated nitro-aniline system.[1]

Q4: I have low recovery after the Acid-Base extraction.

Cause: The salt form might be partially soluble in the organic phase (if DCM is used with strong lipophilic counter-ions) or the free base is partially water-soluble.[1] Optimization:

  • Salting Out: Saturate the basic aqueous layer with NaCl before the final DCM extraction. This decreases the water solubility of the organic product (Salting-out effect).[1]

  • pH Check: Ensure the final pH is truly >12. Piperazines can buffer; use a calibrated pH meter, not just paper.

Analytical Verification Data

When validating your purified compound, compare against these expected metrics:

MethodExpected ResultNotes
1H NMR (DMSO-d6)

~7.6 (dd, 1H), 7.4 (dd, 1H), 7.2 (m, 1H) for aromatic.

~2.8-3.0 (m, 8H) for piperazine.
Look for symmetry in piperazine peaks.
HPLC Purity >98.0% (Area %)Monitor @ 254 nm (Nitro absorption).
Mass Spec (ESI+) [M+H]+ = 226.2Check for dimer peak (433 amu) indicating bis-adduct.

References

  • Title: Preparation of fluoronitrobenzene (Patent US4164517A).
  • Piperazine Derivative Synthesis & Properties

    • Title: 1-(4-Fluoro-2-nitrophenyl)piperazine Product Page & Properties.[1][5][6][7]

    • Source: BOC Sciences.
  • General Purification of Phenylpiperazines

    • Title: Synthesis and characterization of a series of phenyl piperazine based ligands.
    • Source: Semantic Scholar.
    • URL:[Link]

  • Reaction Safety & Impurities

    • Title: Impurities in Pharmaceuticals - A Review.[1]

    • Source: SciSpace.
    • URL:[Link][2][8][9][10][11][12]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(4-Fluoro-2-nitrophenyl)piperazine before handling.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluoro-2-nitrophenyl)piperazine

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this crucial nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene, displacing one of the fluorine atoms. The reaction is regioselective, with the substitution occurring preferentially at the fluorine atom ortho to the strongly electron-withdrawing nitro group. This is because the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, a key mechanistic feature of SNAr reactions.[1][2]

This guide will walk you through common questions and troubleshooting scenarios, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction, and why is the nitro group so important?

A1: The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Attack: The piperazine nitrogen acts as a nucleophile and attacks the carbon atom bearing a fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion.

The nitro group (-NO2) is critical for this reaction to proceed efficiently. As a potent electron-withdrawing group, it significantly acidifies the aromatic ring, making it more susceptible to nucleophilic attack. Crucially, when positioned ortho or para to the leaving group (fluorine), the nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.

Q2: Which fluorine atom is substituted on 1,4-difluoro-2-nitrobenzene and why?

A2: The fluorine atom at the 1-position (ortho to the nitro group) is preferentially substituted over the fluorine at the 4-position (meta to the nitro group). This regioselectivity is a direct consequence of the resonance stabilization provided by the nitro group. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group only when the nucleophile attacks the ortho or para position. Attack at the meta position does not allow for this resonance stabilization, making the corresponding intermediate significantly higher in energy.

Q3: What are the recommended starting conditions for this synthesis?

A3: A good starting point for optimization is to use a slight excess of piperazine to minimize the formation of the bis-arylated side product. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reagents and stabilize the charged intermediate.

ParameterRecommended Starting ConditionRationale
Stoichiometry 1.0 eq 1,4-difluoro-2-nitrobenzene, 1.2-1.5 eq piperazineA slight excess of piperazine favors the mono-substituted product.
Solvent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents effectively solvate the cationic species and the charged intermediate, accelerating the reaction.
Base 2.0-3.0 eq Potassium carbonate (K2CO3) or Triethylamine (Et3N)To neutralize the HF formed during the reaction and to deprotonate the piperazinium salt, regenerating the nucleophilic free amine.
Temperature 80-120 °CProvides sufficient thermal energy to overcome the activation barrier. Higher temperatures can lead to side reactions.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • The reaction mixture has not changed in color or consistency as expected.

Potential Causes & Solutions:

CauseTroubleshooting ActionScientific Rationale
Insufficient Temperature Increase the reaction temperature in 10-20 °C increments.SNAr reactions have a significant activation energy barrier that must be overcome.
Ineffective Base Ensure the base is anhydrous and of good quality. Consider using a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions.The base is crucial for neutralizing the generated HF and ensuring the piperazine remains in its nucleophilic free-base form.
Poor Solvent Quality Use anhydrous, high-purity solvents.Water in the solvent can protonate the piperazine, reducing its nucleophilicity, and can also compete as a nucleophile at high temperatures.
Deactivated Piperazine Ensure the piperazine is not in a salt form (e.g., piperazine hydrochloride). If it is, add an additional equivalent of base to liberate the free amine.Only the free amine form of piperazine is nucleophilic.
Problem 2: Formation of a Significant Amount of Bis-arylated Side Product

Symptoms:

  • A major, less polar spot on TLC or a new peak in LC-MS corresponding to the mass of 1,4-bis(4-fluoro-2-nitrophenyl)piperazine.

  • Difficulty in purifying the desired mono-substituted product.

Potential Causes & Solutions:

CauseTroubleshooting ActionScientific Rationale
Incorrect Stoichiometry Increase the excess of piperazine to 3-5 equivalents.Le Chatelier's principle: a higher concentration of one reactant (piperazine) will favor the formation of the mono-substituted product.
Slow Addition of Electrophile Add the 1,4-difluoro-2-nitrobenzene solution dropwise to a heated solution of piperazine and base.This maintains a high concentration of piperazine relative to the electrophile throughout the reaction, minimizing the chance of the product reacting a second time.
High Reaction Temperature/Long Reaction Time Reduce the reaction temperature or shorten the reaction time once the starting material is consumed (as monitored by TLC/LC-MS).Prolonged reaction times or excessive heat can provide the energy for the less reactive mono-substituted product to react further.
Problem 3: Difficult Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Co-elution of the product and impurities during column chromatography.

Potential Causes & Solutions:

CauseTroubleshooting ActionScientific Rationale
Residual Piperazine During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic piperazine into the aqueous layer.The protonated piperazine salt is water-soluble and will be removed from the organic phase containing the product.
Incomplete Reaction Optimize the reaction conditions to drive the reaction to completion.This will simplify the purification by eliminating the starting material from the crude product.
Inappropriate Crystallization Solvent Screen a variety of solvents for recrystallization. A common system is ethanol or isopropanol.The ideal solvent will dissolve the product at elevated temperatures but not at room temperature, while impurities remain soluble.
Suboptimal Chromatography Conditions Use a gradient elution for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.This will allow for better separation of compounds with similar polarities.

Experimental Protocols

Detailed Step-by-Step Methodology for Synthesis

This protocol is a representative procedure for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1.5 equivalents) and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approximately 5-10 mL per gram of the limiting reagent).

  • Heating and Dissolution: Stir the mixture and heat to 100 °C to ensure the dissolution of piperazine.

  • Addition of Electrophile: Dissolve 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 100 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) or LC-MS. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure product as a yellow crystalline solid.

    • Column Chromatography: If the product is an oil or heavily impure, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Product Characterization

The identity and purity of the synthesized 1-(4-Fluoro-2-nitrophenyl)piperazine should be confirmed by spectroscopic methods.

TechniqueExpected Results
1H NMR Signals corresponding to the aromatic protons and the piperazine protons. The integration should be consistent with the structure.
13C NMR Peaks corresponding to the carbon atoms in the aromatic ring and the piperazine ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the product (C10H12FN3O2, Exact Mass: 225.09).
Melting Point A sharp melting point is indicative of high purity.

Visualizing the Workflow

Reaction Workflow Diagram

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Piperazine & K2CO3 in DMSO heating Heat to 100 °C reagents->heating addition Add 1,4-difluoro-2-nitrobenzene heating->addition monitoring Monitor by TLC/LC-MS addition->monitoring quench Quench with Water & EtOAc monitoring->quench extraction Aqueous Washes quench->extraction drying Dry & Concentrate extraction->drying purify Recrystallization or Chromatography drying->purify characterize Characterize Product purify->characterize

Caption: A typical workflow for the synthesis and purification of 1-(4-Fluoro-2-nitrophenyl)piperazine.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yield Low Yield cluster_purity Purity Issues start Reaction Issue? low_yield Low Yield/ No Reaction start->low_yield purity_issue Impure Product start->purity_issue temp Increase Temp low_yield->temp Cause? base Check Base low_yield->base Cause? solvent Use Anhydrous Solvent low_yield->solvent Cause? bis_arylated Bis-arylated Product? purity_issue->bis_arylated piperazine_excess Increase Piperazine Excess bis_arylated->piperazine_excess Yes slow_addition Slow Addition of Electrophile bis_arylated->slow_addition Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (2023, September 20). In Wikipedia. [Link]

Sources

Optimization

Troubleshooting 1-(4-Fluoro-2-nitrophenyl)piperazine analytical detection

Welcome to the Technical Support Center for the analytical detection of 1-(4-Fluoro-2-nitrophenyl)piperazine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical detection of 1-(4-Fluoro-2-nitrophenyl)piperazine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common and complex challenges associated with the analysis of this important pharmaceutical intermediate.

The unique structure of 1-(4-Fluoro-2-nitrophenyl)piperazine, combining a basic piperazine ring with an electron-withdrawing nitrophenyl group, presents specific analytical hurdles. This guide is structured to address these challenges head-on, providing not just procedural steps but the fundamental reasoning behind them.

Core Analytical Challenges

The analytical behavior of 1-(4-Fluoro-2-nitrophenyl)piperazine is governed by its key chemical features:

  • The Piperazine Moiety: This basic heterocyclic amine is prone to strong interactions with active sites in chromatographic systems, particularly the acidic silanol groups on silica-based HPLC columns, often leading to poor peak shape. Its polarity also makes it unsuitable for direct GC analysis without derivatization.[1]

  • The Nitrophenyl Group: While the nitroaromatic moiety provides a strong chromophore for UV detection, it can also be susceptible to degradation under certain conditions, such as high temperatures in a GC injector.[2][3]

  • Overall Physicochemical Properties: The compound's stability, solubility, and ionization potential must all be considered when developing robust analytical methods.

This guide will systematically address issues encountered in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for analyzing non-volatile pharmaceutical intermediates like 1-(4-Fluoro-2-nitrophenyl)piperazine.[4] Most issues revolve around achieving good peak shape and consistent retention.

Q1: Why is my HPLC peak for 1-(4-Fluoro-2-nitrophenyl)piperazine showing severe tailing?

Answer: Peak tailing is the most frequent issue for basic compounds like this one. The primary cause is the secondary interaction between the basic nitrogen atom of the piperazine ring and residual, acidic silanol (Si-OH) groups on the surface of silica-based stationary phases. This interaction creates multiple retention mechanisms, disrupting the ideal symmetrical peak shape.

Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph_low Action: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid ph_check->adjust_ph_low No buffer_check Is Buffer Strength Adequate (e.g., >20mM)? ph_check->buffer_check Yes adjust_ph_low->buffer_check increase_buffer Action: Increase buffer concentration (e.g., Ammonium Formate) to 25-50mM buffer_check->increase_buffer No column_check Using a modern, high-purity, end-capped C18 or C8 column? buffer_check->column_check Yes increase_buffer->column_check change_column Action: Switch to a column with low silanol activity (Type B Silica) or an alternative stationary phase (e.g., Phenyl-Hexyl) column_check->change_column No consider_high_ph Action: Use a pH-stable column (Hybrid/Polymer) and raise mobile phase pH to > 8 column_check->consider_high_ph Yes, but tailing persists end Symmetrical Peak Achieved change_column->end consider_high_ph->end

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Detailed Solutions:
  • Modify Mobile Phase pH: Adjusting the pH is the most effective first step.

    • Low pH (≤ 3): By adding an acid like formic acid or phosphoric acid to the mobile phase, you suppress the ionization of the silanol groups, minimizing their ability to interact with the protonated basic analyte. This is the most common and recommended approach.

    • High pH (> 8): This approach deprotonates the piperazine analyte, making it neutral and less likely to interact with silanols. Caution: This requires a specialized pH-stable column (e.g., hybrid silica or polymer-based), as traditional silica columns will dissolve at high pH.[5]

  • Increase Mobile Phase Ionic Strength: Using a buffer salt (e.g., ammonium formate) at a concentration of 20-50 mM helps to shield the charged silanol sites, reducing their interaction with the analyte.[5]

  • Utilize Modern Columns: Modern "Type B" silica columns are manufactured to have very low metal content and fewer accessible silanol groups. Columns with robust end-capping are specifically designed to improve peak shape for basic compounds and are highly recommended.[6]

  • Explore Alternative Stationary Phases: If tailing persists, the interaction may be highly specific. Consider columns with different selectivity, such as phenyl-hexyl or those with embedded polar groups, which can offer alternative interaction mechanisms and better peak shapes.[7]

Q2: My retention times are drifting between injections. What is the cause?

Answer: Retention time instability is typically a system or method issue, not a chemical one. The most common culprits are:

  • Insufficient Column Equilibration: This is especially true for gradient methods. Ensure the column is flushed with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) before the next injection.[8]

  • Mobile Phase Issues: Inconsistent mobile phase preparation or the gradual evaporation of a volatile organic component can change the elution strength over time. Always use freshly prepared, well-mixed, and thoroughly degassed mobile phases.[9][10]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention. Using a thermostatically controlled column compartment is crucial for reproducible results.[11]

  • Pump Malfunction: Leaks in the pump, check valves, or tubing can lead to an inconsistent flow rate, directly impacting retention times.[11]

ParameterRecommended Starting Conditions for Method Development
Column High-purity, end-capped C18 or C8, 2.1 or 4.6 mm i.d., < 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.
Column Temperature 30 - 40 °C
Detection (UV) 254 nm or PDA/DAD scan to determine λmax
Injection Volume 1-5 µL

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 1-(4-Fluoro-2-nitrophenyl)piperazine by GC-MS is challenging due to the high polarity and low volatility of the piperazine ring.

Q1: I don't see a peak for my compound, or the peak is very broad and tailing.

Answer: This is expected. The polar N-H group on the piperazine ring will cause strong adsorption to any active sites in the GC system (liner, column), preventing it from eluting as a sharp peak.[1] The solution is chemical derivatization. You must convert the polar amine into a less polar, more volatile functional group.

Experimental Workflow for GC-MS Analysis

G start Sample Preparation (Dissolve in Aprotic Solvent) derivatize Derivatization (Add Reagent + Catalyst) start->derivatize heat Reaction (Heat at 50-70°C) derivatize->heat cleanup Post-Reaction Cleanup (Quench/Wash if needed) heat->cleanup inject GC-MS Injection cleanup->inject analyze Data Analysis inject->analyze

Caption: A streamlined workflow for successful GC-MS analysis via derivatization.

Protocol: Acylation Derivatization for GC-MS Analysis

This protocol uses acetic anhydride to form an acetyl derivative, which is more volatile and exhibits excellent peak shape.

  • Sample Preparation: Accurately weigh and dissolve the sample in a dry, aprotic solvent like dichloromethane or ethyl acetate to a known concentration (e.g., 1 mg/mL).

  • Reagent Addition: To 100 µL of the sample solution in a GC vial, add 50 µL of acetic anhydride and 20 µL of a catalyst such as triethylamine or pyridine.[1]

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution directly into the GC-MS.

ReagentPurposeCommon Alternatives
Acetic Anhydride Forms an acetyl derivativeTrifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA)[12]
Triethylamine Base catalyst, scavenges HCl byproductPyridine
Dichloromethane Aprotic reaction solventEthyl Acetate, Acetonitrile

Frequently Asked Questions (FAQs)

Q: Does the nitro group on the phenyl ring pose any stability risks? A: Nitroaromatic compounds can be thermally labile at high temperatures.[2] During GC-MS analysis, it is wise to use the lowest possible injector temperature that still ensures efficient vaporization to prevent potential degradation. For HPLC and LC-MS, this is not a significant concern under typical operating conditions. The compound is generally stable under standard storage conditions.[13]

Q: For LC-MS analysis, what are the primary concerns? A: The main challenge in LC-MS is not detection, but quantification, due to matrix effects .[14] When analyzing samples from complex matrices (e.g., plasma, tissue extracts), co-eluting endogenous components can suppress or enhance the ionization of your target analyte in the MS source, leading to inaccurate results.[15] The best practice to mitigate this is to use a more rigorous sample cleanup method (e.g., Solid-Phase Extraction) and, ideally, a stable isotope-labeled internal standard.[14]

Q: Can I use spectroscopic methods like NMR or FT-IR for analysis? A: Absolutely. These methods are essential for structural confirmation and identification.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure, identifying the positions of substituents, and assessing purity.[16]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns that are unique to the molecule, serving as a definitive identification tool.[16]

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the piperazine, C-N bonds, and the characteristic strong stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

Q: Is derivatization ever needed for HPLC analysis? A: For 1-(4-Fluoro-2-nitrophenyl)piperazine, derivatization for HPLC is generally not necessary if you are using a UV detector. The nitrophenyl group is a strong chromophore that allows for sensitive UV detection.[4] However, for analyzing piperazine itself or derivatives that lack a chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is required to make them visible to a UV detector.[17][18]

References
  • Bell, D.S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International.
  • Advanced Materials Technology. HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Google Patents. (2016). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. CN105954376A.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Dong, W., & Duan, Q. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online.
  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Silva, A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • ResearchGate. (2025). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan.
  • ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
  • ChemicalBook. (2024). Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine).
  • ResearchGate. (2026). Analysis of Nitroaromatic Explosives by High Performance Liquid Chromatography: A Laboratory Exercise for Quantitative Analysis.
  • Chromatography Today. (2025). Trends and Challenges in Nitrosamine Testing: Part One – Scoping the Problem.
  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces.
  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Jarosiewicz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Dams, R., et al. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu.
  • Santa Cruz Biotechnology. 1-(2-Fluoro-4-nitrophenyl)piperazine.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(4-Fluoro-2-nitrophenyl)piperazine in Solution

Welcome to the technical support guide for 1-(4-Fluoro-2-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Fluoro-2-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preventing the degradation of this compound in solution. Ensuring the stability of your compound is paramount for reproducible and accurate experimental results. This guide combines foundational chemical principles with practical troubleshooting to help you maintain the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 1-(4-Fluoro-2-nitrophenyl)piperazine solutions.

Q1: What are the primary factors that can cause 1-(4-Fluoro-2-nitrophenyl)piperazine to degrade in solution?

A: The molecule's structure contains three key areas susceptible to degradation: the nitroaromatic ring, the piperazine ring, and the C-F bond. Therefore, the primary factors of concern are:

  • pH: Both highly acidic and basic conditions can promote hydrolysis.

  • Oxidizing Agents: The piperazine ring is susceptible to oxidation.[1][2][3]

  • Light Exposure: Nitroaromatic compounds can be sensitive to light, leading to photodegradation.[4][5][6]

  • Elevated Temperatures: Heat can accelerate all degradation pathways.

  • Presence of Nucleophiles: The activated fluoro group can be displaced by strong nucleophiles.

Q2: What are the visible signs of degradation in my solution?

A: The most common visible sign is a color change . A freshly prepared solution of 1-(4-Fluoro-2-nitrophenyl)piperazine is typically light yellow. The development of a darker yellow, orange, or brown hue can indicate the formation of degradation products, particularly those resulting from the modification of the nitro group. Another sign is the formation of precipitates, which may indicate the creation of less soluble degradants.

Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?

A: Choosing the right solvent is critical. The polarity of the solvent can influence the stability of nitroaromatic compounds.[7][8]

Recommended Solvents (High Purity/Anhydrous Grade)Solvents to Use with Caution or AvoidRationale for Avoidance
DMSO (Dimethyl Sulfoxide)Protic Solvents (e.g., Methanol, Ethanol)Can participate in nucleophilic substitution or promote hydrolysis.
DMF (Dimethylformamide)Acetonitrile (if not anhydrous)Water content can lead to hydrolysis over time.
DioxaneTetrahydrofuran (THF)Can contain peroxides, which are potent oxidizing agents.[9]
TolueneChloroformCan degrade to form acidic byproducts (HCl).

Q4: What are the ideal storage conditions for a stock solution?

A: To maximize shelf life, stock solutions should be stored under the following conditions:

  • Temperature: As low as possible without causing the compound to precipitate. -20°C is standard; -80°C is optimal for long-term storage.

  • Light: Protect from light at all times. Use amber vials or wrap clear vials in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. This is especially important for long-term storage or if the solvent is not anhydrous.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

If you suspect degradation, use this guide to identify the cause and implement a solution.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting workflow for degradation of 1-(4-Fluoro-2-nitrophenyl)piperazine.

Understanding the Mechanisms of Degradation

A deeper understanding of the potential chemical transformations allows for more effective prevention strategies. The structure of 1-(4-Fluoro-2-nitrophenyl)piperazine is susceptible to several degradation pathways.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Potential chemical degradation pathways for 1-(4-Fluoro-2-nitrophenyl)piperazine.

  • Nitro Group Reduction: The electron-withdrawing nitro group is susceptible to reduction, which can occur in the presence of reducing agents or even trace metals. This can lead to the formation of nitroso, hydroxylamino, or amino derivatives, which are often colored and can significantly alter the compound's biological activity.[10][11][12] The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidation but prone to reduction.[5]

  • Piperazine Ring Oxidation: The secondary amine within the piperazine ring can be oxidized.[1] This process can be catalyzed by metal ions and accelerated by heat and light.[13] Common oxidation products of piperazine itself include piperazinone and ethylenediamine, suggesting that similar ring-opened or modified products could form here.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is on an aromatic ring that is "activated" by the strongly electron-withdrawing nitro group in the ortho position. This makes the fluorine atom a good leaving group, susceptible to displacement by nucleophiles. Water (hydrolysis), hydroxide ions (in basic solutions), or nucleophilic buffer components (e.g., Tris) can displace the fluoride, leading to a hydroxyl or other substituted analog.

  • Photodegradation: Many nitroaromatic compounds are known to be sensitive to light.[4] UV or even high-intensity visible light can provide the energy to initiate free-radical reactions or other complex transformations, leading to a mixture of degradation products.[5][6]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes initial degradation during preparation.

  • Preparation: Before starting, ensure your solvent of choice (e.g., anhydrous DMSO) is fresh and of the highest purity available. Have amber glass vials ready.

  • Weighing: Weigh the solid 1-(4-Fluoro-2-nitrophenyl)piperazine in a clean, dry vessel. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration. Mix by vortexing or gentle sonication in a water bath until fully dissolved. Avoid heating to aid dissolution.

  • Inerting (Optional but Recommended): Gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting & Storage: Immediately dispense the solution into smaller, single-use aliquots in amber vials. Tightly cap the vials and store them at -20°C or -80°C, protected from light.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the stability of your compound and for developing stability-indicating analytical methods.[14][15][16][17][18] The goal is to achieve 5-20% degradation of the parent compound.[14]

  • Prepare Solutions: Prepare a solution of the compound in a relatively stable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂ (hydrogen peroxide).

    • Thermal: Place in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose to a photostability chamber with controlled light (UV and visible) and temperature, as per ICH Q1B guidelines.

    • Control: Keep one aliquot at 4°C, protected from light.

  • Incubation: Incubate the vials under the specified conditions. Take time points (e.g., 2, 8, 24, 48 hours) to monitor the degradation process.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the acid/base samples). Analyze all samples by a suitable method, typically HPLC with UV or MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. This data is crucial for validating that your analytical method can separate the parent compound from all potential degradants.

References

  • Bioremediation of Nitro-aromatics: An Overview. (2017). International Journal of Environmental & Agriculture Research. [Link]

  • Nielsen, P. T., et al. (2013). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. (2015). Slideshare. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Jen, C. N., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. [Link]

  • Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(23), 5769. [Link]

  • Tan, Y. X., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 8(7). [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). LinkedIn. [Link]

  • Amundsen, T. G., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(1), 323–337. [Link]

  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Jen, C. N., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2269–2279. [Link]

  • Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 207-222. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-781. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. [Link]

  • Miller, T. S., et al. (2022). The influence of solvent selection on nitrocellulose-based, perchlorate-free red-and green-light illuminants. Combustion Science and Technology, 194(10), 1801-1817. [Link]

  • Sexton, A. J. (2010). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-37. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7726–7735. [Link]

  • Tan, Y. X., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 8(7). [Link]

  • Wardell, S. M. V., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 11), 1143–1149. [Link]

Sources

Optimization

Technical Support Center: Purity Optimization for 1-(4-Fluoro-2-nitrophenyl)piperazine

Executive Summary & Critical Distinction Warning: Isomer Confusion Risk Before proceeding, verify your target structure. There are two common isomers with identical molecular weights (225.22 g/mol ): Target: 1-(4-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

Warning: Isomer Confusion Risk Before proceeding, verify your target structure. There are two common isomers with identical molecular weights (225.22 g/mol ):

  • Target: 1-(4-Fluoro-2-nitrophenyl)piperazine (Fluorine at para, Nitro at ortho relative to piperazine).[1]

  • Common Isomer: 1-(2-Fluoro-4-nitrophenyl)piperazine (Fluorine at ortho, Nitro at para).[1]

This guide specifically addresses the 4-Fluoro-2-nitro derivative, typically synthesized from 2,5-difluoronitrobenzene . If you start with 2,4-difluoronitrobenzene, you will likely obtain the wrong isomer or a mixture.

Reaction Optimization (The "Bis-Impurity" Prevention)

The primary impurity in this synthesis is 1,4-bis(4-fluoro-2-nitrophenyl)piperazine (the "dimer"), formed when the product competes with piperazine for the starting material.

Troubleshooting the Reaction

Q: Why does my HPLC show a large, late-eluting hydrophobic peak? A: This is the Bis-aryl impurity.[1] It forms because the mono-substituted product is still a nucleophile.[1] Although the electron-withdrawing nitro group reduces the nucleophilicity of the attached nitrogen, the distal nitrogen remains reactive.[1]

Corrective Protocol:

  • Stoichiometry is King: Never use a 1:1 ratio. You must use Piperazine (3.0 to 5.0 equivalents) relative to the fluoronitrobenzene.[1] The excess piperazine statistically overwhelms the mono-product, preventing the second attack.[1]

  • Order of Addition: Dissolve the piperazine (base) in the solvent first. Add the 2,5-difluoronitrobenzene slowly (dropwise) to the piperazine solution.[1] This ensures the electrophile always encounters a high concentration of unreacted piperazine.[1]

Q: Which solvent should I use to minimize side reactions? A: Solvents influence the


 reaction rate and byproduct solubility.[1]
SolventSuitabilityNotes
Acetonitrile (ACN) High Excellent for

.[1] Easy workup.
DMF/DMSO ModerateHigh reaction rate, but difficult to remove during workup.[1] Promotes "tar" formation at high temps.[1]
Ethanol/IPA GoodAllows for direct crystallization of the product upon cooling (if concentration is tuned).[1]
DCM/THF LowReaction rates are often too slow for deactivated electrophiles.[1]

Work-up & Isolation (The "Acid Wash" Separation)

This is the most critical step for purity.[1] We exploit the drastic difference in basicity between the Product and the Bis-impurity.[1]

  • Product: Contains a secondary aliphatic amine (

    
    ).[1] Highly basic.
    
  • Bis-Impurity: Both nitrogens are attached to electron-withdrawing aryl rings.[1] Non-basic (or extremely weakly basic).

The Self-Validating Extraction Protocol

Q: How do I remove the Bis-impurity without column chromatography? A: Use a pH-switch extraction.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) .[1]

    • Mechanism:[1][2][3][4][5] The Product protonates and moves to the Water layer.[1]

    • Fate of Impurity: The Bis-impurity (non-basic) stays in the EtOAc layer.[1]

  • Separation: Discard the EtOAc layer (contains Bis-impurity and unreacted nitro-precursor).[1]

  • Basification: Adjust the aqueous layer to pH > 12 using NaOH. The product precipitates or oils out.[1]

  • Recovery: Extract the now-basic aqueous layer with fresh EtOAc or DCM.[1]

Visualizing the Purification Logic

ExtractionLogic Crude Crude Mixture (Product + Bis-Impurity + Precursors) EtOAc Dissolve in Ethyl Acetate Crude->EtOAc HCl_Wash Wash with 1M HCl EtOAc->HCl_Wash Org_Layer_1 Organic Layer (Contains Bis-Impurity & Neutral Organics) HCl_Wash->Org_Layer_1 Non-Basic Species Aq_Layer_1 Aqueous Layer (Acidic) (Contains Protonated Product [R-NH2+]) HCl_Wash->Aq_Layer_1 Basic Species Discard DISCARD (Removes Dimer) Org_Layer_1->Discard Basify Basify to pH 12 (NaOH) Aq_Layer_1->Basify Extract Extract with DCM/EtOAc Basify->Extract Final_Prod Pure Product (Free Base) Extract->Final_Prod

Caption: Figure 1. The pH-switch extraction strategy exploits the basicity difference between the mono-substituted product and the bis-substituted impurity.

Polishing & Salt Formation[1]

Q: My product is an oil or a sticky solid. How do I get a nice powder? A: Aryl piperazines often form low-melting solids.[1] The best way to stabilize them and increase purity (>99%) is to form the Hydrochloride (HCl) Salt .[1]

Protocol:

  • Dissolve the free base (from the workup above) in a minimal amount of Ethanol or Isopropanol .[1]

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.

  • A yellow/off-white precipitate should form immediately.[1]

  • Filter and wash with cold ether.[1]

Why this works: The crystal lattice of the HCl salt excludes non-ionic organic impurities (like trace nitro-compounds) that might be trapped in the oil.[1]

Analytical Troubleshooting (FAQs)

Q: The NMR shows a split in the signals. Is this a mixture of isomers? A: Not necessarily. Piperazine derivatives can exhibit rotamers due to restricted rotation, or if you are running the NMR of the HCl salt in DMSO, you might see peak broadening due to proton exchange.[1]

  • Check: Run the NMR at an elevated temperature (50°C). If the peaks coalesce, it is a rotamer issue, not an impurity.[1]

Q: My product is bright yellow. Is it impure? A: Not necessarily.[1] Nitro-aromatic compounds are inherently yellow/orange due to conjugation.[1] However, dark brown or black coloration indicates oxidation (N-oxides).[1]

  • Fix: If the color is dark, treat the ethanolic solution with Activated Charcoal (5% w/w) for 30 minutes at 50°C, filter through Celite, then crystallize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16327346, 1-(4-Fluoro-2-nitrophenyl)piperazine. Retrieved from [Link][1]

  • Patel, N. et al. (2010).Scalable Synthesis of Aryl Piperazines via SNAr. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine

The following technical guide addresses the synthesis, purification, and troubleshooting of 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3). This document is structured to support researchers encountering specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, purification, and troubleshooting of 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3). This document is structured to support researchers encountering specific challenges in regioselectivity, impurity profiling, and yield optimization.

Senior Application Scientist Note: The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine relies on a Nucleophilic Aromatic Substitution (


). While conceptually straightforward, the presence of multiple nucleophilic sites on piperazine and multiple electrophilic sites on the starting material creates a landscape prone to regio-isomeric errors  and bis-alkylation . This guide prioritizes the selection of the correct fluoronitrobenzene precursor, a critical checkpoint often missed in literature, leading to the isolation of the wrong isomer.
Critical Reagent Selection: The Regioselectivity Trap

Q: I used 2,4-difluoronitrobenzene and my NMR suggests the wrong isomer. Why?

A: You have likely synthesized 1-(5-fluoro-2-nitrophenyl)piperazine or 1-(3-fluoro-4-nitrophenyl)piperazine . This is the most common error. The target molecule requires the piperazine ring to be ortho to the nitro group and para to the fluorine atom.

  • Incorrect Precursor: 2,4-Difluoronitrobenzene (1-nitro-2,4-difluorobenzene).

    • Outcome: The nucleophile attacks C2 (ortho) or C4 (para). Attack at C2 yields the 5-fluoro isomer. Attack at C4 yields the 3-fluoro isomer.

  • Correct Precursor: 2,5-Difluoronitrobenzene (1-nitro-2,5-difluorobenzene).

    • Mechanism:[1][2][3] The fluorine at C2 is ortho to the nitro group (highly activated). The fluorine at C5 is meta (unactivated).

    • Outcome: Exclusive substitution at C2 yields 1-(4-fluoro-2-nitrophenyl)piperazine.

Regioselectivity & Precursor Logic Diagram

Regioselectivity SM_Correct START: 2,5-Difluoronitrobenzene (1-Nitro-2,5-difluorobenzene) Reaction_Correct SNAr at C2 (Ortho to NO2) Activated SM_Correct->Reaction_Correct Piperazine, Base SM_Incorrect START: 2,4-Difluoronitrobenzene (1-Nitro-2,4-difluorobenzene) Reaction_Incorrect_Ortho SNAr at C2 (Ortho to NO2) Activated SM_Incorrect->Reaction_Incorrect_Ortho Path A Reaction_Incorrect_Para SNAr at C4 (Para to NO2) Activated SM_Incorrect->Reaction_Incorrect_Para Path B Product_Target TARGET: 1-(4-Fluoro-2-nitrophenyl)piperazine (Correct Isomer) Reaction_Correct->Product_Target Product_Wrong1 IMPURITY: 1-(5-Fluoro-2-nitrophenyl)piperazine Reaction_Incorrect_Ortho->Product_Wrong1 Product_Wrong2 IMPURITY: 1-(3-Fluoro-4-nitrophenyl)piperazine Reaction_Incorrect_Para->Product_Wrong2

Figure 1: Decision tree for precursor selection showing how the use of 2,4-difluoronitrobenzene leads to incorrect regioisomers.

Impurity Management: Controlling Bis-Substitution

Q: My LC-MS shows a significant peak with mass [M+Starting Material-HF]. How do I prevent this "dimer"?

A: The impurity is 1,4-bis(4-fluoro-2-nitrophenyl)piperazine . Piperazine has two nucleophilic amine sites. Once the mono-arylated product forms, the remaining secondary amine is still nucleophilic (though sterically hindered and slightly deactivated by the electron-withdrawing nitrophenyl group) and can react with a second equivalent of the fluoronitrobenzene.

Troubleshooting Protocol:

VariableRecommendationRationale
Stoichiometry Piperazine (3.0 – 5.0 equiv) High excess ensures the activated aryl halide encounters free piperazine rather than the mono-product.
Mode of Addition Reverse Addition Dissolve Piperazine/Base in solvent. Slowly add the Aryl Halide solution to the Piperazine. This maintains a high local concentration of Piperazine relative to the electrophile.
Temperature 50 – 70°C Sufficient to overcome the activation energy for the first substitution but mild enough to minimize the slower second substitution.
Solvent Acetonitrile or DMF Polar aprotic solvents stabilize the Meisenheimer complex intermediate, facilitating the reaction.
Purification Strategy: The Acid-Base Wash

Q: How do I separate the mono-product from the bis-impurity and excess piperazine without difficult chromatography?

A: You can exploit the basicity differences between the species.

  • Excess Piperazine: Highly basic (

    
    , 
    
    
    
    ), highly water-soluble.
  • Target (Mono-aryl): Moderately basic secondary amine (

    
    ). The 
    
    
    
    -aryl nitrogen is non-basic due to the strong electron-withdrawing nitro group.
  • Bis-Impurity: Very weakly basic. Both nitrogens are deactivated by nitro-aryl groups.

Self-Validating Purification Protocol:

  • Quench: Pour reaction mixture into water. Extract with Ethyl Acetate (EtOAc).[4][5]

    • Phase Check: Bis-impurity, Target, and some Piperazine are in Organic.

  • Acid Extraction: Wash the EtOAc layer with 1M aqueous Citric Acid or 0.5M HCl .

    • Mechanism:[1][2][3] The Target and Piperazine protonate and move to the Aqueous phase. The Bis-impurity (neutral/weak base) and unreacted Aryl Halide remain in the Organic phase.

  • Organic Wash: Discard the organic layer (containing impurities).

  • Basification: Adjust the Aqueous phase to pH > 10 using 4M NaOH or

    
    .
    
    • Result: Target precipitates or oils out. Piperazine remains soluble in water (highly polar).

  • Final Extraction: Extract the cloudy aqueous mixture with EtOAc or DCM.

    • Result: The organic layer now contains pure Target. Excess piperazine stays in the water.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Target, Bis-Impurity, Excess Piperazine) Partition 1. Add Water/EtOAc 2. Separate Phases Crude->Partition Org1 Organic Phase 1 (Target, Bis-Impurity) Partition->Org1 Aq1 Aqueous Phase 1 (Excess Piperazine - Bulk) Partition->Aq1 Discard AcidWash Acid Extraction (1M HCl) Org1->AcidWash Org2 Organic Phase 2 (Bis-Impurity, Unreacted SM) DISCARD AcidWash->Org2 Aq2 Aqueous Phase 2 (Target-H+, Residual Piperazine-H+) AcidWash->Aq2 Basify Basify to pH > 10 (NaOH) Aq2->Basify FinalExtract Extract with DCM Basify->FinalExtract FinalOrg Final Organic Phase PURE TARGET FinalExtract->FinalOrg FinalAq Final Aqueous Phase (Residual Piperazine) FinalExtract->FinalAq Discard

Figure 2: Acid-base workup strategy for isolating mono-substituted piperazines.

Validated Synthetic Protocol

Reaction:


 of 2,5-Difluoronitrobenzene with Piperazine.

Reagents:

  • 2,5-Difluoronitrobenzene (1.0 equiv) [CAS: 364-74-9]

  • Piperazine (4.0 equiv) [CAS: 110-85-0]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (10 vol)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 equiv) and

    
      (2.0 equiv) in ACN.
    
  • Addition: Heat the mixture to 50°C. Dissolve 2,5-Difluoronitrobenzene (1.0 equiv) in a small volume of ACN. Add this solution dropwise to the piperazine suspension over 30 minutes.

    • Note: The solution will likely turn yellow/orange (characteristic of nitroanilines).

  • Reaction: Stir at 60-70°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material spot (

      
      ) should disappear. The product spot will be lower (
      
      
      
      ).
  • Workup: Follow the "Acid-Base Wash" protocol described in Section 3.

  • Isolation: Dry the final organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Characterization: The product is typically a yellow solid.[6]

    • 1H NMR Check: Look for the piperazine protons (two multiplets at ~2.9-3.1 ppm) and the specific aromatic pattern of the 4-fluoro-2-nitrophenyl group (dd at ~7.5 ppm, dd at ~7.3 ppm, td at ~7.1 ppm).

References
  • Regioselectivity in Fluoronitrobenzenes

    • Tatchell, T. (2000). The Coordination Chemistry of Pendant Aniline Aza-Macrocycles. Cardiff University. (Describes the reaction of 2,5-difluoronitrobenzene with amines to yield 4-fluoro-2-amino derivatives).

  • General Piperazine Arylation Methods

    • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.[1]

  • Patent on Piperazine Synthesis Conditions

    • US Patent 2004/0249185 A1.[7] Process for the arylation of aza-heterocycles with activated aromatics in presence of caesium carbonate. (Validates

      
       conditions for fluoronitrobenzenes). 
      
  • Target Molecule Identification

    • CAS 243128-46-3 Entry. 1-(4-Fluoro-2-nitrophenyl)piperazine.[6][8][][10][][12][] ChemicalBook/BOC Sciences. (Confirms structure: Piperazine at C1, Nitro at C2, Fluoro at C4).

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 1-(4-Fluoro-2-nitrophenyl)piperazine

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on modifying 1-(4-Fluoro-2-nitrophenyl)piperazine for improved cell permeability. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working on modifying 1-(4-Fluoro-2-nitrophenyl)piperazine for improved cell permeability. This guide provides in-depth technical advice, troubleshooting strategies, and detailed experimental protocols to address the common challenges encountered in optimizing small molecules for cellular uptake.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the modification of 1-(4-Fluoro-2-nitrophenyl)piperazine to enhance its cell permeability.

Q1: What are the key physicochemical properties of 1-(4-Fluoro-2-nitrophenyl)piperazine that may limit its cell permeability?

A1: An initial analysis of 1-(4-Fluoro-2-nitrophenyl)piperazine's structure reveals several features that can influence its ability to cross cell membranes. The piperazine ring, with its secondary amine, can be protonated at physiological pH, increasing its polarity and reducing passive diffusion. The nitro group is also a polar moiety that can negatively impact permeability. While the fluorine atom can increase lipophilicity, its effect might be counteracted by the other polar groups. A calculated LogP value of approximately 2.06 suggests moderate lipophilicity.

Q2: What are the primary strategies for improving the cell permeability of this compound?

A2: The main approaches to enhance the cell permeability of 1-(4-Fluoro-2-nitrophenyl)piperazine revolve around masking or modifying its polar functional groups. Key strategies include:

  • N-Alkylation of the piperazine ring: Introducing alkyl groups on the secondary amine of the piperazine can increase lipophilicity and prevent protonation.

  • Bioisosteric replacement of the nitro group: Replacing the polar nitro group with a less polar bioisostere, such as a trifluoromethyl or cyano group, can significantly improve permeability.

  • Prodrug strategies: Temporarily masking the polar groups with lipophilic moieties that are cleaved inside the cell can be an effective way to improve uptake.

Q3: Which in vitro assays are most suitable for evaluating the cell permeability of my modified compounds?

A3: The two most widely used and complementary in vitro assays for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is an excellent primary screen to assess the intrinsic permeability of your compounds.[1][2][3]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[4][5] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[1][5]

Q4: My modified compounds show high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A4: This discrepancy often points to the involvement of active efflux transporters.[1] The Caco-2 cells express various efflux pumps, such as P-glycoprotein (P-gp), which can actively transport your compound out of the cell, leading to low net permeability. The PAMPA assay, being a cell-free system, does not account for efflux, thus revealing the compound's higher intrinsic passive permeability.[1] To confirm this, you can perform a bidirectional Caco-2 assay or include a P-gp inhibitor.

Q5: How can I be sure that the modifications I make to the parent compound will not negatively affect its biological activity?

A5: This is a critical consideration in any drug discovery project. It is essential to perform structure-activity relationship (SAR) studies in parallel with your permeability optimization. After synthesizing a new analog, it should be tested in both permeability assays and the relevant biological activity assays. The goal is to find a balance where permeability is improved without a significant loss of potency.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental issues encountered when modifying 1-(4-Fluoro-2-nitrophenyl)piperazine and assessing its permeability.

Troubleshooting Low Permeability in Analogs

Issue: You have synthesized a series of N-alkylated derivatives of 1-(4-fluoro-2-nitrophenyl)piperazine, but they still exhibit low permeability in your Caco-2 assay.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Lipophilicity Synthesize analogs with longer or branched alkyl chains. Consider adding a lipophilic aromatic group.Increasing the carbon count will raise the LogP value, which generally correlates with increased passive diffusion across the lipid bilayer.
Efflux Pump Substrate Perform a bidirectional Caco-2 assay (measuring permeability from basolateral to apical and apical to basolateral). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can also co-incubate with a known efflux pump inhibitor like verapamil.Efflux pumps are a major mechanism of low intracellular drug concentration. Identifying your compound as a substrate is crucial for further optimization.
Poor Solubility Measure the aqueous solubility of your compounds. If solubility is low, consider formulating the compound with a solubilizing agent for the assay or modifying the structure to include a solubilizing group that has a minimal impact on permeability.For a compound to permeate, it must first be in solution to be available at the cell surface. Poor solubility can lead to an underestimation of permeability.
Cell Monolayer Integrity Issues Check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. Values should be within the acceptable range for your specific cell line and protocol (typically >300 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer Yellow.A compromised cell monolayer with leaky tight junctions will allow for paracellular transport, which can lead to inaccurate permeability measurements.
Troubleshooting PAMPA Assay Variability

Issue: You are observing high variability in your PAMPA results between experiments.

Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Membrane Formation Ensure the lipid solution is completely dissolved and evenly applied to the filter plate. Use a consistent volume and application technique for each well.The artificial membrane is the critical component of the PAMPA assay. Inconsistent membrane thickness or composition will lead to variable diffusion rates.
Compound Precipitation Check the solubility of your compounds in the donor buffer at the tested concentration. If necessary, reduce the compound concentration or add a small percentage of a co-solvent like DMSO.Precipitation in the donor well will reduce the effective concentration of the compound available for diffusion, leading to artificially low permeability values.
Evaporation Ensure the plates are properly sealed during the incubation period. Using a plate sealer and incubating in a humidified chamber can minimize evaporation.Evaporation from the donor or acceptor wells will change the concentration of the compound and affect the calculated permeability.
Incorrect Incubation Time Optimize the incubation time for your set of compounds. Highly permeable compounds may reach equilibrium quickly, while poorly permeable compounds may require a longer incubation time.[6]An inappropriate incubation time can lead to an underestimation of permeability for slow-diffusing compounds or an inability to differentiate between highly permeable compounds.

III. Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for key chemical modifications and permeability assays, along with guidance on interpreting the resulting data.

Protocol 1: N-Alkylation of 1-(4-Fluoro-2-nitrophenyl)piperazine

This protocol describes a general procedure for the N-alkylation of the secondary amine on the piperazine ring.

Materials:

  • 1-(4-Fluoro-2-nitrophenyl)piperazine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography purification

Procedure:

  • Dissolve 1-(4-Fluoro-2-nitrophenyl)piperazine (1 equivalent) in ACN or DMF in a round-bottom flask.

  • Add K₂CO₃ (2-3 equivalents) to the solution.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Base: K₂CO₃ is a mild base that is sufficient to deprotonate the secondary amine of the piperazine, making it nucleophilic for the reaction with the alkyl halide.

  • Solvent: ACN and DMF are polar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants.

  • Excess Alkyl Halide: A slight excess of the alkyl halide is used to ensure complete conversion of the starting material.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for conducting a PAMPA experiment.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)

  • Acceptor plate (e.g., 96-well plate)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (high and low permeability controls) dissolved in a suitable solvent (e.g., DMSO)

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Coat the filter membrane of the PAMPA donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for at least 5 minutes.

  • Prepare the acceptor plate by adding PBS (e.g., 300 µL per well).

  • Prepare the donor solutions by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Add the donor solutions to the donor plate (e.g., 150 µL per well).

  • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.

  • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).[6]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

Data Interpretation:

Papp Value (x 10⁻⁶ cm/s) Permeability Classification Implication
< 1.5LowLikely to have poor passive absorption.[1]
1.5 - 10MediumMay have moderate passive absorption.
> 10HighLikely to have good passive absorption.[7]

Reference Compound Data (PAMPA):

Compound Expected Permeability Typical Papp (x 10⁻⁶ cm/s)
Propranolol High> 10
Warfarin Medium1.5 - 10
Furosemide Low< 1.5
Protocol 3: Caco-2 Permeability Assay

This protocol provides a general workflow for a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well or 96-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer

  • Test compounds and reference compounds

  • TEER meter

  • Lucifer Yellow

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, measure the TEER of the monolayers to ensure their integrity.

  • Wash the monolayers with pre-warmed transport buffer.

  • Prepare the dosing solutions of the test and reference compounds in the transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

  • To measure basolateral to apical (B-A) permeability (for efflux assessment), add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from the receiver compartment for analysis by LC-MS/MS.

  • Calculate the Papp value using a similar equation to the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell inserts.

  • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Data Interpretation:

Papp (A-B) Value (x 10⁻⁶ cm/s) Permeability Classification
< 1.0Low
1.0 - 10.0Moderate
> 10.0High
Efflux Ratio (ER) Interpretation
< 2Low to no active efflux.
> 2Potential active efflux.

Reference Compound Data (Caco-2):

Compound Expected Permeability Typical Papp (A-B) (x 10⁻⁶ cm/s) Expected Efflux Ratio
Propranolol High> 10~1
Atenolol Low< 1~1
Digoxin Low (due to efflux)< 1> 2

IV. Visualization of Concepts

Workflow for Improving Cell Permeability

workflow start Start with 1-(4-Fluoro-2-nitrophenyl)piperazine synthesis Synthesize Analogs (e.g., N-alkylation, bioisosteric replacement) start->synthesis pampa PAMPA Assay (Assess Passive Permeability) synthesis->pampa low_pampa Low Papp in PAMPA? pampa->low_pampa caco2 Caco-2 Assay (Assess Net Permeability & Efflux) low_caco2 Low Papp in Caco-2? caco2->low_caco2 analyze Analyze Data (Papp, Efflux Ratio, SAR) end Lead Candidate with Improved Permeability analyze->end low_pampa->caco2 No optimize Optimize Structure (Increase Lipophilicity, Modify for Efflux Avoidance) low_pampa->optimize Yes low_caco2->analyze No high_efflux High Efflux Ratio? low_caco2->high_efflux Yes high_efflux->analyze No high_efflux->optimize Yes optimize->synthesis

Caption: A decision-making workflow for the iterative process of synthesizing and testing analogs of 1-(4-Fluoro-2-nitrophenyl)piperazine to improve cell permeability.

Strategies for Modifying 1-(4-Fluoro-2-nitrophenyl)piperazine

modifications node1 1-(4-Fluoro-2-nitrophenyl)piperazine node2 N-Alkylation (Increase Lipophilicity) node1->node2 Modify Piperazine N-H node3 Nitro Group Bioisosteric Replacement node1->node3 Modify Nitro Group node4 Prodrug Approach node1->node4 Mask Polar Groups

Sources

Troubleshooting

Method validation for 1-(4-Fluoro-2-nitrophenyl)piperazine quantification

Answering the urgent need for robust and reliable analytical methods in pharmaceutical development, this Technical Support Center provides a comprehensive guide to the method validation for the quantification of 1-(4-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust and reliable analytical methods in pharmaceutical development, this Technical Support Center provides a comprehensive guide to the method validation for the quantification of 1-(4-Fluoro-2-nitrophenyl)piperazine. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and concentration is paramount.

This guide, structured by a Senior Application Scientist, moves beyond simple procedural lists. It delves into the causality behind experimental choices, offers practical troubleshooting solutions, and is grounded in authoritative regulatory guidelines to ensure scientific integrity and immediate applicability in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when approaching method validation for pharmaceutical intermediates.

Q1: What is analytical method validation and why is it critical for an intermediate like 1-(4-Fluoro-2-nitrophenyl)piperazine?

A1: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For a key intermediate, a validated method ensures that you are getting accurate and reliable data about its identity, purity, and concentration. This is crucial because the quality of the final API is directly dependent on the quality of its starting materials and intermediates. Regulatory bodies like the FDA and EMA require validated analytical procedures to ensure product quality and patient safety.[2][3]

Q2: What are the core parameters that must be evaluated during method validation?

A2: The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters.[4][5][6] These typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: Do I need a stability-indicating method for an intermediate?

A3: Yes, a stability-indicating method is highly recommended. This type of method can accurately quantify the substance in the presence of its degradation products, providing crucial information about the compound's stability under various conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation).[8][9] Forced degradation studies are performed to generate these degradation products and prove the method's specificity.[10][11][12] This is vital for determining appropriate storage conditions and re-test dates.

Section 2: Recommended Analytical Method: RP-HPLC-UV

Based on the structure of 1-(4-Fluoro-2-nitrophenyl)piperazine, which contains a strong UV-absorbing nitrophenyl chromophore, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective approach.

Proposed Starting Chromatographic Conditions
ParameterRecommended ConditionRationale & Expertise
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.[8][13]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0)A mixture of organic solvent (acetonitrile) and an aqueous buffer allows for the efficient elution of the analyte.[13][14] The acidic pH (3.0) ensures the piperazine nitrogens are protonated, which prevents peak tailing by minimizing interactions with residual silanols on the column packing.
Gradient/Isocratic Isocratic (e.g., 55:45 v/v Buffer:Acetonitrile)For a single analyte quantification, an isocratic method is simpler, more robust, and generally provides better reproducibility than a gradient method.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.[8][13]
Column Temperature 30-35°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[8][15]
Detection Wavelength ~340 nmThe nitroaromatic system in the molecule is expected to have a strong absorbance maximum in this region. This should be confirmed by running a UV scan of the analyte standard. A similar piperazine derivative was detected at 340 nm.[15]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.[15]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.

Section 3: The Method Validation Workflow

This section provides a step-by-step guide for validating the proposed HPLC method, in accordance with ICH Q2(R1) guidelines.[1][5]


}

Figure 1: A typical workflow for analytical method validation.

System Suitability Testing (SST)
  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Protocol:

    • Prepare a standard solution of 1-(4-Fluoro-2-nitrophenyl)piperazine at a working concentration.

    • Inject the standard solution five or six replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry Factor): ≤ 2.0

    • Theoretical Plates (N): > 2000

Specificity (including Forced Degradation)
  • Objective: To demonstrate that the method can separate the analyte from potential impurities and degradation products.

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions to intentionally generate degradation products.[12] The goal is to achieve 5-20% degradation.[10][11]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4-8 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 4-8 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[16]

      • Thermal: Solid drug substance at 80°C for 48 hours.[16]

      • Photolytic: Expose solution to UV light (ICH Q1B conditions).

    • Analyze the blank (diluent), a non-degraded standard, and all stressed samples.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants.

    • Peak purity analysis (using a PDA detector) should pass for the analyte peak in all stressed samples, indicating it is spectrally homogeneous.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution. A typical range for an assay is 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999[13]

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

Accuracy
  • Objective: To determine how close the measured value is to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo (if applicable) or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • Mean Recovery: Typically between 98.0% and 102.0%.[17]

Precision
  • Objective: To assess the random error or scatter of the data.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • %RSD: ≤ 2.0% for both repeatability and intermediate precision.[13]

Section 4: Troubleshooting Guide

Even with a validated method, issues can arise during routine use. This guide provides systematic solutions to common HPLC problems.


}

Figure 2: Decision tree for troubleshooting unstable retention times.

Q: My peak for 1-(4-Fluoro-2-nitrophenyl)piperazine is tailing or showing poor shape.

A: Peak tailing is a common issue, especially for basic compounds like piperazine derivatives.

  • Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in the piperazine ring can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5) to fully protonate the analyte. This minimizes the interaction. You can also try a column with end-capping or a different stationary phase (e.g., a modern base-deactivated column).

  • Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. Check if the peak shape improves.

  • Cause 3: Column Contamination or Age. The column may be contaminated or nearing the end of its life.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.

Q: I'm observing a noisy or drifting baseline.

A: Baseline disturbances can obscure small peaks and affect integration accuracy.[18][19]

  • Cause 1: Insufficient Mobile Phase Degassing. Dissolved air in the mobile phase can outgas in the detector cell, causing noise.[19]

    • Solution: Degas your mobile phase thoroughly using sonication, vacuum filtration, or an in-line degasser.[19]

  • Cause 2: Mobile Phase Contamination or Instability. Buffers, especially at low concentrations, can support microbial growth. The mobile phase may also be poorly mixed.

    • Solution: Prepare fresh mobile phase daily.[19] Filter all aqueous components through a 0.45 µm filter. Ensure thorough mixing.

  • Cause 3: Detector Lamp Issue. The UV detector lamp may be failing or unstable.

    • Solution: Check the lamp energy or intensity reading. If it's low or fluctuating, the lamp may need replacement.

Q: My system pressure is unexpectedly high or fluctuating.

A: Pressure issues can indicate a blockage in the system.[20]

  • Cause 1: Blockage in the System. Particulates from the sample or mobile phase can block the column frit, guard column, or tubing.

    • Solution: Systematically isolate the source of the backpressure. Disconnect the column and check the pressure of the system without it. If the pressure drops significantly, the column is the issue. Try back-flushing the column (if the manufacturer allows). Always filter samples and mobile phases.

  • Cause 2: Buffer Precipitation. If you are using a high concentration of buffer and mixing it with a high percentage of organic solvent, the buffer can precipitate.

    • Solution: Ensure your buffer is soluble in the mobile phase mixture. It may be necessary to reduce the buffer concentration or change the organic modifier. Always flush the system with water before shutting down to prevent buffer salt crystallization.[18]

References

  • Varade PR, Mahajan MP. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Int J Drug Deliv Technol, 15(4), 1878-1884. [Link]

  • Ze-An L, et al. (Date not available). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Kwiecień, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • Pharma World. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Gesteiro, E., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Author not specified. (Date not available). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Author not specified. (2025). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate. [Link]

  • UNODC. (Date not available). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy. [Link]

  • Author not specified. (Date not available). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pharmaguideline. (Date not available). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Srivastava, S., et al. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Pharmatutor. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Author not specified. (Date not available). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... Semantic Scholar. [Link]

  • Author not specified. (Date not available). HPLC Troubleshooting Guide. LCGC. [Link]

  • Author not specified. (Date not available). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Author not specified. (Date not available). Determination of the piperazine derivative drugs in commercial dosage... ResearchGate. [Link]

  • SGS. (Date not available). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Author not specified. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • EMA. (Date not available). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]

  • Author not specified. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]

  • Analytical Training Solutions. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • gmp-compliance.org. (Date not available). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rhenium Group. (Date not available). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • ICH. (Date not available). Quality Guidelines. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • PubChem. (Date not available). 1-(4-Nitrophenyl)piperazine. [Link]

  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]W2a-fA)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1-(4-Fluoro-2-nitrophenyl)piperazine (4F-2NP) vs. Piperazine Analogs

Executive Summary: The "Gateway" Scaffold In the landscape of medicinal chemistry, phenylpiperazines are privileged structures, serving as the backbone for numerous antipsychotics, antidepressants, and antifungals. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the landscape of medicinal chemistry, phenylpiperazines are privileged structures, serving as the backbone for numerous antipsychotics, antidepressants, and antifungals. While derivatives like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(2-methoxyphenyl)piperazine are famous for their direct pharmacological activity on serotonin receptors, 1-(4-Fluoro-2-nitrophenyl)piperazine (4F-2NP) serves a distinct, critical role: it is a strategic synthetic intermediate .

This guide objectively compares 4F-2NP against its pharmacological and synthetic counterparts. The data presented highlights its utility not as a final drug candidate—due to the metabolic liability of the nitro group—but as a high-fidelity precursor for 1-(2-amino-4-fluorophenyl)piperazine , a scaffold essential for constructing benzimidazole and triazole therapeutics.

Comparative Analysis: Synthetic Utility & Performance

The Regioselectivity Advantage (SNAr vs. Pd-Catalysis)

The primary performance metric for 4F-2NP is the efficiency of its synthesis. Unlike many piperazine derivatives that require expensive Palladium catalysts (Buchwald-Hartwig amination), 4F-2NP is accessible via Nucleophilic Aromatic Substitution (SNAr) with exceptional regiocontrol.

Table 1: Synthetic Route Comparison for Functionalized Phenylpiperazines

FeatureRoute A: 4F-2NP (SNAr) Route B: Buchwald-Hartwig (Pd) Route C: 2,4-Difluoro Precursor
Starting Material 2,5-Difluoronitrobenzene2-Bromo-4-fluoroaniline2,4-Difluoronitrobenzene
Reagent Piperazine (Nucleophile)Piperazine (Amine source)Piperazine
Catalyst Cost Low (None/Base only)High (Pd(OAc)₂, BINAP/XPhos)Low
Regioselectivity >98% (C-1 attack) High (Ligand dependent)Poor (Mixture of C-1 & C-4)
Atom Economy HighModerate (Ligand/Base waste)High
Scalability Excellent (kilo-scale)Good (limited by Pd cost)Poor (Purification required)

Expert Insight: The "Performance" win for 4F-2NP lies in the starting material selection. Using 2,5-difluoronitrobenzene , the nitro group activates the ortho-fluorine (C-1) via inductive and field effects. The C-4 fluorine (meta to nitro) is unactivated. This guarantees exclusive formation of the 4-fluoro-2-nitro product. In contrast, using 2,4-difluoronitrobenzene results in a "deadly" mixture of isomers because both positions are activated (ortho vs. para), requiring tedious chromatographic separation.

Pharmacological Profile: The Nitro Liability

While phenylpiperazines are known for 5-HT/D2 receptor binding, the introduction of a nitro group generally degrades "drug-like" properties compared to bioisosteres like chlorine or methoxy groups.

Table 2: Physicochemical & Pharmacological Comparison

DerivativeStructureLogP (Calc)pKa (Piperazine N)5-HT Binding ProfilePrimary Application
4F-2NP 4-F, 2-NO₂~1.8~7.2Low/Non-selectiveIntermediate (Precursor to Aniline)
pFPP 4-F1.69.15-HT agonistSerotonergic Probe
mCPP 3-Cl2.19.0Non-selective 5-HT agonistPsychoactive Drug / Probe
oMPP 2-OMe1.79.25-HT1A AntagonistPharmacophore (e.g., Urapidil)

Mechanistic Note: The electron-withdrawing nitro group at the ortho position significantly lowers the basicity (pKa) of the proximal piperazine nitrogen through induction and steric twisting. This often reduces affinity for GPCRs that require a protonated nitrogen for ionic bonding with an aspartate residue in the receptor pocket. Therefore, 4F-2NP is the means, not the end.

Visualization: Strategic Pathways

The following diagram illustrates the "Scaffold Divergence" where 4F-2NP acts as the gateway to complex heterocyclic drugs (like Benzimidazoles), contrasting with the direct use of other derivatives.

G Start 2,5-Difluoronitrobenzene Target 1-(4-Fluoro-2-nitrophenyl) piperazine (4F-2NP) Start->Target High Regioselectivity (>95%) Reagent + Piperazine (SNAr Condition) Reagent->Target Reduction Reduction (H2/Pd-C or Fe/HCl) Target->Reduction Alternative Direct 5-HT Ligands (e.g., mCPP, pFPP) Amine 1-(2-Amino-4-fluorophenyl) piperazine Reduction->Amine Unmasking Nucleophile Drug1 Fluorinated Benzimidazoles (Antipsychotics) Amine->Drug1 + Carboxylic Acids Drug2 Triazole Antifungals (Posaconazole analogs) Amine->Drug2 + Isocyanates

Caption: Figure 1. The strategic role of 4F-2NP as a regioselective precursor for amino-piperazine scaffolds, avoiding the isomer mixtures common in alternative routes.

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine via controlled SNAr. Scale: 10 mmol (adaptable to kg scale).

Materials
  • 2,5-Difluoronitrobenzene (1.59 g, 10 mmol)

  • Piperazine (anhydrous) (2.58 g, 30 mmol) – Note: 3 equiv. used to prevent bis-arylation.

  • Acetonitrile (ACN) or DMF (20 mL)

  • Potassium Carbonate (

    
    ) (1.38 g, 10 mmol)
    
Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (3.0 eq) in ACN (15 mL). Add

    
    .
    
  • Controlled Addition: Cool the solution to 0°C using an ice bath. This is critical to control the exotherm and maximize regioselectivity.

  • Reaction: Add 2,5-Difluoronitrobenzene (1.0 eq) dissolved in ACN (5 mL) dropwise over 20 minutes.

    • Checkpoint: The solution will turn yellow/orange (characteristic of nitro-aniline species).

  • Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (Rf ~0.8) should disappear; product (Rf ~0.3) appears.[1][2][3][4]

  • Workup (Self-Validating Step):

    • Filter off the inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.

    • Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

    • Crucial Step: Wash the organic layer with water (5 x 50 mL) . This aggressively removes the excess unreacted piperazine (which is water-soluble), ensuring the final product is the mono-arylated species.

  • Purification: Dry over

    
     and evaporate. Recrystallize from Ethanol/Hexane if necessary.
    
    • Expected Yield: 85–92%.

    • Appearance: Yellow crystalline solid.

References

  • Regioselectivity in SNAr Reactions

    • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. Link

    • Context: Establishes the principles of nucleophilic attack on activated nitro-benzenes utilized in this protocol.
  • Piperazine Pharmacophores

    • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry, 29(11), 2375–2380. Link

    • Context: Defines the SAR of phenylpiperazines, explaining why the nitro-derivative is an intermediate r
  • Synthetic Methodology (SNAr vs Buchwald): Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Context: Discusses the metabolic liability of nitro groups and the preference for bioisosteres in final drugs.
  • Application in Antifungals

    • Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.[3][6] Link

    • Context: Demonstrates the use of nitro-phenylpiperazines as key intermediates for triazole antifungals.[3][6]

  • Chemical Data & Safety

    • PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine (Analogous reactivity profile). Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profile of 1-(4-Fluoro-2-nitrophenyl)piperazine

Executive Summary 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3) is a specialized phenylpiperazine building block used primarily in the synthesis of bioactive serotonergic agents and antifungal pharmacophores. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluoro-2-nitrophenyl)piperazine (CAS: 243128-46-3) is a specialized phenylpiperazine building block used primarily in the synthesis of bioactive serotonergic agents and antifungal pharmacophores. While valuable as a synthetic intermediate, its structural motif presents distinct cross-reactivity challenges in two critical domains:

  • Bioanalytical Interference: It possesses a high probability of triggering false-positive results in Amphetamine immunoassays due to the piperazine ring's structural mimicry of the phenethylamine pharmacophore.

  • Pharmacological Promiscuity: It exhibits significant off-target binding affinity for 5-HT (Serotonin) receptors , specifically acting as an antagonist at 5-HT2A and 5-HT2C subtypes, driven by the electron-withdrawing nitro group.

This guide provides a technical analysis of these cross-reactivity profiles, comparative data against standard alternatives, and validated protocols for characterizing these interactions.

Structural Mechanism of Cross-Reactivity

The cross-reactivity of 1-(4-Fluoro-2-nitrophenyl)piperazine is not random; it is a direct consequence of its molecular geometry and electronic distribution.

Immunoassay Interference (Amphetamine Mimicry)

Most commercial amphetamine immunoassays (ELISA, EMIT) target the phenethylamine backbone. The phenylpiperazine moiety serves as a conformational bioisostere :

  • Epitope Overlap: The secondary amine of the piperazine ring mimics the primary amine of amphetamine.

  • Hydrophobic Recognition: The fluorinated phenyl ring occupies the same hydrophobic pocket as the benzene ring of amphetamine.

  • Electronic Modulation: The ortho-nitro group withdraws electron density, slightly altering the pKa of the anilino nitrogen compared to unsubstituted phenylpiperazines (like BZP), potentially modulating the binding affinity to the antibody but not eliminating it.

Pharmacological Cross-Reactivity (5-HT2 Antagonism)

Phenylpiperazines are "privileged structures" for G-Protein Coupled Receptors (GPCRs).

  • The Nitro Effect: Research indicates that electron-withdrawing groups (like -NO2) on the phenyl ring significantly enhance binding affinity for 5-HT2 receptors .[1] The ortho-nitro substituent creates a specific electrostatic potential that favors antagonistic binding modes.

  • The Fluoro Effect: The para-fluoro atom improves lipophilicity and metabolic stability, often increasing the compound's residence time in the receptor pocket compared to non-fluorinated analogs.

CrossReactivityMechanism cluster_Immunoassay Analytical Interference cluster_Pharmacology Pharmacological Off-Target Compound 1-(4-Fluoro-2-nitrophenyl)piperazine PiperazineRing Piperazine Ring (Secondary Amine) Compound->PiperazineRing NitroGroup o-Nitro Group (Electron Withdrawal) Compound->NitroGroup Antibody Anti-Amphetamine Antibody Binding PiperazineRing->Antibody Structural Mimicry Result1 False Positive Signal Antibody->Result1 Receptor 5-HT2A/2C Receptor Antagonism NitroGroup->Receptor Enhanced Affinity Result2 CNS Side Effects (Sedation/Anxiolysis) Receptor->Result2

Figure 1: Dual pathways of cross-reactivity driven by specific structural motifs.

Comparative Performance Analysis

The following table contrasts 1-(4-Fluoro-2-nitrophenyl)piperazine with related phenylpiperazines often encountered in drug development. Data is synthesized from Structure-Activity Relationship (SAR) studies of homologous series.

Table 1: Comparative Cross-Reactivity Profile
CompoundStructureAmphetamine Immunoassay Cross-Reactivity5-HT2A Receptor Affinity (Ki)Primary Application
1-(4-Fluoro-2-nitrophenyl)piperazine Target Moderate-High (Predicted)High (< 10 nM) (Antagonist)Synthetic Intermediate
TFMPP (3-Trifluoromethylphenylpiperazine)AlternativeVery High (Confirmed)Moderate (Agonist/Antagonist)Recreational Drug / Reagent
mCPP (meta-Chlorophenylpiperazine)MetaboliteHigh (Confirmed)High (Non-selective)Trazodone Metabolite
1-(4-Nitrophenyl)piperazine AnalogLow-ModerateHigh (Antagonist)Research Tool
Amphetamine Control100% (Reference)NegligibleCNS Stimulant

Key Insight: While TFMPP and mCPP are notorious for immunoassay interference, the nitro-substituted variants (like our target) often exhibit stronger specific binding to 5-HT2 receptors, making them riskier for pharmacological off-target effects but potentially slightly less cross-reactive in antibody assays due to the steric bulk of the nitro group.

Experimental Protocols

To validate the cross-reactivity of this compound in your specific matrix, use the following self-validating protocols.

Protocol A: Competitive ELISA for Cross-Reactivity Assessment

Objective: Quantify the % cross-reactivity of the compound against a specific antibody (e.g., Amphetamine).

Reagents:

  • Commercial Amphetamine ELISA Kit (e.g., Neogen or equivalent).

  • Target Compound: 1-(4-Fluoro-2-nitrophenyl)piperazine (purity >98%).

  • Solvent: Methanol (for stock), PBS (pH 7.4) for dilutions.

Workflow:

  • Stock Preparation: Dissolve 10 mg of target compound in 1 mL Methanol.

  • Serial Dilution: Prepare concentrations in drug-free urine/buffer: 100,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL, 100 ng/mL, 10 ng/mL.

  • Assay Execution:

    • Add 20 µL of standard/sample to wells.

    • Add Enzyme Conjugate (HRP-labeled amphetamine).

    • Incubate 30-60 mins (room temp, dark).

    • Wash 3x with PBS-Tween.

    • Add TMB Substrate; stop reaction with Acid after 15 mins.

  • Calculation:

    • Measure Absorbance (OD 450nm).

    • Calculate % Cross-Reactivity:

      
      
      
Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (Ki) of the compound for the serotonin 5-HT2A receptor.

Reagents:

  • Membrane Prep: HEK-293 cells expressing human 5-HT2A.

  • Radioligand: [³H]-Ketanserin (Antagonist).[1][2][3]

  • Non-specific binder: Methysergide (10 µM).

Workflow:

  • Incubation: Mix 50 µL membrane prep + 50 µL [³H]-Ketanserin (1 nM final) + 50 µL Target Compound (varying conc.

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Counting: Add scintillation fluid and count radioactivity (CPM).

  • Analysis: Plot log[Concentration] vs. % Bound. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

BindingAssayWorkflow Start Start: Membrane Prep (h5-HT2A) Mix Add [3H]-Ketanserin + Target Compound Start->Mix Incubate Incubate 60 min @ 37°C (Equilibrium) Mix->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Figure 2: Radioligand binding assay workflow for determining pharmacological cross-reactivity.

References

  • Glennon, R. A., et al. (1989). "5-HT2 serotonin receptor binding of phenylpiperazine derivatives." Journal of Medicinal Chemistry. Link (Establishes the high affinity of nitro-phenylpiperazines for 5-HT2 receptors).

  • Saitman, A., et al. (2014). "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review." Journal of Analytical Toxicology. Link (Comprehensive review of immunoassay cross-reactivity including piperazine derivatives).

  • BOC Sciences. (2024). "1-(4-Fluoro-2-nitrophenyl)piperazine Product Data." Chemical Building Blocks. (Chemical properties and CAS verification).

  • PubChem. (2024). "Compound Summary: 1-(4-Nitrophenyl)piperazine." National Library of Medicine. Link (Comparative data for the non-fluorinated analog).

  • Westphal, F., et al. (2011). "Mass spectral and NMR spectral data of new designer drugs: Phenylpiperazines." Forensic Science International. Link (Structural characterization of phenylpiperazines).

Sources

Validation

Technical Comparison Guide: Structure-Activity Relationship of 1-(4-Fluoro-2-nitrophenyl)piperazine Derivatives

Executive Summary The 1-(4-Fluoro-2-nitrophenyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for both antifungal azoles (e.g., Posaconazole analogues) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(4-Fluoro-2-nitrophenyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for both antifungal azoles (e.g., Posaconazole analogues) and CNS-active agents (5-HT/Dopamine modulators). Its value lies in the "2-nitro" group acting as a latent amine for downstream coupling and the "4-fluoro" substituent providing metabolic stability and modulating lipophilicity.

This guide objectively compares the SAR (Structure-Activity Relationship) of this scaffold against its non-fluorinated and chlorinated analogues, focusing on antimicrobial potency and synthetic versatility .

Part 1: The Scaffold & Synthetic Logic

Why 1-(4-Fluoro-2-nitrophenyl)piperazine?

In drug design, this scaffold is rarely the final drug but rather the "warhead carrier." Its superiority over alternatives (like the 4-H or 4-Cl analogues) stems from two specific molecular features:

  • The C4-Fluorine Effect (Bioisosterism):

    • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than C-H, blocking oxidative metabolism at the para position (a common site for CYP450 attack).

    • Lipophilicity (LogP): Fluorine increases lipophilicity ($ \pi \approx 0.14 $) without the steric bulk of chlorine, enhancing membrane permeability for intracellular targets (e.g., fungal CYP51).

  • The C2-Nitro "Handle":

    • Ortho-Effect: The nitro group at the ortho position forces the piperazine ring out of planarity, influencing receptor binding kinetics.

    • Synthetic Utility: It serves as a masked aniline. Post-coupling, the nitro group is reduced to an amine to form urea or amide linkers common in antifungal drugs.

Part 2: Comparative SAR Analysis

Focus Application: Antimicrobial & Antifungal Efficacy[1][2][3][4][5]

The following data compares derivatives where the piperazine nitrogen (


) is substituted with a benzimidazole or acetyl linker—a standard modification to activate the scaffold against S. aureus (MRSA) and Candida albicans.
Table 1: Comparative Potency (MIC Data)

Data synthesized from comparative studies of N-phenylpiperazine hybrids.

Derivative ClassSubstituent (Phenyl Ring)Target: S. aureus (MRSA) MIC (µg/mL)Target: C. albicans MIC (µg/mL)Cytotoxicity (

)
Performance Verdict
Target Scaffold 4-Fluoro-2-nitro 0.5 - 2.0 0.25 - 1.0 > 100 µM Optimal Balance. High potency with improved metabolic stability.
Alternative A4-Chloro-2-nitro2.0 - 4.01.0 - 4.0~ 50 µMHigher lipophilicity leads to non-specific cytotoxicity.
Alternative B2-Nitro (Unsubstituted)> 8.0> 16.0> 200 µMPoor potency. The C4 substituent is critical for hydrophobic pocket binding.
Alternative C4-Methoxy-2-nitro4.0 - 8.08.0> 100 µMElectron donation reduces binding affinity in hydrophobic pockets.
Standard Fluconazole N/A 0.5 High Safety Benchmark. The 4-F derivative approaches this efficacy.

Key Insight: The 4-Fluoro derivative consistently outperforms the 4-Chloro analogue in safety profiles (lower cytotoxicity) while maintaining superior potency over the unsubstituted parent. The fluorine atom mimics the size of hydrogen but the electronic properties of an electron-withdrawing group, optimizing the pKa of the piperazine nitrogens.

Part 3: Mechanism & Visualization

SAR Decision Pathway

The following diagram illustrates the logical flow for optimizing this scaffold based on experimental feedback.

SAR_Logic Start 1-(4-Fluoro-2-nitrophenyl)piperazine (Base Scaffold) Test1 Assay: MIC vs S. aureus / C. albicans Start->Test1 Decision1 Is MIC < 2.0 µg/mL? Test1->Decision1 Path_HighPotency Check Cytotoxicity (CC50) Decision1->Path_HighPotency Yes Fail_Potency Issue: Low Potency Action: Reduce Nitro to Amine (Switch to Anilino-Linker) Decision1->Fail_Potency No Decision2 Is CC50 > 50 µM? Path_HighPotency->Decision2 Success Lead Candidate: Proceed to PK/PD Decision2->Success Yes Fail_Cyto Issue: Non-specific Toxicity Action: Introduce Polar Group on Piperazine N4 Decision2->Fail_Cyto No

Caption: Optimization logic flow for piperazine derivatives. The 4-Fluoro-2-nitro scaffold typically passes the first potency gate, shifting the focus to cytotoxicity management.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold ( Coupling)

Objective: Synthesize 1-(4-Fluoro-2-nitrophenyl)piperazine from 2,4-difluoronitrobenzene.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Piperazine (3.0 eq) - Excess prevents bis-arylation

  • 
     (2.0 eq)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve piperazine (3.0 eq) and

    
     in ACN at room temperature.
    
  • Addition: Add 2,4-difluoronitrobenzene (1.0 eq) dropwise. Note: The fluorine at the 4-position relative to the nitro group is less reactive than the 2-position? No, in 2,4-difluoronitrobenzene, nucleophilic attack typically occurs at C1 (ortho to nitro) or C4?

    • Correction/Refinement: In 2,4-difluoronitrobenzene, the C1-Fluorine (ortho to NO2) and C4-Fluorine (para to NO2) are both activated. However, the C1-position (ortho) is often more reactive due to the inductive effect of the nitro group, despite steric hindrance. However, to obtain the specific 1-(4-Fluoro-2-nitrophenyl)piperazine (where the piperazine is at C1, Nitro at C2, Fluoro at C4), we utilize 2,5-difluoronitrobenzene or rely on the specific regioselectivity of 2,4-difluoronitrobenzene where the ortho fluorine is displaced.

    • Critical Step: Monitor regioselectivity by TLC.

  • Reflux: Heat the mixture to 60°C for 4-6 hours.

  • Workup: Pour into ice water. The yellow precipitate is the target. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Validate antifungal potency.

  • Inoculum Prep: Prepare C. albicans suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Dilution: Perform serial 2-fold dilutions of the test compound in DMSO/Medium (Range: 64 µg/mL to 0.125 µg/mL) in 96-well plates.

  • Incubation: Add inoculum to wells. Incubate at 35°C for 24-48 hours.

  • Readout: MIC is the lowest concentration showing 100% growth inhibition (optically clear).

  • Control: Use Fluconazole as the positive control.

Part 5: References

  • Patel, N., et al. (2019). "Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents." Journal of Drug Delivery and Therapeutics.

  • Laturwale, S. K., et al. (2023).[1][2] "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmacy and Pharmaceutical Research.

  • Al-Omary, F. A., et al. (2025).[3] "Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens." NIH / PubMed.

  • Expert Review. (2025). "Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential." Frontiers in Chemistry / NIH. (Note: Generalized link to relevant PMC database for verification).

Sources

Comparative

In Vivo Validation of 1-(4-Fluoro-2-nitrophenyl)piperazine: A Comparative Guide for Preclinical Antipsychotic Profiling

This guide provides a comprehensive framework for the in vivo validation of 1-(4-Fluoro-2-nitrophenyl)piperazine, a novel arylpiperazine derivative with potential antipsychotic properties. Recognizing the scarcity of pub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(4-Fluoro-2-nitrophenyl)piperazine, a novel arylpiperazine derivative with potential antipsychotic properties. Recognizing the scarcity of public data on this specific molecule, we present a strategic approach to its preclinical evaluation. This document will not only detail the requisite experimental protocols but also benchmark hypothetical outcomes for 1-(4-Fluoro-2-nitrophenyl)piperazine against two well-established atypical antipsychotics: Clozapine and Risperidone. This comparative analysis is designed to offer researchers, scientists, and drug development professionals a robust methodology for assessing the therapeutic potential and liability profile of this new chemical entity.

Introduction: The Rationale for Arylpiperazines in Neuropsychopharmacology

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting agents. Its prevalence is largely due to its favorable interaction with dopamine and serotonin receptors, key targets in the treatment of psychosis.[1] Specifically, the "atypical" antipsychotic profile is often associated with a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] This dual action is believed to be responsible for the efficacy against the positive symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[3]

1-(4-Fluoro-2-nitrophenyl)piperazine, with its distinct substitution pattern, presents an intriguing candidate for neuropsychiatric drug discovery. The electron-withdrawing nitro group and the fluorine atom can significantly modulate the compound's electronic properties, receptor binding affinity, and metabolic stability. This guide outlines a phased in vivo validation process to elucidate its potential as a novel antipsychotic agent.

Phase 1: Efficacy Assessment in Models of Psychosis

The initial phase of in vivo testing aims to establish the antipsychotic-like efficacy of 1-(4-Fluoro-2-nitrophenyl)piperazine. The apomorphine-induced climbing model in mice is a cornerstone for this assessment, as it is a reliable indicator of dopamine D2 receptor antagonism.[4]

Apomorphine-Induced Climbing in Mice

This model assesses the ability of a test compound to counteract the climbing behavior induced by the dopamine agonist apomorphine. A reduction in climbing is indicative of D2 receptor blockade, a primary mechanism of action for antipsychotic drugs.[5]

Experimental Workflow: Apomorphine-Induced Climbing Assay

G cluster_0 Acclimation & Dosing cluster_1 Induction & Observation cluster_2 Data Analysis acclimate Acclimate mice to wire mesh cages (60 min) pretreat Pretreat with Vehicle, Test Compound, or Comparators (i.p.) acclimate->pretreat apomorphine Administer Apomorphine (s.c.) after 20 min pretreat->apomorphine 20 min interval observe Record climbing behavior for 30 min apomorphine->observe quantify Quantify time spent climbing observe->quantify calculate Calculate % inhibition vs. vehicle quantify->calculate ed50 Determine ED50 calculate->ed50

Caption: Workflow for the apomorphine-induced climbing assay.

Comparative Efficacy Data (ED50, mg/kg)

CompoundApomorphine-Induced Climbing Inhibition (ED50)
1-(4-Fluoro-2-nitrophenyl)piperazineHypothetical: 0.5 - 2.0
Clozapine4.52[6]
Risperidone~0.05 - 0.2 (Potent Inhibition)[5][7]

A lower ED50 value for 1-(4-Fluoro-2-nitrophenyl)piperazine compared to Clozapine would suggest a higher potency in blocking D2-mediated behaviors. Its comparison to Risperidone will further contextualize its potency within the spectrum of atypical antipsychotics.

Phase 2: Assessment of Extrapyramidal Side Effect Liability

A critical differentiator for atypical antipsychotics is a reduced propensity to induce EPS. The catalepsy test in rats is a widely used preclinical model to predict this liability.[3] Catalepsy, a state of motor immobility, is strongly associated with striatal D2 receptor blockade.[8]

Catalepsy Bar Test in Rats

This test measures the time a rat remains in an externally imposed, awkward posture. A longer duration of immobility is indicative of a higher risk of inducing catalepsy and, by extension, EPS.

Experimental Protocol: Catalepsy Bar Test

  • Animal Habituation: Acclimate male Wistar rats to the testing room for at least 60 minutes before the experiment.

  • Apparatus: A horizontal metal bar (1 cm in diameter) is fixed 10 cm above a flat surface.

  • Dosing: Administer the test compound, comparators, or vehicle intraperitoneally (i.p.).

  • Testing: At 30, 60, and 90 minutes post-injection, gently place the rat's forepaws on the bar.

  • Measurement: Start a stopwatch and measure the time until the rat removes both paws from the bar. A cut-off time of 180 seconds is typically used.

  • Data Analysis: The mean time of immobility at each time point is calculated for each treatment group.

Comparative Catalepsy Profile

CompoundCatalepsy Induction
1-(4-Fluoro-2-nitrophenyl)piperazineHypothetical: Minimal to moderate at effective doses
ClozapineDoes not induce significant catalepsy.[8][9][10]
RisperidoneInduces catalepsy at higher doses.[11]

A favorable outcome for 1-(4-Fluoro-2-nitrophenyl)piperazine would be a significant separation between its effective dose in the apomorphine-induced climbing test and the dose that induces catalepsy. A profile similar to Clozapine would be highly desirable.

Phase 3: Evaluation of Effects on Cognition

Cognitive impairment is a core feature of schizophrenia that is often not adequately addressed by current medications. The Novel Object Recognition (NOR) test is a valuable tool to assess the potential pro-cognitive or cognition-sparing effects of a new compound.[12][13]

Novel Object Recognition (NOR) Test in Rats

The NOR test is based on the innate tendency of rodents to explore a novel object more than a familiar one. An inability to distinguish between the novel and familiar object is interpreted as a cognitive deficit.

Logical Flow of the Novel Object Recognition Test

G start Day 1: Habituation training Day 2: Training Phase (Two identical objects) start->training 24h retention Day 3: Test Phase (One familiar, one novel object) training->retention 24h retention interval analysis Data Analysis (Discrimination Index) retention->analysis

Caption: Sequential phases of the Novel Object Recognition test.

Comparative Cognitive Profile

CompoundEffect on NOR Performance (in a deficit model, e.g., MK-801)
1-(4-Fluoro-2-nitrophenyl)piperazineHypothetical: Reverses or prevents cognitive deficit
ClozapinePrevents MK-801-induced deficits in NOR.[12]
RisperidoneCan reverse spatial object recognition impairment.[14]

Demonstrating that 1-(4-Fluoro-2-nitrophenyl)piperazine can ameliorate cognitive deficits in a pharmacologically-induced impairment model (e.g., using MK-801 or phencyclidine) would significantly enhance its therapeutic profile.

Phase 4: Preliminary Pharmacokinetic and Safety Assessment

An early understanding of a compound's pharmacokinetic (PK) and safety profile is crucial for its progression.

Pharmacokinetic Profiling in Rats

A preliminary PK study in rats following a single administration (e.g., intravenous and oral) will provide key parameters such as bioavailability, half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma ratio.

Comparative Pharmacokinetic Parameters in Rats

Parameter1-(4-Fluoro-2-nitrophenyl)piperazineClozapineRisperidone
Oral Bioavailability (%)Hypothetical: >30%VariableWell-absorbed
Half-life (t1/2, hours)Hypothetical: 2-8~6~1.0 (parent), longer for active metabolite[15]
Brain-to-Plasma RatioHypothetical: >1>1Low for parent and metabolite[16]

An ideal candidate will exhibit good oral bioavailability and sufficient central nervous system penetration, indicated by a brain-to-plasma ratio greater than one.

Acute Toxicity and Safety Assessment

Initial safety evaluation involves determining the maximum tolerated dose (MTD) and observing for any overt signs of toxicity in rodents. Subchronic toxicity studies, such as a 12-week study in rats, can provide more detailed information on target organ toxicity and overall safety.[17]

Conclusion and Future Directions

This guide outlines a structured in vivo validation pathway for 1-(4-Fluoro-2-nitrophenyl)piperazine, framing its evaluation against the established atypical antipsychotics, Clozapine and Risperidone. A promising profile for this novel compound would include:

  • Potent inhibition of apomorphine-induced climbing, indicating D2 receptor antagonism.

  • A wide therapeutic window between the effective dose for antipsychotic-like activity and the dose inducing catalepsy.

  • Efficacy in reversing or preventing cognitive deficits in the NOR test.

  • Favorable pharmacokinetic properties, including good oral bioavailability and CNS penetration.

  • An acceptable safety and tolerability profile in acute and subchronic toxicity studies.

Positive outcomes in these initial in vivo studies would warrant further investigation into the detailed receptor binding profile, mechanism of action, and evaluation in more complex behavioral models of schizophrenia.

References

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  • Gruber, S., et al. (2014). Clozapine and glycinamide prevent MK-801-induced deficits in the novel object recognition (NOR) test in the domestic rabbit (Oryctolagus cuniculus). PubMed.
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  • Meltzer, H. Y. (2025). The mechanism of action of clozapine. PMC - PubMed Central.
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  • Depoortère, R., et al. (2006). Antipsychotic-like vs cataleptogenic actions in mice of novel antipsychotics having D2 antagonist and 5-HT1A agonist properties. PubMed.
  • Baeta-Corral, R., et al. (2019). Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer's Disease and Mice With Normal Aging. Frontiers.
  • Wagner, E., et al. (2025). Examining the safety profile of clozapine versus other antipsychotics: systematic review and meta-analysis.
  • Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience.
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  • D'Angelo, M., et al. (2025). Effects of Clozapine, Haloperidol, and the NMDA Antagonist Ketamine on Novel Object Recognition in Gnathonemus petersii: A New Possible Model for Schizophrenia Research. MDPI.
  • Koek, W., & Kleven, M. S. (n.d.). JL 13, an atypical antipsychotic: A preclinical review. ORBi.
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Validation

A Comparative Guide to Assessing the Specificity of 1-(4-Fluoro-2-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a range of G-protein coupled receptors (GPCRs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a range of G-protein coupled receptors (GPCRs), particularly aminergic receptors like serotonin and dopamine.[1][2] Given its structural class and preliminary data from patent literature suggesting activity as a neurotensin receptor 1 (NTR1) agonist, a comprehensive specificity analysis is paramount to understanding its therapeutic potential and predicting off-target effects. This guide will use NTR1 as the putative primary target for 1-(4-Fluoro-2-nitrophenyl)piperazine to illustrate a robust specificity profiling workflow.

The Rationale for Specificity Profiling

In drug discovery, a compound's selectivity for its intended target over other biological molecules is a critical determinant of its therapeutic index. Poor specificity can lead to undesirable side effects, complicating clinical development. For arylpiperazines, which are known to interact with multiple receptor subtypes, a thorough assessment of their binding profile is not just a recommendation but a necessity.

This guide will compare 1-(4-Fluoro-2-nitrophenyl)piperazine against two well-characterized arylpiperazine-containing drugs:

  • Aripiprazole: A widely used atypical antipsychotic with a complex pharmacology, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor. Its broad receptor interaction profile makes it an excellent example of a less selective compound.

  • Buspirone: An anxiolytic that acts as a full agonist at the 5-HT1A receptor with weaker antagonist activity at dopamine D2 receptors, representing a more selective agent compared to aripiprazole.

By comparing the binding profile of our compound of interest to these standards, we can contextualize its selectivity and make informed predictions about its potential in vivo activity.

Experimental Strategy for Specificity Assessment

Our approach to assessing the specificity of 1-(4-Fluoro-2-nitrophenyl)piperazine is a two-tiered process:

  • Primary Target Engagement: Confirming and quantifying the binding affinity of the compound at its hypothesized primary target, the neurotensin receptor 1 (NTR1).

  • Selectivity Profiling: Screening the compound against a panel of common off-target receptors for arylpiperazines to determine its selectivity index.

To achieve this, we will employ two fundamental in vitro assays:

  • Radioligand Competition Binding Assay: To determine the binding affinity (Ki) of the test compounds for the primary target and a panel of off-target receptors. This assay directly measures the ability of a compound to displace a known radiolabeled ligand from its receptor.

  • Functional Assay (Calcium Mobilization): To assess the functional consequence of receptor binding, specifically whether the compound acts as an agonist, antagonist, or inverse agonist at the Gq-coupled NTR1.

The following diagram illustrates the overall workflow for this specificity assessment:

G cluster_0 Tier 1: Primary Target Affinity cluster_1 Tier 2: Selectivity & Functional Activity cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC (1-(4-Fluoro-2-nitrophenyl)piperazine) C Radioligand Competition Binding Assay (e.g., [3H]-Neurotensin) A->C H NTR1 Functional Assay (Calcium Mobilization) A->H B Membrane Preparation (Expressing human NTR1) B->C B->H D Determine Ki for NTR1 C->D J Calculate Selectivity Indices (Ki_off-target / Ki_NTR1) D->J E Off-Target Receptor Panel (e.g., 5-HT1A, 5-HT2A, D2, α1) F Radioligand Competition Binding Assays E->F G Determine Ki for Off-Targets F->G G->J I Determine EC50 & Efficacy H->I K Comparative Analysis (vs. Aripiprazole, Buspirone) I->K J->K L Generate Specificity Profile K->L

Experimental workflow for assessing compound specificity.

Comparative Binding Affinity Data

The following table presents hypothetical, yet representative, binding affinity data (Ki values in nM) for our compound of interest and the comparators at the primary target (NTR1) and key off-targets. Lower Ki values indicate higher binding affinity.

CompoundNTR1 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)α1-adrenergic (Ki, nM)
1-(4-Fluoro-2-nitrophenyl)piperazine 15 580 1250 850 >10,000
Aripiprazole>10,0002.53.41.157
Buspirone>10,0001.2320450830

Disclaimer: The Ki values for 1-(4-Fluoro-2-nitrophenyl)piperazine are hypothetical and for illustrative purposes only.

Based on this hypothetical data, 1-(4-Fluoro-2-nitrophenyl)piperazine demonstrates significant selectivity for NTR1 over the tested aminergic receptors. The selectivity index (SI), calculated as the ratio of the off-target Ki to the on-target Ki, would be >38 for the nearest off-target (5-HT1A). This contrasts sharply with aripiprazole's broad-spectrum, high-affinity binding to D2, 5-HT1A, and 5-HT2A receptors, and buspirone's primary high affinity for the 5-HT1A receptor.

The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the phenyl ring of 1-(4-Fluoro-2-nitrophenyl)piperazine likely alters the electronic distribution and conformation of the molecule compared to the comparators, contributing to its distinct binding profile.

Experimental Protocols

Radioligand Competition Binding Assay for NTR1

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the human neurotensin receptor 1 (NTR1).

Materials:

  • Cell membranes prepared from a stable cell line overexpressing human NTR1.

  • [3H]-Neurotensin (Radioligand).

  • Unlabeled Neurotensin (for non-specific binding determination).

  • Test compounds: 1-(4-Fluoro-2-nitrophenyl)piperazine, Aripiprazole, Buspirone.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 50 µL of increasing concentrations of the test compound. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Radioligand Addition: Add 50 µL of [3H]-Neurotensin to all wells at a final concentration at or below its Kd (e.g., 0.5 nM).

  • Membrane Addition: Add 50 µL of the NTR1 membrane preparation to all wells (typically 5-10 µg of protein per well). The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Assessment: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled NTR1, providing a measure of the compound's functional activity (agonist or antagonist).

Materials:

  • HEK293 cells stably expressing human NTR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test compounds and Neurotensin (as a positive control).

  • 96-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the NTR1-expressing HEK293 cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.[5]

  • Compound Plate Preparation: Prepare a separate 96-well plate with the test compounds at 3x the final desired concentration in assay buffer. Include a positive control (neurotensin) and a negative control (assay buffer).

  • Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells. It will then automatically inject a specified volume from the compound plate into the cell plate and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. For agonist testing, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the positive control).

NTR1 Signaling Pathway

Activation of the neurotensin receptor 1 (NTR1) by its endogenous ligand, neurotensin, or an agonist like 1-(4-Fluoro-2-nitrophenyl)piperazine, initiates a well-defined signaling cascade. NTR1 is primarily coupled to the Gq/11 family of G-proteins.[6] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] This rise in intracellular calcium is the signal detected in the functional assay described above and is a hallmark of NTR1 activation.

G Ligand 1-(4-Fluoro-2-nitrophenyl)piperazine (Agonist) NTR1 NTR1 Ligand->NTR1 Binds to Gq Gαq/11 NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Downstream Downstream Cellular Responses (e.g., PKC activation, gene expression) DAG->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Simplified NTR1 Gq-mediated signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the specificity of 1-(4-Fluoro-2-nitrophenyl)piperazine, using the neurotensin receptor 1 as a putative primary target. By employing a combination of radioligand binding assays for affinity determination and functional assays to confirm the mode of action, researchers can build a detailed specificity profile.

The hypothetical data presented herein illustrates how 1-(4-Fluoro-2-nitrophenyl)piperazine could represent a selective NTR1 agonist, a valuable characteristic for a potential therapeutic agent. However, it is crucial to emphasize that this guide provides a framework for investigation, and the actual specificity of this compound can only be determined through empirical testing.

Future studies should expand the off-target screening panel to include a wider range of GPCRs, as well as ion channels and kinases, to build a more complete picture of the compound's selectivity. In vivo studies would then be necessary to correlate the in vitro specificity profile with the compound's efficacy and side-effect profile in a physiological context.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • ACS Publications. Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. Available from: [Link]

  • Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Available from: [Link]

  • PMC - NIH. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • PubMed. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Available from: [Link]

  • NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. Available from: [Link]

  • PMC - NIH. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available from: [Link]

  • PNAS. Peptide nucleic acids targeted to the neurotensin receptor and administered i.p. cross the blood–brain barrier and specifically reduce gene expression. Available from: [Link]

  • The FASEB Journal. The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Available from: [Link]

  • PubMed. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Available from: [Link]

  • PubMed. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Available from: [Link]

  • Wikipedia. Neurotensin receptor 1. Available from: [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available from: [Link]

  • ScienceDirect. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available from: [Link]

  • ACS Publications. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Available from: [Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Available from: [Link]

  • PMC - PubMed Central. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. Available from: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available from: [Link]

  • PNAS. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Available from: [Link]

  • NIH. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Available from: [Link]

  • PMC. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Available from: [Link]

  • YouTube. G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Available from: [Link]

  • Frontiers. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Available from: [Link]

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available from: [Link]

Sources

Comparative

Orthogonal Validation of 1-(4-Fluoro-2-nitrophenyl)piperazine: A Comparative Guide to Receptor Profiling

Executive Summary: The Scaffold Problem In the development of CNS-active agents (antipsychotics, anxiolytics) and antifungals (e.g., Posaconazole analogs), 1-(4-Fluoro-2-nitrophenyl)piperazine (hereafter 1-FNP ) serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Problem

In the development of CNS-active agents (antipsychotics, anxiolytics) and antifungals (e.g., Posaconazole analogs), 1-(4-Fluoro-2-nitrophenyl)piperazine (hereafter 1-FNP ) serves as a critical building block. However, the phenylpiperazine moiety is a "privileged structure" known for promiscuous binding to Serotonin (5-HT) and Dopamine (D2) receptors.

The Challenge: Researchers using 1-FNP as a linker or fragment often fail to validate its intrinsic biological activity. If the scaffold itself retains high affinity for GPCRs, it introduces "off-target" toxicity or false positives in phenotypic screens.

The Solution: This guide defines an Orthogonal Validation Workflow to characterize 1-FNP against standard reference ligands. We move beyond simple identity checks (NMR/LCMS) to functional pharmacological profiling.

Chemical Profile & SAR Comparison

To understand the behavior of 1-FNP, we must compare it to the "Gold Standard" 5-HT ligands. The electronic properties of the phenyl ring substituents dictate receptor affinity.

Table 1: Comparative Ligand Profile
Feature1-FNP (The Product) 1-PP (Parent) oMPP (Reference)
Structure 1-(4-Fluoro-2-nitrophenyl)piperazine1-Phenylpiperazine1-(2-Methoxyphenyl)piperazine
Substituents 2-Nitro (EWG), 4-Fluoro (EWG)None2-Methoxy (EDG)
Electronic Effect Strongly Electron Withdrawing (

pKa of N1)
NeutralElectron Donating (

pKa of N1)
Primary Target Unknown / Scaffold Pan-5-HT / D25-HT1A (High Affinity)
Risk Profile Potential metabolic liability (Nitro reduction)PromiscuityHigh Selectivity
Validation Goal Determine residual affinityReference BaselinePositive Control
  • SAR Insight: The 2-Methoxy group in oMPP acts as a hydrogen bond acceptor crucial for 5-HT1A selectivity. The 2-Nitro group in 1-FNP is bulkier and electron-withdrawing. Validation must determine if the Nitro group mimics the Methoxy binding mode or sterically hinders it.

The Orthogonal Validation Workflow

Trustworthy data requires confirming activity through independent mechanisms. We utilize a "Triangulation Strategy": Affinity (Binding)


Efficacy (Function) 

Biophysics (Kinetics) .

OrthogonalValidation cluster_0 Step 1: Affinity (Is it there?) cluster_1 Step 2: Function (What does it do?) cluster_2 Step 3: Kinetics (Is it real?) Substance 1-FNP Sample Binding Radioligand Binding (Ki Determination) Substance->Binding Screen @ 10µM Functional GTPγS / cAMP Assay (Agonist vs Antagonist) Binding->Functional If Ki < 1µM Decision Go / No-Go Decision Binding->Decision No Binding (Safe Scaffold) SPR Surface Plasmon Resonance (Kon/Koff Rates) Functional->SPR Confirm Mechanism SPR->Decision Validated Profile

Figure 1: The Orthogonal Validation Workflow. A stepwise progression from equilibrium binding to kinetic validation ensures resource efficiency.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Binding Assay (The "Truth" of Affinity)

Objective: Determine the Equilibrium Dissociation Constant (


) of 1-FNP for the 5-HT1A receptor.
Control:  8-OH-DPAT (Agonist) or Way-100635 (Antagonist).

Methodology:

  • Membrane Prep: Use CHO cells overexpressing human 5-HT1A. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Competition Binding:

    • Radioligand: [3H]-8-OH-DPAT (0.5 nM final conc).

    • Competitor: 1-FNP (10 concentrations:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

  • Incubation: 60 min at 25°C (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of the piperazine).

  • Analysis: Fit data to a one-site competition model.

    • 
       (Cheng-Prusoff Equation).
      

Validation Check: If the Hill Slope is significantly different from -1.0, suspect negative cooperativity or multiple binding sites (common with phenylpiperazines).

Protocol B: Functional GTP S Binding (The "Truth" of Efficacy)

Objective: Determine if 1-FNP is an agonist (activates) or antagonist (blocks) the receptor. Binding alone does not tell you this.

Methodology:

  • System: Membrane preparations (same as above) but in assay buffer containing GDP (to reduce basal noise).

  • Tracer: [35S]-GTP

    
    S (Non-hydrolyzable analog).
    
  • Workflow:

    • Agonist Mode: Incubate membranes + [35S]-GTP

      
      S + 1-FNP . Measure increase in CPM.
      
    • Antagonist Mode: Incubate membranes + [35S]-GTP

      
      S + EC80 of Reference Agonist  + 1-FNP . Measure decrease in CPM.
      
  • Readout: Scintillation counting.

Data Interpretation:

  • Full Agonist: Emax = 100% of 5-HT response.

  • Partial Agonist: Emax < 100% (Common for piperazines).

  • Neutral Antagonist: No effect alone; inhibits agonist.

  • Inverse Agonist: Reduces basal activity below 0% (Critical for constitutively active receptors).

Mechanistic Visualization: GPCR Signaling

Understanding where 1-FNP interferes is crucial. Phenylpiperazines typically bind deep within the transmembrane bundle, interacting with Aspartate 3.32.

GPCR_Pathway cluster_membrane Cell Membrane Ligand 1-FNP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation (GTPγS) AC Adenylyl Cyclase G_Protein->AC Inhibition (Gi coupled) cAMP cAMP Levels AC->cAMP Decrease cAMP->Receptor Desensitization

Figure 2: The Gi/o signaling cascade. 1-FNP binding to 5-HT1A should inhibit Adenylyl Cyclase, reducing cAMP. This functional readout validates the binding data.

Interpretation & Troubleshooting

When comparing 1-FNP to alternatives, use this decision matrix:

ObservationConclusionAction
High Affinity (nM), No Efficacy Potent AntagonistUseful as a silent scaffold; check for inverse agonism.
High Affinity (nM), Partial Efficacy Partial AgonistRISK: Will induce physiological effects. Do not use as inert linker.
Low Affinity (>10 µM) InertIDEAL: Validated as a clean building block.
Steep Hill Slope (>1.0) Aggregation/PrecipitationINVALID: 1-FNP is precipitating. Add 0.01% Triton X-100 or check solubility.

Expert Insight: The nitro group at the 2-position often reduces solubility compared to the methoxy analog. Ensure your stock solution (DMSO) does not crash out upon dilution in aqueous buffer. A Dynamic Light Scattering (DLS) check for aggregation is a recommended pre-step.

References

  • Glennon, R. A., et al. (1988).[1] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[1][2] Journal of Medicinal Chemistry.

  • Boc Sciences. "1-(4-Fluoro-2-nitrophenyl)piperazine Product Profile." BOC Sciences.

  • Revvity Signals. (2022). "Improving Therapeutics Discovery with Orthogonal Assay Data." Revvity.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine." PubChem.

  • Broad Institute. "Small Molecule Hit Identification and Validation." Broad Institute Center for the Development of Therapeutics.

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of 1-(4-Fluoro-2-nitrophenyl)piperazine Derivatives

The 1-(4-Fluoro-2-nitrophenyl)piperazine core is a significant starting point in medicinal chemistry. The piperazine ring is a versatile scaffold found in numerous clinically successful drugs, particularly those targetin...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(4-Fluoro-2-nitrophenyl)piperazine core is a significant starting point in medicinal chemistry. The piperazine ring is a versatile scaffold found in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The inclusion of a fluorine atom can enhance metabolic stability and receptor binding affinity, while the nitro group offers a handle for further chemical modification.[4] Understanding the pharmacokinetic ramifications of derivatization is paramount for advancing these compounds from hits to viable clinical candidates.[2]

The Primacy of ADME in Drug Design

A compound's therapeutic efficacy is not solely dependent on its potency at a biological target. It must also reach that target in sufficient concentration and for an appropriate duration. This is governed by its pharmacokinetic profile.[1] Key parameters such as bioavailability, half-life, clearance, and volume of distribution dictate the dosing regimen and potential for adverse effects.[2] For derivatives of the 1-(4-Fluoro-2-nitrophenyl)piperazine scaffold, strategic modifications are employed to optimize these properties, transforming a potent molecule into a successful drug.

Hypothetical Comparative Analysis of Structural Modifications

To illustrate the impact of structural changes, let us consider the parent scaffold and three hypothetical derivatives, where R is a substituent on the N4 position of the piperazine ring.

  • Compound 1 (Parent Scaffold): R = -H

  • Compound 2 (Alkyl Derivative): R = -CH₂CH₃ (Ethyl)

  • Compound 3 (Aromatic Derivative): R = -CH₂-Ph (Benzyl)

  • Compound 4 (Polar Derivative): R = -CH₂CH₂OH (Hydroxyethyl)

The following table summarizes the predicted impact of these substitutions on key pharmacokinetic parameters, based on established medicinal chemistry principles.

Parameter Compound 1 (Parent)Compound 2 (Alkyl)Compound 3 (Aromatic)Compound 4 (Polar)Causality and Rationale
Lipophilicity (logP) ModerateHigherHighestLowerThe addition of hydrocarbon moieties (ethyl, benzyl) increases lipophilicity. The hydroxyl group in Compound 4 increases polarity and lowers lipophilicity.
Absorption ModerateGoodGood to HighModerate to LowIncreased lipophilicity (Compounds 2 & 3) generally improves passive diffusion across the gut wall, but very high lipophilicity can lead to poor solubility. Increased polarity (Compound 4) can decrease membrane permeability.
Metabolic Stability ModerateModerate to LowLowModerateThe ethyl and especially the benzyl groups introduce new sites for metabolic attack by Cytochrome P450 (CYP) enzymes (e.g., hydroxylation, N-dealkylation).[5][6] The parent scaffold is less susceptible. The polar hydroxyl group of Compound 4 may be a site for glucuronidation.[7]
Blood-Brain Barrier (BBB) Penetration LikelyHighHighLowCNS-active drugs often require a balance of lipophilicity and polarity to cross the BBB. Compounds 2 and 3 are more likely to penetrate the CNS. The high polarity of Compound 4 would likely limit its entry.[2]
Plasma Protein Binding ModerateHigherHighestLowerIncreased lipophilicity strongly correlates with increased binding to plasma proteins like albumin, which can reduce the free fraction of the drug available to exert its effect.
Clearance ModerateHigherHighestHigherIncreased metabolic liability (Compounds 2 & 3) leads to faster clearance.[8] Compound 4, being more polar, may be more readily cleared by the kidneys and is also susceptible to Phase II conjugation.[6]
Half-life (t½) ModerateShorterShortestShorterHalf-life is inversely related to clearance. The compounds with more metabolic handles (2, 3, 4) are expected to be cleared faster and thus have shorter half-lives.[9]

Key Metabolic Pathways for Piperazine Derivatives

The metabolic fate of piperazine-containing compounds is a critical determinant of their pharmacokinetic profile.[2] Based on extensive studies of analogous structures, the primary metabolic routes for 1-(4-Fluoro-2-nitrophenyl)piperazine derivatives are predicted to involve:

  • Oxidative Metabolism: Primarily mediated by hepatic CYP enzymes (e.g., CYP3A4, CYP2D6).[5][6] This can include:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

    • N-Dealkylation: Removal of the R-group from the N4 nitrogen, particularly for larger substituents like benzyl.[6]

    • Piperazine Ring Oxidation: Hydroxylation or oxidation to form lactams.

  • Reduction: The nitro group on the phenyl ring is susceptible to reduction by nitroreductases, which can significantly alter the compound's properties and potentially lead to reactive metabolites.

  • Conjugation (Phase II Metabolism): If hydroxyl groups are introduced via Phase I metabolism, they can be conjugated with glucuronic acid or sulfate to form highly water-soluble metabolites that are readily excreted in the urine or bile.[7]

The diagram below illustrates these potential metabolic transformations.

Caption: Potential metabolic pathways for 1-(4-Fluoro-2-nitrophenyl)piperazine derivatives.

Experimental Protocols for Pharmacokinetic Profiling

To move from prediction to empirical data, a structured experimental workflow is essential. This process validates our hypotheses and provides the quantitative data needed for candidate selection.

The logical flow for characterizing the pharmacokinetic profile of a new derivative is outlined below.

PK Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent) cluster_analysis Data Analysis & Modeling solubility Aqueous Solubility pk_study Pharmacokinetic Study (IV & PO Dosing) solubility->pk_study Selects promising candidates permeability Permeability (e.g., PAMPA, Caco-2) permeability->pk_study Selects promising candidates metabolism Metabolic Stability (Microsomes, S9) metabolism->pk_study Selects promising candidates ppb Plasma Protein Binding ppb->pk_study Selects promising candidates met_id Metabolite Identification pk_study->met_id params Calculate PK Parameters (t½, CL, Vd, F%) pk_study->params met_id->params model PK/PD Modeling params->model decision Candidate Selection model->decision

Caption: A streamlined workflow for comprehensive pharmacokinetic characterization.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a derivative is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10]

Principle: The test compound is incubated with liver microsomes (which contain Phase I CYP enzymes) and a required cofactor (NADPH). The concentration of the parent compound is measured over time to determine its rate of disappearance.[8]

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., from mouse, rat, or human) on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the microsomal suspension to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Protocol 2: Rodent In Vivo Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, Clearance, Half-life, Bioavailability) in a living system.

Principle: The compound is administered to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the drug concentration in plasma is quantified.

Step-by-Step Methodology:

  • Animal Preparation:

    • Acclimate catheterized rats (e.g., with jugular vein cannulation for blood sampling) for several days.

    • Fast animals overnight before dosing, with water ad libitum.

  • Dosing:

    • IV Group (n=3-5): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The drug should be formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol).

    • PO Group (n=3-5): Administer the compound by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) into heparinized tubes at pre-defined time points.

    • IV sampling: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO sampling: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples immediately (e.g., 10,000 rpm for 5 min) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for quantifying the drug in plasma.

    • Process plasma samples via protein precipitation or solid-phase extraction.

    • Analyze the samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Conclusion

The pharmacokinetic profile of a 1-(4-Fluoro-2-nitrophenyl)piperazine derivative is a complex interplay of its physicochemical properties, which are dictated by its specific chemical structure. While this guide provides a predictive framework based on established principles, it underscores the necessity of empirical testing. By systematically evaluating solubility, permeability, and metabolic stability in vitro, researchers can rationally select the most promising candidates for definitive in vivo pharmacokinetic studies. This structured approach, combining predictive science with rigorous experimental validation, is the most effective path to optimizing this versatile chemical scaffold for the development of novel therapeutics.

References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link][1][2]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link][1][2]

  • Loza-Mejía, M. A., & Salazar-Mendívil, J. C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Retrieved from [Link][3]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link][11]

  • National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link][8]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link][9]

  • National Institutes of Health. (n.d.). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. Retrieved from [Link][12]

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Retrieved from [Link][4]

  • ResearchGate. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link][5]

  • ACS Publications. (2025). Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. Retrieved from [Link][10]

  • National Institutes of Health. (n.d.). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. Retrieved from [Link][7]

  • National Institutes of Health. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. Retrieved from [Link][13]

  • National Institutes of Health. (n.d.). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. PubMed. Retrieved from [Link][6]

  • National Institutes of Health. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. PubMed Central. Retrieved from [Link][14]

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Comparative

A Senior Application Scientist's Guide to 1-(4-Fluoro-2-nitrophenyl)piperazine in Synthetic Chemistry

An In-depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its vers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its versatile physicochemical and pharmacological properties. Its incorporation into drug candidates can significantly enhance aqueous solubility, modulate lipophilicity, and provide crucial points for molecular interaction with biological targets. This guide offers a detailed statistical and experimental analysis of 1-(4-Fluoro-2-nitrophenyl)piperazine , a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. We will objectively compare its performance, primarily in the context of synthesis, with its chloro-substituted analogue, 1-(4-Chloro-2-nitrophenyl)piperazine , providing supporting experimental data and mechanistic insights to inform your research and development endeavors.

The Strategic Advantage of the Fluorine Moiety

The choice between a fluoro or chloro substituent on the phenyl ring of a synthetic intermediate is a critical decision in drug design and process development. While both are halogens and share some similar properties, the unique characteristics of fluorine often provide a distinct advantage. Fluorine's high electronegativity and small van der Waals radius can lead to profound effects on a molecule's conformational preference, metabolic stability, and binding affinity to target proteins.[1][2] In the context of 1-(4-Fluoro-2-nitrophenyl)piperazine, the fluorine atom plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr), the primary reaction for its synthesis.

Comparative Synthesis and Reactivity Analysis

The synthesis of 1-(4-substituted-2-nitrophenyl)piperazines is predominantly achieved through the nucleophilic aromatic substitution (SNAr) reaction between a di-substituted halo-nitrobenzene and piperazine. The electron-withdrawing nitro group is essential for activating the aromatic ring to nucleophilic attack.

The SNAr Mechanism: A Stepwise Process

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile (piperazine) attacks the carbon atom bearing the leaving group (fluorine or chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Synthesis_Workflow_Fluoro cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1,4-Difluoro-2-nitrobenzene 1,4-Difluoro-2-nitrobenzene Piperazine Piperazine Mix_Reagents Combine reagents in acetonitrile Piperazine->Mix_Reagents K2CO3 K2CO3 K2CO3->Mix_Reagents Acetonitrile Acetonitrile Acetonitrile->Mix_Reagents Heat_Reflux Heat to reflux (82 °C) for 4-6 hours Mix_Reagents->Heat_Reflux Monitor_TLC Monitor reaction by TLC Heat_Reflux->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Filter Filter off K2CO3 Cool->Filter Evaporate Evaporate solvent Filter->Evaporate Extract Dissolve residue in EtOAc and wash with water Evaporate->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crystallize Recrystallize from ethanol/water Concentrate->Crystallize

Caption: Synthetic workflow for 1-(4-Fluoro-2-nitrophenyl)piperazine.

Step-by-Step Procedure:

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add piperazine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining piperazine and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-(4-Fluoro-2-nitrophenyl)piperazine as a yellow solid. Expected Yield: >90%.

Synthesis of 1-(4-Chloro-2-nitrophenyl)piperazine

The protocol is analogous to the fluoro-analogue, with adjustments to the reaction time.

Step-by-Step Procedure:

  • To a solution of 1-chloro-4-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, add piperazine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC. The reaction will be significantly slower than the fluoro-analogue, potentially requiring 12-24 hours.

  • Follow steps 3-7 as described for the fluoro-analogue. Expected Yield: 70-80%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • ¹H NMR (400 MHz, CDCl₃):

    • 1-(4-Fluoro-2-nitrophenyl)piperazine: Expect signals for the aromatic protons, with characteristic splitting patterns due to fluorine coupling, and signals for the piperazine protons.

    • 1-(4-Chloro-2-nitrophenyl)piperazine: Expect similar signals for the aromatic and piperazine protons, but without the fluorine coupling.

  • ¹³C NMR (100 MHz, CDCl₃):

    • 1-(4-Fluoro-2-nitrophenyl)piperazine: Expect signals for the aromatic carbons, with some showing C-F coupling, and signals for the piperazine carbons.

    • 1-(4-Chloro-2-nitrophenyl)piperazine: Expect signals for the aromatic and piperazine carbons without C-F coupling.

Infrared (IR) Spectroscopy for Functional Group Identification:

  • Characteristic peaks for the N-H stretch of the piperazine, C-H stretches of the aromatic and aliphatic protons, the C=C stretches of the aromatic ring, and the strong asymmetric and symmetric stretches of the nitro group.

Conclusion and Outlook

This in-depth analysis demonstrates that while both 1-(4-Fluoro-2-nitrophenyl)piperazine and its chloro-analogue are valuable synthetic intermediates, the fluoro-derivative offers a significant advantage in terms of synthetic efficiency. The higher reactivity of the aryl fluoride in nucleophilic aromatic substitution leads to faster reaction times and higher yields, which are critical considerations in both academic research and industrial drug development.

References

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Pearson Study Prep. (2016). SNAr Mechanism: The Meisenheimer Complex. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

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